molecular formula C18H22O B15619588 4-Methylbenzylidene camphor (Standard)

4-Methylbenzylidene camphor (Standard)

Cat. No.: B15619588
M. Wt: 254.4 g/mol
InChI Key: HEOCBCNFKCOKBX-SSEPWQBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzylidene camphor (Standard) is a useful research compound. Its molecular formula is C18H22O and its molecular weight is 254.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylbenzylidene camphor (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzylidene camphor (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

(1S,3Z,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11-/t15-,18-/m1/s1

InChI Key

HEOCBCNFKCOKBX-SSEPWQBHSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzylidene Camphor: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzylidene camphor (B46023) (4-MBC), a derivative of camphor, has been widely utilized as a UV-B filter in sunscreen and cosmetic products. However, growing scientific evidence has raised concerns regarding its potential as an endocrine-disrupting chemical (EDC), specifically its estrogenic and thyroid-disrupting activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological mechanisms of 4-MBC. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the effects of this compound. The guide includes detailed summaries of its physicochemical and spectral properties, in-depth descriptions of its signaling pathways, and meticulously outlined experimental protocols for its analysis and characterization.

Chemical and Physical Properties

4-Methylbenzylidene camphor, also known as enzacamene, is a white crystalline powder. It is an organic compound that is practically insoluble in water but soluble in various organic solvents.[1][2]

Identification and Structure
PropertyValueReference
IUPAC Name (1R,3E,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one[2]
Synonyms Enzacamene, 4-MBC, Eusolex 6300, Parsol 5000[3]
CAS Number 36861-47-9[2]
Chemical Formula C₁₈H₂₂O[1]
Molecular Weight 254.37 g/mol [1]
InChI Key HEOCBCNFKCOKBX-RELGSGGGSA-N[3]
Physicochemical Properties
PropertyValueReference
Melting Point 66-68 °C[4]
Boiling Point 198-200 °C[4]
Solubility in Water 1.08 ± 0.15 mg/L at 20 °C[2]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethylformamide (approx. 20 mg/mL)
log Kow (Octanol-Water Partition Coefficient) 5.1 at 23°C[2]
Vapor Pressure 4.9E-4 Pa at 20°C[2]
Appearance White to off-white crystalline powder[4]
Spectral Properties
PropertyValueReference
UV Absorption Maxima (λmax) 299 ± 2 nm in methanol[2]

Biological Activity and Signaling Pathways

4-MBC is recognized as an endocrine disruptor, primarily affecting the estrogenic and thyroid signaling pathways.

Estrogenic Activity

4-MBC exhibits estrogen-like effects by interacting with estrogen receptors (ERs). It has been shown to bind to both ERα and ERβ, with a potential preference for ERβ. This interaction can trigger a cascade of molecular events typically initiated by estradiol.

The binding of 4-MBC to estrogen receptors can lead to the activation of downstream signaling pathways, including the PI3K/AKT and ERK1/2 (MAPK) pathways.[5] These pathways are crucial for cell proliferation, survival, and differentiation. The aberrant activation of these pathways by an external agent like 4-MBC can lead to the disruption of normal cellular processes.

Estrogenic_Activity_of_4MBC cluster_extracellular Extracellular 4MBC 4-Methylbenzylidene camphor (4-MBC) ER ER 4MBC->ER Binds to PI3K PI3K ER->PI3K Activates RAS RAS ER->RAS Activates ERE ERE ER->ERE Binds to AKT AKT PI3K->AKT Activates Gene_Transcription Gene_Transcription AKT->Gene_Transcription RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Gene_Transcription ERE->Gene_Transcription

Thyroid-Disrupting Activity

4-MBC has been demonstrated to interfere with the thyroid hormone system. It acts as an inhibitor of the pituitary-thyroid axis, leading to effects comparable to primary hypothyroidism.[6] Studies have shown that 4-MBC can decrease serum thyroxine (T4) levels and increase thyroid-stimulating hormone (TSH) levels.[6] This disruption can have significant impacts on metabolism, growth, and development.

The mechanism involves the inhibition of key enzymes in thyroid hormone synthesis and metabolism. 4-MBC can down-regulate the expression of genes involved in iodine uptake and hormone production within the thyroid gland.

Thyroid_Disruption_by_4MBC cluster_brain Brain cluster_gland Thyroid Gland cluster_blood Bloodstream Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Pituitary Gland TSH TSH Pituitary->TSH Thyroid Thyroid Gland T4_T3_prod T4/T3 Production Thyroid->T4_T3_prod T4_T3_levels Reduced T4/T3 Levels T4_T3_prod->T4_T3_levels 4MBC 4-Methylbenzylidene camphor (4-MBC) 4MBC->Pituitary Inhibits 4MBC->Thyroid Inhibits TRH->Pituitary Stimulates TSH->Thyroid Stimulates

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and analysis of 4-Methylbenzylidene camphor.

Quantitative ¹H-NMR Analysis

This protocol outlines the procedure for the quantitative analysis of 4-MBC using ¹H-NMR spectroscopy.

Materials:

  • 4-Methylbenzylidene camphor (4-MBC) sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 4-MBC sample and a known amount of an internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl₃ with TMS.

  • NMR Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H-NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

    • Set the following acquisition parameters:

      • Pulse angle: 90°

      • Acquisition time: ≥ 3 seconds

      • Relaxation delay (d1): 5 times the longest T1 of the signals of interest (typically 10-30 seconds for quantitative analysis)

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

      • Spectral width: 0-12 ppm

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Quantification:

    • Integrate the characteristic signals of 4-MBC (e.g., the singlet for the methyl group on the benzylidene moiety) and the signal of the internal standard.

    • Calculate the concentration of 4-MBC using the following formula: Concentration_4MBC = (Integral_4MBC / N_protons_4MBC) * (N_protons_IS / Integral_IS) * (M_IS / M_4MBC) * (Weight_IS / Weight_sample) * Purity_IS Where:

      • N_protons = number of protons for the integrated signal

      • M = Molar mass

      • Weight = Weight of the substance

      • Purity_IS = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes the quantification of 4-MBC in a cosmetic matrix.

Materials:

  • Cosmetic sample containing 4-MBC

  • Dichloromethane (DCM), HPLC grade

  • Internal standard (e.g., triphenylmethane)

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Sample Extraction:

    • Accurately weigh approximately 0.1 g of the cosmetic sample into a centrifuge tube.

    • Add a known amount of the internal standard.

    • Add 10 mL of DCM and vortex for 1 minute.

    • Extract the sample using an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the sample extract into the GC-MS system.

    • Use the following GC-MS parameters (example):

      • Injector Temperature: 280 °C

      • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • MS Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-400.

  • Quantification:

    • Create a calibration curve using standard solutions of 4-MBC with the internal standard.

    • Identify the peaks of 4-MBC and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of 4-MBC in the sample by comparing the peak area ratio of 4-MBC to the internal standard against the calibration curve.

In Vitro Estrogenicity Assay: E-SCREEN

This protocol describes the E-SCREEN (Estrogen-SCREEN) assay using the MCF-7 human breast cancer cell line to assess the estrogenic activity of 4-MBC.[7][8]

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red

  • Charcoal-dextran treated fetal bovine serum (CD-FBS)

  • 17β-Estradiol (E2) as a positive control

  • 4-MBC test substance

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) or other cell proliferation assay reagent

Procedure:

  • Cell Culture:

    • Maintain MCF-7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

    • For the assay, switch the cells to a hormone-free medium (DMEM without phenol red, supplemented with 10% CD-FBS) for at least 3-4 days to deplete endogenous estrogens.

  • Assay Setup:

    • Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 3,000-5,000 cells per well.

    • Allow the cells to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of 4-MBC and E2 (positive control) in the hormone-free medium.

    • Replace the medium in the wells with the prepared test solutions. Include a vehicle control (medium with the solvent used to dissolve the test compounds, e.g., DMSO).

    • Incubate the plates for 6 days.

  • Cell Proliferation Measurement (SRB Assay):

    • After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the proliferative effect (PE) as the ratio of the highest cell number achieved with the test compound to the cell number in the vehicle control.

    • Determine the EC₅₀ (half-maximal effective concentration) for 4-MBC and E2.

Experimental Workflows

The following diagram illustrates a typical workflow for screening and assessing the endocrine-disrupting potential of a chemical compound, based on OECD guidelines.[4][5]

Endocrine_Disruptor_Screening_Workflow Start Start: Chemical of Interest Level1 Level 1: Existing Data and (Q)SAR Analysis Start->Level1 Level2 Level 2: In Vitro Assays (e.g., Receptor Binding, Reporter Gene) Level1->Level2 Suggests potential concern Decision Hazard and Risk Assessment Level1->Decision No concern Level3 Level 3: In Vivo Assays on Endocrine-Relevant Endpoints Level2->Level3 Positive findings Level2->Decision Negative findings Level4 Level 4: In Vivo Assays on Adverse Effects in Intact Organisms Level3->Level4 Positive findings Level3->Decision Negative findings Level5 Level 5: In Vivo Assays on More Comprehensive Adverse Effects Level4->Level5 Further investigation needed Level4->Decision Negative findings Level5->Decision End End: Regulatory Decision Decision->End

Conclusion

4-Methylbenzylidene camphor is a compound with well-defined chemical and physical properties. While effective as a UV-B filter, its potential to disrupt endocrine signaling pathways, particularly the estrogenic and thyroid systems, warrants careful consideration and further research. The information and protocols provided in this guide are intended to support the scientific community in conducting robust investigations into the biological effects of 4-MBC and other potential endocrine disruptors. A thorough understanding of its mechanisms of action is crucial for accurate risk assessment and the development of safer alternatives in consumer products.

References

4-Methylbenzylidene camphor mechanism of action as a UV filter

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methylbenzylidene Camphor (B46023) (4-MBC) as a UV Filter

Introduction

4-Methylbenzylidene camphor (4-MBC), also known as Enzacamene, is an organic chemical compound that has been widely used in the cosmetics industry as a UV filter, primarily targeting the UVB spectrum of solar radiation.[1][2] Its function is to protect the skin from the harmful effects of UV radiation, such as sunburn, premature aging, and the risk of skin cancer.[2] The mechanism of action of 4-MBC as a UV filter is rooted in its molecular structure, which enables it to absorb high-energy UV photons and dissipate this energy through a photochemical process.[1][3]

However, beyond its role as a sunscreen agent, 4-MBC has garnered significant scientific attention due to its potential to act as an endocrine disruptor.[4][5] Numerous studies have demonstrated its interaction with estrogen and thyroid hormonal systems.[4][5][6] This guide provides a detailed technical overview of the core mechanism of 4-MBC as a UV filter, its photostability, and the signaling pathways it modulates, intended for researchers, scientists, and drug development professionals.

Core Mechanism of UV Filtration

The primary function of 4-MBC as a UV filter is to absorb UVB radiation, with a peak absorbance (λmax) at approximately 299-301 nm.[7][8] This capability is conferred by its chemical structure, which features a conjugated system of a camphor derivative and a benzylidene group.[1] This structure allows for the delocalization of π electrons, making the molecule highly effective at intercepting UVB energy.[1]

Photochemical Process: E/Z (cis-trans) Isomerization

The principal mechanism by which 4-MBC dissipates absorbed UV energy is through a reversible cis-trans (E/Z) photoisomerization around the exocyclic carbon-carbon double bond.[3][9] The process can be described as follows:

  • UV Absorption: The molecule, predominantly in its more stable (E)-isomer form in commercial products, absorbs a UVB photon.[10][11][12] This absorption elevates the molecule to an excited electronic state.

  • Energy Dissipation: In the excited state, the molecule undergoes a conformational change, rotating around the double bond to form the (Z)-isomer.

  • Thermal Relaxation: The molecule then relaxes back to its ground state, releasing the absorbed energy primarily as heat.[1][3]

This E/Z isomerization is a rapid and reversible process, allowing a single molecule to absorb multiple UV photons and contributing to its efficacy as a UV filter.[3] Under solar irradiation, a photostationary state is reached where both (E) and (Z) isomers coexist.[9][12]

G cluster_ground Ground State cluster_excited Excited State E_isomer (E)-4-MBC Excited Excited State (π→π*) E_isomer->Excited UVB Photon (≈300 nm) Absorption Z_isomer (Z)-4-MBC Z_isomer->E_isomer Thermal Relaxation (Heat Dissipation) Excited->Z_isomer Isomerization

Caption: Photochemical E/Z isomerization mechanism of 4-MBC.
Photostability and Degradation

While the isomerization process is key to its function, 4-MBC is considered only slightly photo-unstable.[8] Studies have shown it takes 65 minutes to lose 10% of its protective power and 345 minutes to lose 50%.[8] Under solar irradiation alone, the primary process is isomerization.[9][13] However, in the presence of other substances like free chlorine (as in swimming pools), 4-MBC can undergo significant degradation through pathways including hydroxylation, chlorine substitution, oxidation, and demethylation.[7][9][13] These degradation byproducts may be toxic.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the physicochemical properties and biological activities of 4-MBC.

Table 1: Photophysical and Photochemical Properties of 4-MBC

Parameter Value Reference(s)
UV Absorption Maximum (λmax) 299 ± 2 nm [7]
Molar Extinction (E1%/1cm) 930 - 954 (in methanol/ethanol) [14]
UV Protection Range UVB (280-320 nm) [2][8]
Isomerization Quantum Yield 0.13 - 0.3 [3]
Photostability (Loss of SPF) 10% loss after 65 minutes [8]

| Primary Photochemical Process | Reversible E/Z Isomerization |[3] |

Table 2: Endocrine-Disrupting Activity of 4-MBC (Estrogenic Effects)

Assay / Endpoint Observation Concentration / Dose Reference(s)
Estrogen Receptor (ER) Binding Weak binding affinity to ERα and ERβ > 1 µM [4]
ER Transactivation (Ishikawa cells) Weakly induced ERα, higher potency for ERβ > 1 µM [4]
Cell Proliferation (MCF-7 cells) Increased cell proliferation Not specified [6]
Uterotrophic Assay (immature rats) Increased uterine weight Not specified [6]
PI3K/AKT & ERK1/2 Activation Activated signaling pathways 50 µM (5-120 min) [15]

| Apoptosis Induction (trophoblast cells) | Induced apoptotic cell death | 10-50 µM (48 h) |[15] |

Table 3: Endocrine-Disrupting Activity of 4-MBC (Thyroid Axis Effects in Rats)

Parameter Observation Concentration / Dose Reference(s)
TSH Serum Levels Significantly elevated ≥ 33 mg/kg [5]
T4 Serum Levels Slightly decreased ≥ 33 mg/kg [5]
T3 Serum Levels Remained almost unchanged ≥ 33 mg/kg [5]
Thyroid Gland Weight Remarkably increased > 33 mg/kg [5]

| Pituitary Gene Expression | αGSu and Tshβ markedly increased | > 33 mg/kg |[5] |

Biological Interactions and Signaling Pathways

Concerns about the safety of 4-MBC stem from its ability to act as an endocrine disruptor, with demonstrated effects on both estrogen and thyroid signaling pathways.[2][4][5]

Estrogenic Activity

4-MBC exhibits estrogen-like effects.[15] It has been shown to interact directly with estrogen receptors ERα and ERβ, although it displays weak binding affinity.[4] Despite this, it can induce ER-mediated transactivation, with a higher potency for ERβ.[4] In some contexts, it can also act as an estrogen antagonist.[4] In vivo studies using rat models have confirmed its estrogenicity, as demonstrated by an increase in uterine weight in the uterotrophic assay.[6]

Furthermore, 4-MBC can modulate intracellular signaling pathways. In human trophoblast cells, it has been shown to activate the PI3K/AKT and ERK1/2 signaling pathways, which are involved in cell proliferation and survival.[15] It also elevates intracellular reactive oxygen species (ROS) and can induce apoptosis.[15][16]

G MBC 4-MBC ER Estrogen Receptor (ERα / ERβ) MBC->ER Binds/Activates PI3K PI3K MBC->PI3K ERK ERK1/2 MBC->ERK ROS Intracellular ROS MBC->ROS Increases Nucleus Nucleus ER->Nucleus Translocates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Gene Estrogen Response Element (ERE) Gene Transcription Nucleus->Gene Activates Apoptosis Apoptosis ROS->Apoptosis G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A Seed ER-transfected cells in multi-well plate B Allow cells to adhere A->B C Treat cells with varying concentrations of 4-MBC B->C E Incubate for 24 hours C->E D Include positive (Estradiol) and vehicle controls D->E F Lyse cells E->F G Measure reporter gene activity (e.g., luminescence) F->G H Normalize data and compare to controls G->H

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Methylbenzylidene Camphor Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methylbenzylidene camphor (B46023) (4-MBC), an organic camphor derivative widely utilized as a standard in various research and development settings. 4-MBC, also known as Enzacamene, is a prominent UV B radiation filter employed in the cosmetics industry.[1][2] Its chemical formula is C18H22O.[3] This document details the core synthesis mechanism, a generalized experimental protocol, purification techniques, and relevant chemical data.

Core Synthesis: Aldol (B89426) Condensation

The synthesis of 4-Methylbenzylidene camphor is achieved through a base-catalyzed condensation reaction between camphor and 4-methylbenzaldehyde (B123495).[3] This reaction is a classic example of a Claisen-Schmidt condensation, a type of aldol condensation, which involves the formation of a carbon-carbon bond to create an α,β-unsaturated ketone.[4][5]

Reaction Mechanism:

The process is typically catalyzed by a base, such as sodium hydroxide (B78521) or an alkoxide.[3][6] The mechanism proceeds through several key steps:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the camphor molecule at the C3 position, forming a resonance-stabilized enolate ion.[6]

  • Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the 4-methylbenzaldehyde molecule.[6] This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a proton source (typically the solvent), yielding a β-hydroxy ketone, the aldol addition product.[6]

  • Dehydration: Under the reaction conditions, the aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated system of 4-Methylbenzylidene camphor, the final α,β-unsaturated ketone product.[6]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and subsequent purification of 4-MBC.

Synthesis of Crude 4-Methylbenzylidene Camphor

This protocol describes a standard laboratory procedure for the base-catalyzed condensation.

Materials and Reagents:

  • Camphor

  • 4-Methylbenzaldehyde

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide (or other base catalyst)

  • Deionized water

  • Hydrochloric acid (for neutralization, if needed)

Procedure:

  • Dissolution: Dissolve camphor and 4-methylbenzaldehyde in a suitable solvent, such as ethanol, within a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Slowly add a solution of the base catalyst (e.g., sodium hydroxide in ethanol) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In some protocols, gentle heating may be applied to increase the reaction rate.

  • Precipitation: Upon completion, the product may spontaneously precipitate from the solution.[7] Alternatively, the reaction mixture can be poured into cold water to induce precipitation of the crude 4-MBC.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold deionized water to remove any remaining base and other water-soluble impurities.

  • Drying: Dry the crude product. The result is a white to off-white crystalline powder.[3]

Purification by Recrystallization

Recrystallization is the primary method for purifying the crude 4-MBC, leveraging its differential solubility in a chosen solvent at varying temperatures.[3][8]

Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures.[9] As the solution cools, the solubility of 4-MBC decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[8][9]

Procedure:

  • Solvent Selection: Choose an appropriate solvent. Ethanol is a common choice.[10] Other solvent systems like n-Hexane/acetone or n-Hexane/ethyl acetate (B1210297) can also be effective.[10]

  • Dissolution: Place the crude 4-MBC powder in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until it boils. Continue to add the solvent dropwise until all the solid has just dissolved.[9]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the purified crystals via vacuum filtration.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals completely to remove any remaining solvent. The purity can be assessed by techniques such as melting point analysis and spectroscopy.

Data Presentation

The following tables summarize key properties and experimental parameters for 4-MBC.

Table 1: Physicochemical Properties of 4-Methylbenzylidene Camphor

PropertyValueReference(s)
Chemical Formula C₁₈H₂₂O[3]
Appearance White to off-white crystalline powder[3]
Primary Function UVB Filter[1][3]
Solubility Oil-soluble[3]
Synonyms Enzacamene, 4-MBC, Parsol 5000, Eusolex 6300[1][2]

Table 2: Summary of Experimental Parameters

StageParameterDescription
Synthesis Reactants Camphor, 4-Methylbenzaldehyde
Reaction Type Base-catalyzed Aldol (Claisen-Schmidt) Condensation
Catalyst Sodium hydroxide, Potassium hydroxide, or an alkoxide
Solvent Ethanol
Temperature Room temperature or gentle heating
Work-up Precipitation in cold water, followed by filtration
Purification Method Recrystallization
Typical Solvents Ethanol, n-Hexane/Acetone, n-Hexane/Ethyl Acetate
Procedure Dissolve in minimum hot solvent, slow cooling, filtration
Purity Check Melting point analysis, Spectroscopy (NMR, IR)

Visualization of Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the core chemical mechanism.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_purification Purification Stage Reactants Reactants: Camphor + 4-Methylbenzaldehyde Solvent Dissolve in Ethanol Reactants->Solvent Catalyst Add Base Catalyst (e.g., NaOH) Solvent->Catalyst Reaction Stir at Room Temp Catalyst->Reaction Precipitate Induce Precipitation (Pour into cold water) Reaction->Precipitate Filter1 Vacuum Filtration Precipitate->Filter1 Crude Crude 4-MBC Product Filter1->Crude Recrystallize Recrystallize from Hot Ethanol Crude->Recrystallize Filter2 Vacuum Filtration Recrystallize->Filter2 Pure Pure 4-MBC Standard Filter2->Pure

Caption: Experimental workflow for the synthesis and purification of 4-MBC.

Aldol_Mechanism cluster_step3 Step 3 & 4: Protonation & Dehydration Camphor Camphor + OH⁻ Enolate Camphor Enolate + H₂O Camphor->Enolate Deprotonation Attack Enolate + 4-Methylbenzaldehyde Alkoxide Alkoxide Intermediate Attack->Alkoxide Protonation Alkoxide + H₂O Aldol_Product Aldol Addition Product Protonation->Aldol_Product Dehydration Dehydration (-H₂O) Aldol_Product->Dehydration Final_Product 4-Methylbenzylidene Camphor Dehydration->Final_Product

Caption: Base-catalyzed Aldol condensation mechanism for 4-MBC synthesis.

References

Solubility Profile of 4-Methylbenzylidene Camphor in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzylidene camphor (B46023) (4-MBC), a derivative of camphor, has been widely utilized as a UV-B filter in sunscreen and other cosmetic products. Its efficacy in absorbing UV radiation is well-documented; however, its physicochemical properties, particularly its solubility in various organic solvents, are crucial for formulation development, toxicological studies, and environmental fate assessment. Understanding the solubility of 4-MBC is paramount for researchers and professionals in drug development and cosmetic science to ensure optimal formulation, bioavailability, and to conduct accurate safety and environmental impact assessments.

This technical guide provides a comprehensive overview of the solubility of 4-MBC in a range of organic solvents. It consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid in the experimental design.

Quantitative Solubility Data

The solubility of 4-Methylbenzylidene camphor in various organic solvents has been reported in scientific literature and technical documents. The following table summarizes the available quantitative data. It is important to note that some discrepancies exist between different sources, which may be attributed to variations in experimental conditions such as temperature and the specific methodology employed.

SolventSolubilityTemperature (°C)Source
Alcohols
Ethanol~25% (w/v)Not Specified[1]
20 mg/mLNot Specified[2]
30 mg/mLNot Specified[3]
Slightly SolubleNot Specified[4]
Isopropanol~25% (w/v)Not Specified[1]
Slightly SolubleNot Specified[4]
Aprotic Solvents
Dimethyl Sulfoxide (DMSO)20 mg/mLNot Specified[2]
Dimethylformamide (DMF)30 mg/mLNot Specified[3]
20 mg/mLNot Specified[2]
Halogenated Solvents
ChloroformVery Slightly SolubleNot Specified[1]
Oils and Esters
Vegetable OilsSlightly SolubleNot Specified[1]
Iso-propyl myristate~25% (w/v)Not Specified[1]
Liquid Paraffin~15% (w/v)Not Specified[1]
Aqueous Solutions
WaterPoorly Soluble20[5]
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mLNot Specified[2][3]

Note on "Slightly Soluble" and "%" values: The term "slightly soluble" is a qualitative description and indicates a low but not negligible solubility. The solubility values reported as percentages in the SCCS opinion are presumed to be weight by volume (w/v), meaning grams per 100 mL, although this is not explicitly stated in the source document.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of 4-MBC in the cited literature are not extensively described, the following are generalized yet detailed methodologies based on standard laboratory practices for determining the solubility of organic compounds in organic solvents. These methods, primarily the Shake-Flask Method coupled with either gravimetric or spectroscopic analysis, are the likely basis for the reported data.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the saturation concentration of 4-MBC in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • 4-Methylbenzylidene camphor (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of 4-MBC to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches equilibrium at saturation.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 24 hours) to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals, which would lead to an overestimation of the solubility.

  • Quantitative Analysis: Determine the concentration of 4-MBC in the filtrate using a validated analytical method.

Quantitative Analysis Methods

This method is straightforward but generally less sensitive than spectroscopic methods.

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the pre-weighed dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the 4-MBC.

  • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

  • Weigh the dish containing the dried 4-MBC residue.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculate the solubility by dividing the mass of the residue by the volume of the aliquot taken.

This method is suitable for compounds that absorb UV or visible light and is generally more sensitive than the gravimetric method.

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 4-MBC in the solvent of interest and scan its UV-Vis spectrum to determine the λmax. For 4-MBC, the λmax is typically around 300 nm.[2]

  • Prepare a Calibration Curve: Create a series of standard solutions of 4-MBC of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it).

  • Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax.

  • Use the calibration curve to determine the concentration of 4-MBC in the diluted sample and then calculate the concentration in the original saturated solution, taking into account the dilution factor.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Procedure:

  • Develop an HPLC Method: Develop a suitable HPLC method for the analysis of 4-MBC. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., 300 nm).

  • Prepare a Calibration Curve: Prepare a series of standard solutions of 4-MBC of known concentrations in the chosen solvent. Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent.

  • Inject the diluted sample into the HPLC system and record the peak area for 4-MBC.

  • Use the calibration curve to determine the concentration of 4-MBC in the diluted sample and then calculate the concentration in the original saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method followed by quantitative analysis.

Solubility_Determination_Workflow start Start prep_compound Prepare High-Purity 4-MBC and Solvent start->prep_compound add_excess Add Excess 4-MBC to Solvent in Vial prep_compound->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (24-72h) add_excess->equilibrate sediment Allow Excess Solid to Sediment equilibrate->sediment filter Withdraw and Filter Supernatant sediment->filter analysis Quantitative Analysis of Filtrate filter->analysis gravimetric Gravimetric Method analysis->gravimetric If applicable spectroscopic Spectroscopic Method (UV-Vis or HPLC) analysis->spectroscopic If applicable calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate end End calculate->end

Workflow for Solubility Determination

References

In-depth Technical Guide: (1R,3Z,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3Z,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one, commonly known as 4-Methylbenzylidene Camphor (B46023) (4-MBC), is an organic compound utilized as a UV filter in cosmetic products. Its chemical formula is C₁₈H₂₂O, with a molecular weight of approximately 254.37 g/mol . This document provides a comprehensive overview of its spectral data and the experimental protocols for obtaining such data. Additionally, it visualizes a key signaling pathway associated with the compound's biological activity.

Spectral Data

The structural elucidation of (1R,3Z,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one relies on various spectroscopic techniques. While a comprehensive, publicly available dataset for this specific isomer is limited, the following tables summarize the expected and reported spectral data based on available information and analysis of similar camphor derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.3d2HAromatic (ortho to methyl)
~ 7.1d2HAromatic (meta to methyl)
~ 6.4s1HVinylic (=CH)
~ 3.0d1HH-4
~ 2.4s3HAr-CH₃
~ 2.0 - 1.4m4HBicyclic ring protons
~ 1.0s3HC7-CH₃ (syn)
~ 0.9s3HC7-CH₃ (anti)
~ 0.8s3HC1-CH₃

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 205C=O (C2)
~ 140Aromatic (quaternary, C-para)
~ 138C=CH (C3)
~ 135Aromatic (quaternary, C-ipso)
~ 130Aromatic (CH, ortho)
~ 129Aromatic (CH, meta)
~ 125Vinylic (=CH)
~ 58C1
~ 50C7
~ 48C4
~ 30Bicyclic ring CH₂
~ 25Bicyclic ring CH₂
~ 21Ar-CH₃
~ 20C7-CH₃ (syn)
~ 19C7-CH₃ (anti)
~ 12C1-CH₃
Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2960StrongC-H stretch (alkane)
~ 1725StrongC=O stretch (conjugated ketone)
~ 1610MediumC=C stretch (alkene)
~ 1510MediumC=C stretch (aromatic)
~ 815StrongC-H bend (p-disubstituted aromatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data [1]

m/zRelative Intensity (%)Assignment
255.1746100.0[M+H]⁺
197.095175.46[M+H - C₄H₈]⁺
165.068790.47[M+H - C₇H₇]⁺
156.091890.71[Fragment]
142.0761100.0[Fragment]
141.068575.25[Fragment]
128-[Fragment][2]
171-[Fragment][2]
254-[M]⁺[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of (1R,3Z,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one

A common synthetic route involves the aldol (B89426) condensation of (1R,4S)-camphor with 4-methylbenzaldehyde (B123495).

Procedure:

  • To a solution of (1R,4S)-camphor (1 equivalent) and 4-methylbenzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol (B145695) or methanol, a base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide, 1.2 equivalents) is added.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure (1R,3Z,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled carbon spectra are acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Sample Preparation (Solid Sample):

  • A small amount of the solid sample is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a KBr or NaCl plate, and allowing the solvent to evaporate.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

  • The sample pellet or film is placed in the sample holder, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), is used.

Sample Preparation:

  • A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, acetonitrile).

  • For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

  • For LC-MS, the sample is injected into the LC system and introduced into the mass spectrometer via an appropriate interface (e.g., electrospray ionization - ESI).

Data Acquisition:

  • Ionization: Electron ionization (EI) is common for GC-MS, while ESI is typical for LC-MS.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Signaling Pathway Visualization

4-Methylbenzylidene camphor has been reported to activate the PI3K/AKT and ERK1/2 signaling pathways. These pathways are crucial in regulating cell proliferation, survival, and apoptosis.

PI3K_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-MBC 4-Methylbenzylidene Camphor (4-MBC) RTK Receptor Tyrosine Kinase (RTK) 4-MBC->RTK Activates PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: PI3K/AKT and ERK1/2 signaling pathways activated by 4-MBC.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral analysis of the title compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Reactants: (1R,4S)-Camphor & 4-Methylbenzaldehyde reaction Aldol Condensation (Base Catalyst) start->reaction workup Aqueous Workup & Filtration reaction->workup purification Recrystallization workup->purification product Pure (1R,3Z,4S)-1,7,7-trimethyl-3- [(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectral Data (Tables) nmr->data ir->data ms->data

Caption: Workflow for synthesis and spectral characterization.

References

4-Methylbenzylidene Camphor: An In-Depth Technical Guide to its Estrogenic Activity and Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzylidene camphor (B46023) (4-MBC), a widely utilized ultraviolet (UV) filter in sunscreens and other cosmetic products, has garnered significant scientific attention due to its potential endocrine-disrupting properties. This technical guide provides a comprehensive overview of the estrogenic activity of 4-MBC, focusing on its interaction with estrogen receptors (ERs) and the subsequent cellular responses. We delve into the methodologies of key experimental assays used to characterize its estrogenicity, including competitive estrogen receptor binding assays, the E-Screen assay for cell proliferation, and reporter gene assays. Furthermore, this guide presents a compilation of quantitative data from various studies and visualizes the intricate signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development investigating the endocrine effects of 4-MBC and other potential xenoestrogens.

Introduction

Xenoestrogens are exogenous compounds that mimic the effects of endogenous estrogens by binding to estrogen receptors.[1] 4-Methylbenzylidene camphor (4-MBC) is one such compound that has been the subject of numerous studies due to its widespread use and potential to act as an endocrine disruptor.[1][2] Understanding the mechanisms through which 4-MBC exerts its estrogenic effects is crucial for assessing its safety and potential impact on human health and the environment. This guide will explore the fundamental assays and signaling pathways involved in determining the estrogenic activity of 4-MBC.

Quantitative Data on the Estrogenic Activity of 4-Methylbenzylidene Camphor

The estrogenic potential of 4-MBC has been quantified through various in vitro and in vivo assays. The following tables summarize key data points from the scientific literature, providing a comparative overview of its receptor binding affinity and proliferative effects.

Table 1: Estrogen Receptor Binding Affinity of 4-Methylbenzylidene Camphor (4-MBC)

Receptor SubtypeAssay TypeLigandIC50 (µM)Reference
Porcine Uterine Cytosolic ReceptorsCompetitive Binding[125I]-Estradiol112[3]
Human Estrogen Receptor β (hERβ)Competitive Binding[125I]-Estradiol35.3[3]
Human Estrogen Receptor α (hERα)Competitive Binding[125I]-Estradiol>3000[3]
Endogenous ER (Ishikawa cells)Competitive Binding[3H]-Estradiol>8200[1]

Table 2: In Vitro Proliferative Effects of 4-Methylbenzylidene Camphor (4-MBC)

Cell LineAssayEndpointEC50 (µM)Reference
MCF-7E-ScreenCell Proliferation3.9[3]

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for interpreting the data on 4-MBC's estrogenic activity. This section provides detailed protocols for the key assays cited.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to estrogen receptors.

Objective: To quantify the binding affinity of 4-MBC for estrogen receptor subtypes (ERα and ERβ).

Materials:

  • Estrogen receptors (e.g., from porcine uterus cytosol or recombinant human ERα/ERβ)

  • Radiolabeled 17β-estradiol (e.g., [3H]E2 or [125I]E2)

  • Test compound (4-MBC)

  • Unlabeled 17β-estradiol (for standard curve)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation fluid and counter or gamma counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of 4-MBC and unlabeled 17β-estradiol in the assay buffer.

  • Incubation: In reaction tubes, combine the estrogen receptor preparation, a fixed concentration of radiolabeled estradiol (B170435), and varying concentrations of either unlabeled estradiol (for the standard curve) or 4-MBC.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter or a gamma counter.

  • Data Analysis: Plot the percentage of bound radiolabel against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to the IC50 of unlabeled estradiol.

E-Screen (Estrogen-Sensitive Proliferation) Assay

This assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative effects of potential xenoestrogens.

Objective: To determine if 4-MBC can induce cell proliferation in an estrogen-dependent manner.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-dextran treated FBS (to remove endogenous steroids)

  • Test compound (4-MBC)

  • 17β-estradiol (positive control)

  • Cell proliferation detection reagent (e.g., MTT, SRB)

  • 96-well cell culture plates

Procedure:

  • Cell Culture Maintenance: Culture MCF-7 cells in standard growth medium.

  • Hormone Deprivation: Prior to the assay, switch the cells to a medium containing charcoal-dextran treated FBS for a period of 3-4 days to deprive them of estrogens and synchronize their growth.

  • Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a predetermined density.

  • Treatment: After allowing the cells to attach, expose them to various concentrations of 4-MBC, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number using a suitable proliferation assay (e.g., MTT or SRB assay).

  • Data Analysis: The proliferative effect is calculated relative to the negative control. The concentration of the test compound that induces a half-maximal proliferative response (EC50) is determined from the dose-response curve.

Estrogen Receptor Reporter Gene Assay

This assay employs genetically modified cells that contain a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

Objective: To measure the ability of 4-MBC to activate estrogen receptor-mediated gene transcription.

Materials:

  • A suitable cell line (e.g., HeLa, HEK293) transiently or stably transfected with:

    • An expression vector for human ERα or ERβ.

    • A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase).

  • Cell culture medium.

  • Test compound (4-MBC).

  • 17β-estradiol (positive control).

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the host cells and transfect them with the ER and reporter plasmids if a stably transfected cell line is not used.

  • Cell Seeding: Seed the transfected cells into 96-well plates.

  • Treatment: Expose the cells to various concentrations of 4-MBC, a positive control (17β-estradiol), and a vehicle control.

  • Incubation: Incubate the plates for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme by adding the appropriate substrate. For a luciferase reporter, measure the luminescence using a luminometer.

  • Data Analysis: The transcriptional activity is expressed as the fold induction over the vehicle control. The EC50 value, the concentration of the test compound that causes 50% of the maximal response, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Estrogenic Signaling Pathway of 4-MBC

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_MBC 4-Methylbenzylidene camphor (4-MBC) ER Estrogen Receptor (ERα / ERβ) 4_MBC->ER ER_HSP Inactive ER-HSP Complex 4_MBC->ER_HSP Dissociation ER->ER_HSP Inactivated by ER_MBC_dimer Activated ER-4-MBC Dimer Complex ER->ER_MBC_dimer Binding & Dimerization HSP Heat Shock Proteins HSP->ER_HSP ERE Estrogen Response Element (ERE) ER_MBC_dimer->ERE Translocation Transcription Gene Transcription ERE->Transcription Activation mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins mRNA->Protein Translation Proliferation Cell Proliferation Protein->Proliferation Induction of

Caption: Classical genomic signaling pathway for 4-MBC's estrogenic action.

Experimental Workflow for Competitive Receptor Binding Assay

Competitive_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Estrogen Receptors - Radiolabeled Estradiol - 4-MBC dilutions start->prep_reagents incubation Incubate: ER + Radioligand + 4-MBC prep_reagents->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Radioactivity of Bound Fraction separation->quantification analysis Data Analysis: - Plot binding curve - Determine IC50 quantification->analysis end End analysis->end

Caption: Workflow of a competitive estrogen receptor binding assay.

Experimental Workflow for E-Screen Assay

E_Screen_Assay_Workflow start Start hormone_deprivation Hormone Deprive MCF-7 Cells start->hormone_deprivation cell_seeding Seed Cells into 96-well Plates hormone_deprivation->cell_seeding treatment Treat with 4-MBC, Positive & Negative Controls cell_seeding->treatment incubation Incubate for 6-7 Days treatment->incubation proliferation_assay Quantify Cell Proliferation (e.g., MTT, SRB) incubation->proliferation_assay analysis Data Analysis: - Calculate proliferative effect - Determine EC50 proliferation_assay->analysis end End analysis->end

Caption: Workflow of the E-Screen cell proliferation assay.

Experimental Workflow for Reporter Gene Assay

Reporter_Gene_Assay_Workflow start Start cell_prep Prepare Cells: - Transfect with ER and  ERE-reporter plasmids  (if not a stable line) start->cell_prep cell_seeding Seed Cells into 96-well Plates cell_prep->cell_seeding treatment Treat with 4-MBC, Positive & Negative Controls cell_seeding->treatment incubation Incubate for 24-48 Hours treatment->incubation reporter_assay Cell Lysis and Reporter Enzyme Assay (e.g., Luminescence) incubation->reporter_assay analysis Data Analysis: - Calculate fold induction - Determine EC50 reporter_assay->analysis end End analysis->end

Caption: Workflow of an estrogen receptor reporter gene assay.

Discussion

The data presented in this guide demonstrate that 4-Methylbenzylidene camphor exhibits estrogenic activity, albeit with a lower potency compared to the endogenous estrogen, 17β-estradiol. The competitive binding assays reveal a preferential binding to ERβ over ERα, with a significantly lower affinity for ERα.[3] This differential binding may have implications for the tissue-specific effects of 4-MBC. The E-Screen assay confirms that 4-MBC can induce proliferation in estrogen-responsive cells, a hallmark of estrogenic compounds.[3]

The signaling pathway diagram illustrates the classical genomic mechanism of action for xenoestrogens like 4-MBC. Upon entering the cell, 4-MBC binds to estrogen receptors, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. The activated receptor-ligand complex then binds to estrogen response elements on the DNA, initiating the transcription of estrogen-responsive genes that can ultimately lead to cellular proliferation. It is also important to consider the possibility of non-genomic signaling pathways, which are more rapid and may involve membrane-associated estrogen receptors.

The detailed experimental protocols and workflows provided herein offer a standardized framework for researchers investigating the estrogenic potential of various compounds. Consistency in methodology is paramount for the reproducibility and comparability of results across different studies.

Conclusion

This technical guide has provided a comprehensive overview of the estrogenic activity of 4-Methylbenzylidene camphor. The compiled quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a valuable resource for the scientific community. The evidence suggests that 4-MBC is a xenoestrogen that can interact with the endocrine system. Further research is warranted to fully elucidate the long-term health implications of exposure to 4-MBC and to explore the potential for synergistic effects with other endocrine-disrupting compounds. The methodologies and information presented here can serve as a foundation for such future investigations.

References

An In-Depth Technical Guide to the Endocrine Disrupting Potential of 4-Methylbenzylidene Camphor (4-MBC) In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro endocrine-disrupting potential of 4-Methylbenzylidene camphor (B46023) (4-MBC), a widely used UV filter in sunscreens and other cosmetic products.[1] Growing concerns about its potential to interfere with hormonal systems have prompted extensive in vitro research.[2] This document synthesizes key findings on its estrogenic, anti-androgenic, and steroidogenic effects, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Assessment of Endocrine Disruption

The endocrine-disrupting activity of 4-MBC has been evaluated using a variety of in vitro assays. The following tables summarize the quantitative data from these studies, providing insights into its potency and efficacy across different biological endpoints.

Table 1: Estrogenic Activity of 4-MBC

Assay TypeCell Line/SystemEndpointResultReference(s)
Cell ProliferationMCF-7 (human breast cancer)EC503.9 µM[3]
Receptor BindingPorcine Uterine CytosolIC50112 µM[3]
Receptor BindingRecombinant Human ERβIC5035.3 µM[3]
Receptor BindingRecombinant Human ERαIC50> 3 mM (no displacement)[3]
Gene InductionXenopus laevis hepatocytes-Increased ER mRNA at µM concentrations[4][5]
Alkaline Phosphatase ActivityIshikawa (human endometrial)-Induced activity at > 1 µM[6]
Yeast Estrogen Screen (YES)Saccharomyces cerevisiae-Inactive up to 2.5 x 10⁻² M[7]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-Androgenic and Other Endocrine-Related Activities of 4-MBC

Assay TypeMechanismCell Line/SystemFindingReference(s)
Androgen Receptor ActivityAgonistic/AntagonisticNot specifiedNo androgenic or anti-androgenic effects observed in one study.[8]
Progesterone (B1679170) ActivityAgonisticNot specifiedStrong progesterone activity observed in one study.[8]

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited in this guide.

2.1 MCF-7 Cell Proliferation Assay (E-Screen)

This assay is widely used to assess the estrogenic potential of compounds by measuring their ability to stimulate the proliferation of estrogen-receptor-positive (ER+) human breast cancer cells (MCF-7).[4][9]

  • Cell Culture: MCF-7 cells are cultured in a complete growth medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with fetal bovine serum (FBS), insulin, and antibiotics.[10][11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.[10]

  • Treatment: The culture medium is then replaced with a medium containing various concentrations of 4-MBC or a vehicle control. The cells are incubated for an additional 72 hours.[9]

  • Quantification of Proliferation: Cell proliferation is assessed using various methods, such as the MTT, SRB, or BrdU assays, which measure cell viability, cytotoxicity, and DNA synthesis, respectively.[10] Luminescence or absorbance is measured using a microplate reader to determine the extent of cell growth.[9][12]

2.2 Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]17β-estradiol, for binding to the estrogen receptor.

  • Receptor Source: Estrogen receptors can be obtained from cytosolic preparations of target tissues, such as porcine or rat uteri, or from recombinant human ERα and ERβ.[3]

  • Assay Procedure: A constant concentration of the radiolabeled estrogen is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (4-MBC).

  • Measurement: After incubation, the bound and free radiolabeled estrogen are separated. The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is calculated.[3]

2.3 Yeast Estrogen Screen (YES) Assay

The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor gene and a reporter gene (e.g., lacZ for β-galactosidase).[13]

  • Principle: When an estrogenic substance binds to the estrogen receptor in the yeast cell, it triggers the expression of the reporter gene.[13] The resulting enzyme activity leads to a color change in a substrate, which can be quantified.[13]

  • Procedure: Yeast cells are exposed to various concentrations of the test compound for a specified period (e.g., 18 hours).[13]

  • Measurement: The estrogenic activity is determined by measuring the colorimetric change, which is proportional to the concentration of the estrogenic substance.[13]

2.4 H295R Steroidogenesis Assay

This assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, including testosterone (B1683101) and 17β-estradiol.[14][15] The H295R cell line is considered a gold standard as it expresses the key enzymes required for steroidogenesis.[16][17]

  • Cell Culture and Exposure: H295R cells are seeded in multi-well plates and, after an acclimation period, are exposed to a range of concentrations of the test chemical for 48 hours.[16][18]

  • Hormone Measurement: Following exposure, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods like LC-MS/MS or ELISA.[14][16]

  • Cell Viability: A cell viability assay is performed to ensure that observed changes in hormone levels are not due to cytotoxicity.[14]

  • Data Analysis: Hormone production data is expressed as a fold change relative to a solvent control.[18]

2.5 Androgen Receptor (AR) Competitive Binding Assay

This assay is designed to identify chemicals that can interfere with the binding of androgens to the AR.[19][20]

  • Principle: Similar to the ER binding assay, this method assesses the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the AR.[21]

  • Receptor Source: The AR is typically obtained from rat prostate cytosol or recombinantly expressed human AR.

  • Procedure: A constant amount of radiolabeled androgen is incubated with the AR preparation and varying concentrations of the test chemical.

  • Measurement and Analysis: The amount of bound radioactivity is quantified to determine the IC50 value of the test compound.[21]

Visualizing the Mechanisms of Action

To better understand the potential interactions of 4-MBC with the endocrine system, the following diagrams illustrate key signaling pathways and experimental workflows.

cluster_workflow General In Vitro Endocrine Disruptor Testing Workflow start Test Compound (e.g., 4-MBC) assay_selection Select In Vitro Assays (e.g., Receptor Binding, Cell Proliferation, Steroidogenesis) start->assay_selection exposure Expose Cells/Receptors to Compound Concentrations assay_selection->exposure measurement Measure Endpoint (e.g., IC50, EC50, Hormone Levels) exposure->measurement analysis Data Analysis and Interpretation measurement->analysis conclusion Hazard Assessment analysis->conclusion

General workflow for in vitro endocrine disruptor testing.

cluster_pathway Estrogen Receptor (ER) Signaling Pathway Disruption E2 Estrogen (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER Binds MBC 4-MBC (Xenoestrogen) MBC->ER Competes for Binding Complex Hormone-Receptor Complex ER->Complex Dimer Dimerization Complex->Dimer Nucleus Translocation to Nucleus Dimer->Nucleus ERE Binds to Estrogen Response Element (ERE) Nucleus->ERE Transcription Gene Transcription ERE->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response

Potential disruption of the estrogen receptor signaling pathway by 4-MBC.

cluster_androgen Anti-Androgenic Mechanism of Action Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR MBC 4-MBC (Potential Antagonist) MBC->AR Blocks Binding Binding Binding AR->Binding Activation Receptor Activation & Translocation Binding->Activation ARE Binds to Androgen Response Element (ARE) Activation->ARE Gene_Exp Androgen-Dependent Gene Expression ARE->Gene_Exp Response Physiological Response Gene_Exp->Response

Hypothesized anti-androgenic mechanism of 4-MBC.

cluster_steroid Simplified Steroidogenesis Pathway in H295R Cells Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol 17β-Estradiol Testosterone->Estradiol Aromatase (CYP19A1) MBC 4-MBC Potential Interference Aromatase Aromatase MBC->Aromatase CYP17A1 CYP17A1 MBC->CYP17A1

Potential points of interference by 4-MBC in the steroidogenesis pathway.

Summary and Conclusion

The in vitro evidence strongly suggests that 4-Methylbenzylidene camphor possesses endocrine-disrupting properties.[2][8] It demonstrates weak estrogenic activity by binding to estrogen receptors (preferentially ERβ) and stimulating the proliferation of estrogen-sensitive cells.[3][6] While some studies have not observed anti-androgenic effects, others have noted strong progestogenic activity, indicating a complex interaction with multiple hormonal pathways.[8]

The H295R steroidogenesis assay provides a valuable tool for examining the effects of 4-MBC on hormone synthesis.[14][15] The potential for 4-MBC to interfere with key enzymes in this pathway, such as aromatase, warrants further investigation.

The data and protocols presented in this guide offer a robust foundation for researchers and drug development professionals to further evaluate the endocrine-disrupting potential of 4-MBC and other UV filters. A thorough understanding of these in vitro effects is essential for assessing the potential risks to human health and for the development of safer alternatives.[1]

References

The In Vivo Journey of 4-Methylbenzylidene Camphor: A Toxicokinetic and Metabolic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the toxicokinetics and metabolism of the ultraviolet (UV) filter, 4-Methylbenzylidene camphor (B46023) (4-MBC), within living organisms. Citing key in vivo studies, this document synthesizes quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Executive Summary

4-Methylbenzylidene camphor (4-MBC), a widely utilized component in sunscreen formulations, undergoes extensive metabolic transformation following both oral and dermal administration. In vivo studies, primarily conducted in rat models, reveal that 4-MBC is rapidly and significantly metabolized, leading to very low systemic exposure to the parent compound. The primary metabolic pathway involves the oxidation of the methyl group to a carboxylic acid, followed by hydroxylation of the camphor moiety. The resulting metabolites are predominantly excreted via the feces, with a smaller fraction eliminated in the urine. Evidence also suggests the potential for enterohepatic circulation, contributing to the slow elimination of its metabolites. This guide consolidates the pivotal findings on the toxicokinetics and metabolism of 4-MBC to serve as a foundational resource for ongoing research and safety assessments.

Toxicokinetic Profile

The toxicokinetics of a substance describe its movement into, through, and out of the body. The following sections summarize the key ADME parameters for 4-MBC based on in vivo research.

Absorption

Following oral administration in rats, 4-MBC is absorbed, but its systemic availability in its original form is minimal due to extensive first-pass metabolism in the liver.[1] After a single oral dose, blood concentrations of the parent 4-MBC were found to be very low.[1]

Dermal absorption has been investigated in both rats and humans. In human subjects who topically applied a commercial sunscreen containing 4% 4-MBC, the compound was absorbed, with peak plasma levels observed.[2][3] Notably, the absorption of 4-MBC through human skin is considered to be poor.[2]

Distribution

Limited information is available on the specific tissue distribution of 4-MBC and its metabolites. However, the presence of metabolites in the blood, urine, and feces indicates systemic distribution following absorption.

Metabolism

The biotransformation of 4-MBC is a critical aspect of its toxicokinetic profile. In vivo studies have consistently shown that 4-MBC is extensively metabolized.[1][4] The primary metabolic products are formed through oxidation.

The major identified metabolites are:

  • 3-(4-carboxybenzylidene)camphor (cx-MBC) [1][5]

  • 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH) [1][5]

In rats, after oral administration, the peak blood concentrations of 3-(4-carboxybenzylidene)camphor were approximately 500-fold higher than those of the parent 4-MBC, highlighting the extensive metabolic conversion.[1]

digraph "Metabolic Pathway of 4-Methylbenzylidene Camphor" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#F1F3F4"];
  node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10];

"4-MBC" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolite_1" [label="3-(4-carboxybenzylidene)camphor\n(cx-MBC)", fillcolor="#FBBC05", fontcolor="#202124"]; "Metabolite_2" [label="3-(4-carboxybenzylidene)-6-hydroxycamphor\n(cx-MBC-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Excretion" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4-MBC" -> "Metabolite_1" [label="Oxidation of\nmethyl group"]; "Metabolite_1" -> "Metabolite_2" [label="Hydroxylation of\ncamphor ring"]; "Metabolite_1" -> "Excretion" [label="Feces (major)\nUrine (minor)"]; "Metabolite_2" -> "Excretion" [label="Feces (major)\nUrine (minor)"]; }

Caption: Workflow for in vivo oral toxicokinetic studies of 4-MBC.

In Vivo Dermal Application Study in Humans and Rats[2][3]
  • Human Subjects: Male and female volunteers.

  • Rat Model: Male and female rats.

  • Dosing (Humans): Topical application of a commercial sunscreen containing 4% (w/w) 4-MBC, covering 90% of the body surface, resulting in a mean dermal dose of 22 mg/kg body weight.

  • Dosing (Rats): Dermal application of 400 and 2000 mg/kg body weight of 4-MBC in a formulation under an occlusive patch for 24 hours.

  • Sample Collection: Plasma (rats and humans) and urine (humans) were monitored over 96 hours.

  • Analytical Methods: Concentrations of 4-MBC and its metabolites were determined, likely using LC-MS/MS for sensitive detection in plasma and urine.

Conclusion and Future Directions

The in vivo data conclusively demonstrate that 4-Methylbenzylidene camphor is subject to extensive first-pass metabolism, primarily yielding oxidized and subsequently hydroxylated products. The parent compound has very low systemic bioavailability after oral intake. While dermal absorption in humans is limited, the compound and its metabolites can be detected in plasma. The primary route of excretion for these metabolites is fecal.

Future research should aim to further elucidate the tissue distribution of 4-MBC and its metabolites to better understand potential target organ accumulation. Additionally, in-depth investigation into the enzymes responsible for the specific metabolic transformations would provide a more complete picture of its biotransformation pathway. Continued biomonitoring studies in human populations are also essential to assess real-world exposure levels and their toxicological significance. This comprehensive understanding is paramount for the continued safe use of 4-MBC in consumer products.

References

4-Methylbenzylidene Camphor (4-MBC) and its Effects on Thyroid Hormone Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzylidene camphor (B46023) (4-MBC), a widely used ultraviolet (UV) filter in sunscreens and other cosmetic products, has come under scientific scrutiny for its potential as an endocrine-disrupting chemical. A growing body of evidence, primarily from in vivo rodent studies, indicates that 4-MBC can significantly interfere with the hypothalamic-pituitary-thyroid (HPT) axis, leading to a state comparable to primary hypothyroidism. This technical guide provides an in-depth review of the current scientific literature on the effects of 4-MBC on thyroid hormone function. It includes a comprehensive summary of quantitative data from key studies, detailed experimental protocols for assessing thyroid function in the context of 4-MBC exposure, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the endocrine-disrupting properties of 4-MBC and similar compounds.

Introduction

The thyroid gland, through the synthesis and secretion of thyroid hormones—primarily thyroxine (T4) and triiodothyronine (T3)—plays a critical role in regulating metabolism, growth, and development. The production of these hormones is tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis. Disruption of this axis by exogenous chemicals can have profound physiological consequences. 4-Methylbenzylidene camphor (4-MBC), also known as enzacamene, is an organic compound used for its ability to absorb UV-B radiation. Its lipophilic nature and widespread use have raised concerns about its systemic absorption and potential to interfere with hormonal signaling pathways. This guide focuses specifically on the documented effects of 4-MBC on thyroid hormone function, presenting the available quantitative data and methodologies for its assessment.

Quantitative Data on the Effects of 4-MBC on Thyroid Function

The following tables summarize the key quantitative findings from in vivo studies investigating the impact of 4-MBC on the thyroid axis in rats. These studies consistently demonstrate a dose-dependent disruption of thyroid hormone homeostasis.

Table 1: Effects of 4-MBC on Serum Thyroid Hormone Levels in Ovariectomized Sprague-Dawley Rats [1][2]

4-MBC Dose (mg/kg/day)DurationTSH (Thyroid-Stimulating Hormone)T4 (Thyroxine)T3 (Triiodothyronine)
105 daysNo significant changeNo significant changeNo significant change
335 daysSignificantly elevatedSlightly decreasedAlmost unchanged
1005 daysSignificantly elevatedSlightly decreasedAlmost unchanged
3335 daysSignificantly elevatedSlightly decreasedAlmost unchanged
6005 daysSignificantly elevatedSlightly decreasedAlmost unchanged

Table 2: Effects of 4-MBC on Pituitary Gene Expression in Ovariectomized Sprague-Dawley Rats [1][2]

4-MBC Dose (mg/kg/day)DurationTSHα (Thyroid-Stimulating Hormone alpha subunit) mRNATSHβ (Thyroid-Stimulating Hormone beta subunit) mRNA5'-Deiodinase type I (5'DI) mRNA5'-Deiodinase type II (5'DII) mRNA
105 daysNo significant changeNo significant changeNo significant changeNo significant change
335 daysMarkedly increased (≥ 2-fold)Markedly increased (≥ 2-fold)DecreasedElevated
1005 daysMarkedly increased (≥ 2-fold)Markedly increased (≥ 2-fold)Proportionally decreasedElevated
3335 daysMarkedly increased (≥ 2-fold)Markedly increased (≥ 2-fold)Proportionally decreasedElevated
6005 daysMarkedly increased (≥ 2-fold)Markedly increased (≥ 2-fold)Proportionally decreasedElevated

Table 3: Effects of 4-MBC on Thyroid Gland in Ovariectomized Sprague-Dawley Rats [1][2]

4-MBC Dose (mg/kg/day)DurationThyroid Gland WeightTSH receptor (Tshr) mRNASodium-iodide symporter (Nis) mRNAThyroperoxidase (Tpo) mRNA
105 daysNo significant changeNot reportedNot reportedNot reported
335 daysRemarkably increasedIncreasedIncreasedIncreased
1005 daysRemarkably increasedIncreasedIncreasedIncreased
3335 daysRemarkably increasedIncreasedIncreasedIncreased
6005 daysRemarkably increasedIncreasedIncreasedIncreased

Signaling Pathways and Logical Relationships

The data suggest that 4-MBC disrupts the HPT axis primarily by inhibiting thyroid hormone production at the level of the thyroid gland. This leads to a compensatory response from the pituitary, resulting in increased TSH secretion.

HPT_Axis_Disruption_by_4MBC cluster_legend Legend Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + TRH TRH Thyroid Thyroid Gland Pituitary->Thyroid + TSH TSH T4_T3 T4 & T3 Thyroid->T4_T3 synthesis T4_T3->Hypothalamus - (Negative Feedback) T4_T3->Pituitary - (Negative Feedback) MBC 4-MBC MBC->Thyroid - (Inhibition) + + (Stimulation) - - (Inhibition) InVivo_Workflow start Start acclimatization Animal Acclimatization (e.g., 2 weeks) start->acclimatization ovariectomy Bilateral Ovariectomy acclimatization->ovariectomy recovery Post-operative Recovery (e.g., 2 weeks) ovariectomy->recovery dosing Daily Oral Gavage with 4-MBC (5 days) recovery->dosing euthanasia Euthanasia and Sample Collection dosing->euthanasia blood Blood Collection (Cardiac Puncture) euthanasia->blood tissues Tissue Collection (Pituitary, Thyroid) euthanasia->tissues serum Serum Separation blood->serum rna_extraction RNA Extraction tissues->rna_extraction histology Thyroid Histology (H&E Staining) tissues->histology hormone_assay Hormone Analysis (RIA) serum->hormone_assay end End hormone_assay->end gene_expression Gene Expression Analysis (RT-PCR) rna_extraction->gene_expression gene_expression->end histology->end TPO_Assay_Workflow start Start microsomes Prepare Thyroid Microsomes (Source of TPO) start->microsomes reagents Prepare Reagents: - Substrate (e.g., Guaiacol) - Assay Buffer - Test Compound (4-MBC) start->reagents preincubation Pre-incubate Microsomes, Substrate, and 4-MBC microsomes->preincubation reagents->preincubation initiation Initiate Reaction with H₂O₂ preincubation->initiation measurement Measure Product Formation (e.g., OD at 470 nm) initiation->measurement analysis Data Analysis (Calculate % Inhibition, IC₅₀) measurement->analysis end End analysis->end

References

Unraveling the Photostability and Degradation of 4-Methylbenzylidene Camphor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzylidene camphor (B46023) (4-MBC), a widely utilized organic ultraviolet (UV) B filter in sunscreens and other cosmetic products, has come under scientific scrutiny due to concerns regarding its photostability and potential endocrine-disrupting properties. Upon exposure to UV radiation, 4-MBC can undergo degradation, leading to a reduction in its protective efficacy and the formation of various photoproducts. Understanding the mechanisms and pathways of this degradation is crucial for developing safer and more effective photoprotective formulations. This technical guide provides an in-depth analysis of the current scientific knowledge on the photostability and degradation pathways of 4-MBC, presenting key quantitative data, detailed experimental protocols, and visual representations of the degradation processes. Recent regulations reflect the growing concerns, with the European Union banning 4-MBC in all cosmetic products as of May 1, 2025, due to insufficient data on potential genotoxicity and evidence of endocrine disruption[1].

Quantitative Photostability Data

The photostability of 4-MBC is influenced by various factors, including the solvent, the presence of other UV filters, and the exposure to oxidizing agents. The following tables summarize the quantitative data from several key studies on 4-MBC degradation under different experimental conditions.

Degradation SystemInitial 4-MBC ConcentrationOxidant ConcentrationpHPseudo-first-order rate constant (k)Second-order rate constantReference
UV/Persulfate0.4 µM12.6 µM Persulfate70.1349 min⁻¹(2.82 ± 0.05) × 10⁹ M⁻¹ s⁻¹ (with SO₄⁻•)[2][3][4]
Solar/Free ChlorineNot specifiedNot specified70.0137 s⁻¹Not reported[5][6][7]
Degradation SystemIrradiation SourceIrradiation TimeDegradation Rate (%)NotesReference
Fenton ProcessNot applicableNot specified66.01%-[8]
Photo-Fenton ProcessNot specifiedNot specified96.71%Synergistic effect of Fenton reagents and light.[9][8]
UV Light Irradiation300W Mercury Lamp90 min85.4%Primarily resulted in isomerization.[9][8]
Emulsion with RM-beta-CDNot specifiedNot specified7.1%Complexation with cyclodextrin (B1172386) improved photostability.[10]
Emulsion (free 4-MBC)Not specifiedNot specified21.1%-[10]

Degradation Pathways of 4-Methylbenzylidene Camphor

The degradation of 4-MBC proceeds through several identified pathways, primarily initiated by the absorption of UV radiation. The main degradation mechanisms include photoisomerization, hydroxylation, demethylation, oxidation, and chlorine substitution, particularly in chlorinated water environments.

Photoisomerization

Upon exposure to sunlight, the primary photochemical process for 4-MBC is the reversible isomerization from the (E)-isomer to the (Z)-isomer[5][6][7][11][12][13]. While commercial sunscreen products almost exclusively contain the (E)-isomer, environmental samples often show a mixture of both[11][12]. The quantum yield for this isomerization is relatively low (0.13 to 0.3), suggesting that other photochemical processes also occur, contributing to its limited photostability[1].

G E_MBC (E)-4-MBC Z_MBC (Z)-4-MBC E_MBC->Z_MBC Isomerization Z_MBC->E_MBC Isomerization UV UV Radiation UV->E_MBC UV->Z_MBC

Caption: Photoisomerization of 4-MBC.

UV/Persulfate Degradation

In the presence of UV-activated persulfate, 4-MBC undergoes degradation primarily through hydroxylation and demethylation pathways, driven by the sulfate (B86663) radical (SO₄⁻•)[2][3][4]. This process leads to the formation of transformation byproducts, such as P1 (m/z 271) and P2 (m/z 243)[2][3][4].

G cluster_0 UV/Persulfate System UV UV Light Persulfate S₂O₈²⁻ UV->Persulfate Activation Sulfate_Radical SO₄⁻• Persulfate->Sulfate_Radical MBC 4-MBC Sulfate_Radical->MBC Attack P1 P1 (m/z 271) MBC->P1 Hydroxylation P2 P2 (m/z 243) MBC->P2 Demethylation Degradation Degradation Products P1->Degradation P2->Degradation

Caption: UV/Persulfate degradation of 4-MBC.

Solar/Free Chlorine Degradation

In environments such as swimming pools, the combination of solar radiation and free chlorine significantly accelerates the degradation of 4-MBC[5][6][7]. The degradation is primarily driven by reactive chlorine species (RCS) and involves pathways such as hydroxylation, chlorine substitution, oxidation, and demethylation, mainly affecting the 4-methylstyrene (B72717) moiety of the molecule[5][6][7].

G cluster_0 Solar/Free Chlorine System Solar Solar Radiation Chlorine Free Chlorine Solar->Chlorine Activation RCS Reactive Chlorine Species (RCS) Chlorine->RCS MBC 4-MBC RCS->MBC Attack Hydroxylated Hydroxylated Products MBC->Hydroxylated Chlorinated Chlorine Substituted Products MBC->Chlorinated Oxidized Oxidized Products MBC->Oxidized Demethylated Demethylated Products MBC->Demethylated Degradation Degradation Products Hydroxylated->Degradation Chlorinated->Degradation Oxidized->Degradation Demethylated->Degradation

Caption: Solar/Free Chlorine degradation of 4-MBC.

Experimental Protocols

The study of 4-MBC photostability and degradation employs a range of analytical techniques. Below are outlines of typical experimental protocols based on the cited literature.

Photostability Testing in Formulations

A common method to assess the photostability of 4-MBC in sunscreen formulations involves the following steps:

G cluster_workflow Photostability Testing Workflow Prep Sample Preparation (e.g., 40 mg of formulation on a glass plate) Dry Drying of Sample Prep->Dry Expose Exposure to UVA/UVB Irradiation Dry->Expose Dissolve Dissolution in Solvent (e.g., isopropanol (B130326) with ultrasonication) Expose->Dissolve Analyze Quantification by HPLC or Spectrophotometry Dissolve->Analyze

Caption: Experimental workflow for photostability testing.

  • Sample Preparation : A standardized amount of the sunscreen formulation (e.g., 40 mg) is evenly spread onto an inert surface, such as a glass plate[14].

  • Irradiation : The samples are exposed to a controlled source of UV radiation. This can be a solar simulator or specific UVA/UVB lamps. For confirmatory studies, the ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[15][16]. A dark control, shielded from light, is typically run in parallel[17].

  • Extraction : After irradiation, the sample is dissolved in a suitable solvent, such as isopropanol, often with the aid of ultrasonication to ensure complete dissolution[14].

  • Analysis : The concentration of 4-MBC and its degradation products is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or spectrophotometry[14][18].

Degradation Studies in Aqueous Systems

To investigate the degradation pathways in aquatic environments, the following protocol is often employed:

  • Reaction Setup : Experiments are typically conducted in quartz tubes to allow for UV penetration. A solution of 4-MBC is prepared in the desired water matrix (e.g., deionized water, swimming pool water)[3].

  • Initiation of Degradation : The degradation process is initiated by adding an oxidizing agent (e.g., persulfate, free chlorine) and/or exposing the solution to a UV light source (e.g., a mercury lamp)[3][8].

  • Sample Collection : Aliquots of the reaction mixture are collected at specific time intervals.

  • Sample Preparation for Analysis : Samples are typically filtered through a membrane filter (e.g., 0.45 µm) before analysis[8].

  • Analysis : The disappearance of 4-MBC and the formation of byproducts are monitored by techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS)[11][12][18]. LC-MS is particularly useful for identifying the mass-to-charge ratio (m/z) of the degradation products[2][18].

Conclusion

The photostability of 4-Methylbenzylidene camphor is a complex issue influenced by its environment. While it undergoes photoisomerization as a primary response to UV radiation, more extensive degradation occurs in the presence of oxidizing agents like persulfate and free chlorine, leading to a variety of byproducts through hydroxylation, demethylation, oxidation, and chlorine substitution. The quantitative data and degradation pathways summarized in this guide highlight the importance of considering the formulation matrix and environmental conditions when evaluating the efficacy and safety of sunscreens containing 4-MBC. The detailed experimental protocols provide a foundation for researchers to design and conduct further studies to better understand and mitigate the photodegradation of this and other UV filters. As regulatory landscapes evolve, a thorough understanding of these degradation processes is paramount for the development of next-generation photoprotective agents with enhanced safety and stability profiles.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 4-Methylbenzylidene Camphor (4-MBC) in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylbenzylidene camphor (B46023) (4-MBC) is a widely used ultraviolet (UV) filter in sunscreens and other personal care products.[1][2][3] Its presence in the aquatic environment, primarily through wastewater treatment plant effluents, has raised environmental concerns.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of 4-MBC in water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described focus on robust and sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with Solid-Phase Extraction (SPE) for sample preparation.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods used in the determination of 4-MBC and its metabolites.

Table 1: Method Detection and Quantification Limits

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
4-MBC Metabolites (cx-MBC)UPLC-MS/MS0.05 µg/L0.15 µg/LUrine[4]
4-MBC Metabolites (cx-MBC-OH)UPLC-MS/MS0.1 µg/L0.3 µg/LUrine[4]
Various UV absorbing compounds-0.02 - 8.42 ng/L-Tap Water[5]
4-MBCLC-MS/MS--Fish Tissue[1]
PesticidesLC/MS/MS-10 ng/LFiltered Water[6]

Table 2: Method Precision and Accuracy

AnalyteMethodWithin-day Precision (Relative Standard Deviation)Accuracy (Mean Relative Recovery)MatrixReference
cx-MBCUPLC-MS/MS< 5.5%90-110%Urine[4]
cx-MBC-OHUPLC-MS/MS< 6.5%89-106%Urine[4]
Various UV absorbing compounds-< 7% (intraday), < 11% (interday)> 73%Tap Water[5]

Experimental Protocols

Water Sample Collection and Preservation

Proper sample collection is crucial to ensure the integrity of the analysis.

Protocol:

  • Sample Containers: Use clean glass bottles for sample collection. If analyzing for trace levels, it is recommended to rinse the bottles with a solvent like methanol (B129727) and then with ultrapure water before use.

  • Sampling Procedure:

    • Before collecting the sample, flush the tap or sampling port for at least 3 minutes to ensure the sample is representative of the water source.[7][8]

    • Fill the sample bottle to the brim, leaving minimal headspace to reduce volatilization.

    • If the water contains residual chlorine, it should be quenched by adding a preservative like sodium thiosulfate (B1220275) to the collection bottle before sampling.

  • Storage and Transport:

    • After collection, samples should be stored at 4°C to minimize degradation of the analyte.[4]

    • Transport the samples to the laboratory as soon as possible, ideally within 24 hours.[7] If immediate analysis is not possible, samples should be frozen at -20°C.[4]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a critical step for concentrating the analyte and removing matrix interferences from water samples.[9][10][11][12]

Protocol:

  • SPE Cartridge Selection: C18 cartridges are commonly used for the extraction of non-polar compounds like 4-MBC from aqueous matrices.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge to activate the sorbent.

    • Follow with 5 mL of ultrapure water to equilibrate the cartridge. Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading:

    • Filter the water sample through a 0.7-µm glass fiber filter to remove suspended solids.[6]

    • Pass a known volume (e.g., 500 mL to 1 L) of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any remaining polar impurities.

  • Elution:

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

    • Elute the retained 4-MBC from the cartridge using a small volume of an appropriate organic solvent. A common choice is methanol or a mixture of dichloromethane (B109758) and methanol (e.g., 80:20 v/v).[6] Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase used for the LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[6]

Analytical Determination

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[4][13]

LC Parameters:

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is suitable for the separation.[14]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.[14][15]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[14][15]

  • Flow Rate: 0.2 - 0.4 mL/min.[14]

  • Column Temperature: 40 °C.[14]

  • Injection Volume: 5 - 10 µL.[14]

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 4-MBC. This provides high selectivity and sensitivity.

  • Internal Standard: The use of a deuterated internal standard, such as 4-Methylbenzylidene camphor-d4, is highly recommended to ensure accuracy and precision by correcting for matrix effects and instrumental variability.[13]

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS).[16][17]

GC Parameters:

  • Analytical Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is typically used for trace analysis.

  • Temperature Program: An optimized temperature gradient is used to separate 4-MBC from other compounds. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes.

  • Injection Volume: 1 µL.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[18]

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of 4-MBC for enhanced sensitivity and selectivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Water Sample Collection (Glass Bottle) filtration 2. Filtration (0.7 µm Glass Fiber Filter) sample_collection->filtration spe 3. Solid-Phase Extraction (SPE) (C18 Cartridge) filtration->spe elution 4. Elution (Organic Solvent) spe->elution concentration 5. Concentration & Reconstitution elution->concentration lcms LC-MS/MS Analysis concentration->lcms Inject gcms GC-MS Analysis concentration->gcms Inject quantification Quantification (Internal Standard Calibration) lcms->quantification gcms->quantification reporting Reporting (Concentration in µg/L or ng/L) quantification->reporting

Caption: Experimental workflow for 4-MBC analysis in water samples.

spe_protocol start Start: C18 SPE Cartridge conditioning 1. Conditioning (5 mL Methanol, 5 mL Ultrapure Water) start->conditioning sample_loading 2. Sample Loading (Filtered Water Sample) conditioning->sample_loading washing 3. Washing (5 mL Ultrapure Water) sample_loading->washing drying 4. Drying (Nitrogen Stream) washing->drying elution 5. Elution (e.g., Methanol) drying->elution collect_eluate Collect Eluate elution->collect_eluate end Proceed to Concentration & Instrumental Analysis collect_eluate->end

Caption: Detailed Solid-Phase Extraction (SPE) protocol workflow.

References

LC-MS/MS method for quantification of 4-Methylbenzylidene camphor metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of the primary metabolites of 4-Methylbenzylidene camphor (B46023) (4-MBC), a compound commonly used as a UV filter in sunscreens and other cosmetic products, is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development involved in monitoring exposure to 4-MBC. The major metabolites targeted by this method are 3-(4-carboxybenzylidene)-camphor (cx-MBC) and 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH).[1][2][3]

Application Note

1. Introduction

4-Methylbenzylidene camphor (4-MBC) is an organic compound used as a UV-B filter in cosmetic products to protect the skin from sun damage.[4] Concerns have been raised about its potential as an endocrine disruptor, leading to a need for sensitive and selective methods to assess human exposure.[1][5] This is typically achieved by measuring its metabolites in biological matrices such as urine.[1][3] The primary metabolites of 4-MBC are 3-(4-carboxybenzylidene)-camphor (cx-MBC) and 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH).[2][3] This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of these two metabolites in urine samples.

2. Principle

The method involves the enzymatic hydrolysis of conjugated metabolites in urine, followed by sample cleanup using solid-phase extraction (SPE). The extracted analytes are then separated using liquid chromatography and detected by tandem mass spectrometry (LC-MS/MS) in negative ion mode. Quantification is achieved using an internal standard method with deuterated analogs of the metabolites.

3. Metabolic Pathway of 4-Methylbenzylidene Camphor

Absorbed 4-MBC undergoes extensive first-pass biotransformation, primarily in the liver.[2] The metabolism involves oxidation of the methyl group to a carboxylic acid, followed by hydroxylation of the camphor moiety. The primary metabolites, cx-MBC and cx-MBC-OH, are then conjugated with glucuronic acid before being excreted.[2]

Metabolic Pathway of 4-Methylbenzylidene Camphor MBC 4-Methylbenzylidene camphor (4-MBC) Intermediate 3-(4'-hydroxymethylbenzylidene) camphor MBC->Intermediate Cytochrome P450 cxMBC 3-(4'-carboxybenzylidene) camphor (cx-MBC) Intermediate->cxMBC Alcohol/Aldehyde Dehydrogenase cxMBCOH 3-(4'-carboxybenzylidene)- 6-hydroxycamphor (cx-MBC-OH) cxMBC->cxMBCOH Cytochrome P450

Metabolic Pathway of 4-MBC

Experimental Protocols

1. Apparatus and Chemicals

  • Apparatus:

    • LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole LC/MS)[1]

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Solid-phase extraction (SPE) manifold

    • Nitrogen evaporator

  • Chemicals and Reagents:

2. Sample Preparation

The sample preparation protocol is based on enzymatic hydrolysis followed by solid-phase extraction.[3]

  • Enzymatic Hydrolysis:

    • Pipette 1 mL of urine sample into a glass tube.

    • Add 50 µL of the internal standard working solution (containing cx-MBC-d4 and cx-MBC-OH-d4).

    • Add 500 µL of 1 M ammonium acetate buffer (pH 6.5).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex and incubate at 37°C for 4 hours.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standards urine_sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap_recon Evaporation & Reconstitution spe->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

LC-MS/MS Experimental Workflow

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: Agilent Poroshell 120 Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm[1]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min[1]

    • Injection Volume: 10 µL[1]

    • Gradient: A typical gradient would start at 95% A, ramping to 5% A over several minutes, followed by a wash and re-equilibration.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for each analyte and internal standard are monitored.

Quantitative Data

The following tables summarize the quantitative performance of the described LC-MS/MS method, compiled from various studies.

Table 1: Linearity and Limits of Quantification

AnalyteCalibration Range (µg/L)LOQ (µg/L)Reference
cx-MBC0.2 - 50> 0.990.15[1][3][4]
cx-MBC-OH0.2 - 50> 0.990.30[1][3][4]

Table 2: Precision and Recovery

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)Reference
cx-MBCLow< 5.5< 790 - 110[3][6]
High< 5.5< 790 - 110[3][6]
cx-MBC-OHLow< 6.5< 1489 - 106[3][6]
High< 6.5< 1489 - 106[3][6]

Table 3: Mass Spectrometry Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
cx-MBC283.1239.115
cx-MBC-d4287.1243.115
cx-MBC-OH299.1255.120
cx-MBC-OH-d4303.1259.120

(Note: Specific MRM transitions and collision energies may vary depending on the instrument and should be optimized.)

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of the major metabolites of 4-MBC in human urine. The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for human biomonitoring studies and for assessing exposure to this common UV filter. The provided protocols and data can be readily adapted by researchers and drug development professionals.

References

Solid-Phase Extraction of 4-Methylbenzylidene Camphor: A Detailed Protocol for Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methylbenzylidene camphor (B46023) (4-MBC) is a widely used ultraviolet (UV) filter in sunscreens and other personal care products. Due to its lipophilic nature, 4-MBC can be absorbed through the skin and has been detected in various biological matrices. Concerns have been raised about its potential endocrine-disrupting and inflammatory effects.[1] Accurate and reliable quantification of 4-MBC in biological samples is crucial for toxicological studies and human exposure assessment. This document provides a detailed protocol for the solid-phase extraction (SPE) of 4-MBC from various biological matrices, including urine, semen, plasma, and adipose tissue, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following tables summarize the quantitative data for the recovery, limit of detection (LOD), and limit of quantification (LOQ) of 4-MBC and its metabolites in different biological matrices using solid-phase extraction.

Table 1: Quantitative Data for SPE of 4-MBC and its Metabolites from Human Urine

AnalyteRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
4-MBC98 - 1156 ± 2-[2]
3-(4'-carboxybenzylidene)camphor (CBC)98 - 1156 ± 1-[2]

Table 2: Quantitative Data for SPE of 4-MBC and its Metabolites from Human Semen

AnalyteRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
4-MBC92 - 1141-[3][4]
3-(4'-carboxybenzylidene)camphor (CBC)92 - 1142-[3][4]

Experimental Protocols

Protocol for Solid-Phase Extraction of 4-MBC from Human Urine and Semen

This protocol is adapted from established methods for the analysis of 4-MBC and its metabolites in urine and semen.[2][3][4]

1.1. Sample Pre-treatment (for conjugated metabolites):

  • To account for the presence of phase II metabolites (glucuronide and sulfate (B86663) conjugates), an enzymatic hydrolysis step is recommended.[2]

  • To 1 mL of urine or semen sample, add a suitable amount of β-glucuronidase/sulfatase enzyme.

  • Incubate the sample according to the enzyme manufacturer's instructions (e.g., at 37°C for a specified time).

1.2. Solid-Phase Extraction (SPE):

  • SPE Cartridge: C18 cartridges (e.g., 100 mg) have been shown to be effective.

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of ultrapure water.

  • Sample Loading: Load the pre-treated (or non-hydrolyzed) sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a water-methanol mixture (e.g., 80:20 v/v). This step helps in removing polar interferences.

  • Drying: Dry the cartridge under vacuum for approximately 3 minutes to remove any residual water.

  • Elution: Elute the analytes with 3 mL of methanol containing 0.2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol for Solid-Phase Extraction of 4-MBC from Human Plasma

This protocol is a general guideline for the extraction of lipophilic compounds from plasma and should be optimized for 4-MBC.

2.1. Sample Pre-treatment:

  • Protein Precipitation: To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

2.2. Solid-Phase Extraction (SPE):

  • SPE Cartridge: A high-purity C18 silica-based SPE sorbent is recommended.

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a water-methanol mixture (e.g., 80:20 v/v).

  • Drying: Dry the cartridge under vacuum for approximately 3 minutes.

  • Elution: Elute 4-MBC with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Protocol for Solid-Phase Extraction of 4-MBC from Adipose Tissue

This protocol is a general procedure for the extraction of lipophilic compounds from adipose tissue and requires optimization for 4-MBC.

3.1. Sample Homogenization and Lipid Extraction:

  • Weigh a known amount of adipose tissue (e.g., 100-200 mg).

  • Homogenize the tissue in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).

  • After homogenization, add water to the mixture to induce phase separation.

  • Centrifuge to separate the layers and collect the lower organic layer containing the lipids and lipophilic compounds.

3.2. Solid-Phase Extraction (SPE) Cleanup:

  • SPE Cartridge: Aminopropyl-bonded silica (B1680970) or C18 cartridges can be used for the cleanup of the lipid extract.

  • Conditioning: Condition the chosen SPE cartridge with a non-polar solvent like hexane, followed by the elution solvent (e.g., chloroform-isopropanol).

  • Sample Loading: Load the lipid extract (from step 3.1) onto the conditioned cartridge.

  • Washing (for aminopropyl SPE): Elute neutral lipids with a solvent mixture like chloroform:isopropanol (2:1, v/v).

  • Elution (for aminopropyl SPE): Elute free fatty acids and potentially 4-MBC with a more polar solvent mixture like diethyl ether:acetic acid (98:2, v/v). For C18 SPE, elution would typically be with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute for subsequent analysis.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for SPE of 4-MBC from Biological Matrices

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Matrix Biological Matrix (Urine, Semen, Plasma, Adipose Tissue) Pretreatment Pre-treatment (e.g., Hydrolysis, Protein Precipitation, Homogenization) Matrix->Pretreatment Conditioning 1. Conditioning Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS or GC-MS Analysis Evaporation->Analysis

Caption: A generalized workflow for the solid-phase extraction of 4-MBC.

Signaling Pathway: Endocrine Disruption by 4-Methylbenzylidene Camphor

Endocrine_Disruption MBC 4-Methylbenzylidene Camphor (4-MBC) ER Estrogen Receptor (ERα and ERβ) MBC->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Gene_Expression Altered Gene Expression (e.g., vitellogenin) ERE->Gene_Expression Regulates Endocrine_Effects Endocrine Disrupting Effects Gene_Expression->Endocrine_Effects

Caption: Estrogenic signaling pathway disrupted by 4-MBC.

Signaling Pathway: Inflammatory Response to 4-Methylbenzylidene Camphor

Inflammatory_Pathway MBC 4-Methylbenzylidene Camphor (4-MBC) p38_MAPK p38 MAPK Activation MBC->p38_MAPK NFkB NF-κB Activation p38_MAPK->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Inflammatory pathway activated by 4-MBC.

References

Application Notes and Protocols for the Use of 4-Methylbenzylidene camphor-d4 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Methylbenzylidene camphor-d4 (4-MBC-d4) as an internal standard in the quantitative analysis of 4-Methylbenzylidene camphor (B46023) (4-MBC) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a critical component of robust and reliable bioanalytical methods, compensating for variability in sample preparation and analysis.[1]

Introduction

4-Methylbenzylidene camphor (4-MBC) is an organic ultraviolet (UV) filter commonly used in sunscreens and other personal care products.[2] Due to concerns about its potential endocrine-disrupting effects and environmental persistence, sensitive and accurate methods for its quantification in various matrices, including biological fluids and environmental samples, are essential.[2]

4-MBC-d4, a deuterated analog of 4-MBC, serves as an ideal internal standard for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] This co-elution and similar behavior allow for the correction of matrix effects and other sources of analytical variability, leading to highly accurate and precise quantification.[4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is then measured by the mass spectrometer. Because the analyte and the internal standard are affected proportionally by any losses during sample processing or fluctuations in instrument response, this ratio remains constant and can be used to accurately determine the concentration of the analyte in the original sample.

Quantitative Data Summary

The following tables summarize typical quantitative data for an LC-MS/MS method for the analysis of 4-MBC using 4-MBC-d4 as an internal standard.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)~0.05 µg/L
Limit of Quantification (LOQ)~0.15 µg/L[1][5]
Accuracy (Recovery)89-110%[1][5]
Precision (RSD)< 6.5%[1][5]

Table 2: Robustness of the Analytical Method

This table demonstrates the method's capacity to remain unaffected by small, deliberate variations in key parameters.

Parameter VariedVariationImpact on Quantification
Mobile Phase pH± 0.2 units< 2% change
Column Temperature± 5°C< 3% change
Flow Rate± 10%< 4% change
Mobile Phase Composition± 2% organic< 3% change

Experimental Protocols

This section provides a detailed methodology for the quantification of 4-MBC in a biological matrix (e.g., plasma or urine) using 4-MBC-d4 as an internal standard.

Materials and Reagents
  • 4-Methylbenzylidene camphor (4-MBC) reference standard

  • 4-Methylbenzylidene camphor-d4 (4-MBC-d4) internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of 4-MBC and 4-MBC-d4 in separate 10 mL volumetric flasks.

    • Dilute to volume with methanol. These stock solutions should be stored at -20°C.[2]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 4-MBC by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.[2]

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the 4-MBC-d4 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.[2]

Sample Preparation (Solid-Phase Extraction)
  • Spiking: To 1 mL of the biological sample (e.g., plasma, urine), add a known volume of the 4-MBC-d4 internal standard working solution. For calibration standards, also add the appropriate 4-MBC working standard solution.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Loading: Load the spiked sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[2]

  • Mobile Phase A: 0.1% formic acid in water[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[2]

  • Gradient Elution: A linear gradient should be optimized for the separation of 4-MBC and 4-MBC-d4 from matrix components.

  • Flow Rate: 0.4 mL/min[2]

  • Column Temperature: 40°C[2]

  • Injection Volume: 5 µL[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4-MBCTo be determined empiricallyTo be determined empirically
4-MBC-d4To be determined empiricallyTo be determined empirically

Note: The specific m/z values for precursor and product ions need to be optimized for the specific instrument being used.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (4-MBC & 4-MBC-d4) Working_Standards Prepare Working Standards (4-MBC) Stock_Solutions->Working_Standards IS_Working_Solution Prepare Internal Standard Working Solution (4-MBC-d4) Stock_Solutions->IS_Working_Solution Sample_Spiking Spike Sample with Internal Standard Working_Standards->Sample_Spiking IS_Working_Solution->Sample_Spiking SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Sample_Spiking->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation UHPLC Separation (C18 Column) Evaporation->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Experimental workflow for the quantification of 4-MBC using 4-MBC-d4.

Signaling_Pathway Logical Relationship for Robust Analysis cluster_output Analytical Output A_Extraction Extraction Variability IS_Extraction Extraction Variability A_Extraction->IS_Extraction Compensated by Ratio Constant Analyte/IS Ratio A_Matrix Matrix Effects IS_Matrix Matrix Effects A_Matrix->IS_Matrix A_Ionization Ionization Fluctuation IS_Ionization Ionization Fluctuation A_Ionization->IS_Ionization Accurate_Quant Accurate & Precise Quantification Ratio->Accurate_Quant

Caption: Principle of using a deuterated internal standard for robust analysis.

References

Application Notes and Protocols for In Vitro Testing of 4-Methylbenzylidene Camphor Estrogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzylidene camphor (B46023) (4-MBC) is a chemical UV filter commonly used in sunscreens and other personal care products. Concerns have been raised about its potential endocrine-disrupting properties, specifically its ability to mimic the effects of estrogen.[1][2] In vitro cell proliferation assays are crucial tools for evaluating the estrogenic activity of such compounds. The human breast cancer cell line, MCF-7, is a widely used and well-characterized model for this purpose due to its expression of estrogen receptors (ERα and ERβ) and its estrogen-dependent proliferation.[3][4]

This document provides detailed application notes and standardized protocols for assessing the estrogenicity of 4-MBC using MCF-7 cell proliferation assays, commonly known as the E-SCREEN (Estrogen-SCREEN) assay.

Principle of the E-SCREEN Assay

The E-SCREEN bioassay is based on the principle that the proliferation of MCF-7 cells is stimulated by estrogens.[3] When cultured in a hormone-depleted medium, the growth of these cells is minimal. The addition of estrogenic compounds, such as 17β-estradiol (the positive control) or potential xenoestrogens like 4-MBC, will induce cell proliferation in a dose-dependent manner. By quantifying the increase in cell number after a specific incubation period, the estrogenic potency of a test compound can be determined.

Data Presentation: Estrogenic Potency of 4-MBC

The estrogenic activity of 4-MBC has been evaluated in several studies. The half-maximal effective concentration (EC50) is a common metric used to express the potency of a compound, representing the concentration at which it elicits 50% of the maximal response. The following table summarizes quantitative data on the in vitro estrogenicity of 4-MBC from published literature.

CompoundCell LineAssay EndpointEC50 (µM)Relative Proliferative Effect (RPE) (%) vs. E2Reference
4-Methylbenzylidene camphor (4-MBC)MCF-7Cell Proliferation~1.3Not Reported[5]
4-Methylbenzylidene camphor (4-MBC)IshikawaERα transactivation>1Weak[5]
4-Methylbenzylidene camphor (4-MBC)IshikawaERβ transactivation>1Higher than ERα[5]
17β-Estradiol (E2)MCF-7Cell Proliferation~0.001 (1 nM)100[4]

Note: The reported EC50 values for 4-MBC can vary between studies due to differences in experimental protocols, cell line sub-strains, and endpoint measurement techniques. It is crucial to include a reference estrogen, like 17β-estradiol, in every experiment to allow for the calculation of relative potency.

Signaling Pathways and Experimental Workflow

Estrogen Receptor Signaling Pathway

Estrogenic compounds like 4-MBC primarily exert their effects through binding to and activating estrogen receptors (ERα and ERβ). This activation triggers a cascade of molecular events, leading to changes in gene expression and ultimately, cell proliferation. The binding of a ligand to the ER can initiate both genomic and non-genomic signaling pathways.

  • Genomic Pathway: The ligand-activated ER dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, modulating the transcription of genes involved in cell cycle progression and proliferation.[6][7]

  • Non-Genomic Pathway: A subpopulation of ERs located at the plasma membrane can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, upon ligand binding. These pathways can, in turn, influence nuclear transcription factors and contribute to cell proliferation.[8]

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4MBC 4-MBC ER Estrogen Receptor (ERα / ERβ) 4MBC->ER Binding HSP HSP90 ER->HSP PI3K PI3K ER->PI3K Non-genomic ERE Estrogen Response Element (ERE) ER->ERE Genomic (Dimerization & Translocation) Akt Akt PI3K->Akt MAPK MAPK Cascade Akt->MAPK Proliferation Cell Proliferation MAPK->Proliferation Gene Target Gene Transcription ERE->Gene Gene->Proliferation E_SCREEN_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture MCF-7 cells in complete medium B 2. Harvest and count cells A->B C 3. Seed cells in 96-well plates B->C D 4. Acclimatize cells in estrogen-free medium (72h) C->D E 5. Treat cells with 4-MBC, E2 (positive control), and vehicle (negative control) D->E F 6. Incubate for 6 days E->F G 7. Fix cells F->G H 8. Stain with Sulforhodamine B (SRB) G->H I 9. Solubilize dye H->I J 10. Measure absorbance at 570 nm I->J K 11. Calculate cell proliferation and determine EC50 J->K

References

Zebrafish Model for Assessing Developmental Toxicity of 4-Methylbenzylidene Camphor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzylidene camphor (B46023) (4-MBC) is an organic ultraviolet (UV) filter extensively used in sunscreens and other personal care products to protect against UV radiation. Due to its lipophilic nature, 4-MBC has a tendency to bioaccumulate in aquatic organisms.[1] Concerns have been raised about its potential as an endocrine disruptor and its impact on developmental processes.[1][2] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental toxicity screening due to its rapid external development, optical transparency, and high genetic homology to humans. This document provides detailed application notes and protocols for utilizing the zebrafish model to assess the developmental toxicity of 4-MBC.

Key Developmental Toxicity Endpoints

Exposure of zebrafish embryos to 4-MBC has been shown to induce a range of developmental abnormalities. Key endpoints to assess include:

  • Mortality: Determination of the lethal concentration (LC50) provides a baseline for toxicity.

  • Malformations: Common morphological defects include notochord curvature, delayed yolk sac absorption, and pericardial edema.[1] At higher concentrations, abnormal axial curvature is observed.

  • Hatching Rate: Delays in hatching can indicate developmental retardation.[3][4]

  • Heart Rate: Decreased heart rate is a sign of cardiotoxicity.[1]

  • Neurotoxicity: 4-MBC can lead to disorganized slow muscle fibers, errors in axon pathfinding, and impaired motility.[5] This may be linked to a reduction in acetylcholinesterase (AChE) activity.[5]

  • Endocrine Disruption: 4-MBC is suspected to interfere with the Hypothalamus-Pituitary-Gonadal (HPG) and Hypothalamus-Pituitary-Thyroid (HPT) axes.[1] It has been shown to down-regulate brain aromatase gene expression.[1]

  • Oxidative Stress: Induction of detoxification enzymes like glutathione (B108866) S-transferase (GST) suggests the generation of oxidative stress.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the developmental toxicity of 4-MBC in zebrafish embryos.

Table 1: Lethal and Effective Concentrations of 4-MBC in Zebrafish Embryos

ParameterValueExposure DurationReference
LC5019.82 μM (5.04 mg/L)72 hpf
LC502.71 mg/L96 hpf[3][4]
EC50 (axial curvature)14.5 μM (3.69 mg/L)72 hpf[6]
EC10 (endocrine effects)0.19 mg/L96 hpf[1]

hpf: hours post-fertilization

Table 2: Sub-lethal Effects of 4-MBC on Zebrafish Development

EndpointConcentrationEffectExposure DurationReference
Heart Rate0.77 mg/LDecrease48 hpf[1]
Acetylcholinesterase (AChE)> 0.15 mg/LInduction96 hpf[1]
Glutathione S-transferase (GST)> 0.15 mg/LInduction96 hpf[1]
Hatching Rate50 and 500 μg/LSignificant delayup to 96 hpf[3][4]
Heart Rate50 and 500 μg/LSignificant delayup to 96 hpf[3][4]
Larval Length50 and 500 μg/LReductionup to 96 hpf[3][4]
Motility15 μMImpaired72 hpf[7]
Gene Expression (ar, esr1, vtg1)5, 50, and 500 μg/LSignificantly altered120 hpf[2]

Experimental Protocols

Zebrafish Embryo Toxicity Test (ZET)

This protocol is a general guideline for assessing the acute toxicity of 4-MBC on zebrafish embryos.

Materials:

  • Healthy, fertilized zebrafish embryos (4-6 hours post-fertilization, hpf)

  • Embryo medium (e.g., E3 medium)

  • 4-Methylbenzylidene camphor (4-MBC) stock solution (in a suitable solvent like DMSO)

  • 24-well plates

  • Incubator at 28.5°C

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of 4-MBC concentrations by diluting the stock solution in embryo medium. Include a solvent control (embryo medium with the same concentration of DMSO as the highest 4-MBC concentration) and a negative control (embryo medium only).

  • Embryo Exposure: At 4-6 hpf, select healthy, fertilized embryos and place one embryo per well into the 24-well plates containing 1 mL of the respective test or control solutions.

  • Incubation: Incubate the plates at 28.5°C on a 14:10 hour light/dark cycle.

  • Observation: Observe the embryos daily under a stereomicroscope until 96 or 120 hpf. Record the following endpoints at specified time points (e.g., 24, 48, 72, 96, 120 hpf):

    • Mortality: Coagulated embryos are considered dead.

    • Hatching Rate: Count the number of hatched embryos.

    • Malformations: Record the incidence and type of morphological abnormalities (e.g., notochord curvature, edema, delayed yolk sac absorption).

    • Heart Rate: At 48 hpf, acclimate the plate to room temperature for 10 minutes and count the heartbeats for 15 seconds, then multiply by 4 to get beats per minute.

  • Data Analysis: Calculate the percentage of mortality, hatching, and malformations for each concentration. Determine the LC50 and EC50 values using appropriate statistical software.

Assessment of Neurotoxicity

This protocol focuses on evaluating the effects of 4-MBC on neuronal and muscular development.

Materials:

  • Zebrafish embryos

  • 4-MBC test solutions

  • Fixative (e.g., 4% paraformaldehyde)

  • Antibodies for immunostaining (e.g., F59 for slow muscle fibers, znp1 for primary motor neurons, zn5 for secondary motor neurons)

  • Fluorescence microscope

Procedure:

  • Exposure: Expose embryos to a sub-lethal concentration of 4-MBC (e.g., 15 μM) from the gastrulation period (4 hpf) to 72 hpf, as this is a critical window for somitogenesis and innervation.[5]

  • Motility Assay: At 72 hpf, observe and record the spontaneous and touch-evoked movements of the larvae.

  • Immunostaining:

    • Fix the embryos in 4% paraformaldehyde.

    • Perform whole-mount immunostaining using primary antibodies against neuronal and muscular markers.

    • Use fluorescently labeled secondary antibodies for visualization.

  • Imaging and Analysis: Image the stained embryos using a fluorescence microscope. Analyze the organization of muscle fibers and the pathfinding of motor neurons.

Gene Expression Analysis

This protocol outlines the steps to investigate the molecular mechanisms of 4-MBC toxicity by analyzing gene expression.

Materials:

  • Zebrafish embryos exposed to 4-MBC

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR machine and reagents (e.g., SYBR Green)

  • Primers for target genes (e.g., cyp19a1b (aromatase), esr1, vtg1, shha, ngn1) and a reference gene (e.g., β-actin).

Procedure:

  • Exposure and Sampling: Expose embryos to different concentrations of 4-MBC. At the desired time point (e.g., 96 or 120 hpf), collect pools of embryos from each treatment group.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the embryos and synthesize cDNA.

  • Quantitative PCR (qPCR): Perform qPCR to quantify the expression levels of the target genes.

  • Data Analysis: Normalize the expression of target genes to the reference gene and calculate the fold change in expression relative to the control group.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_exposure Exposure (0-120 hpf) cluster_endpoints Endpoint Assessment cluster_assays Specific Assays cluster_analysis Data Analysis A Zebrafish Embryo Collection (4-6 hpf) C Embryo Exposure in 24-well plates A->C B Preparation of 4-MBC Solutions (including controls) B->C D Daily Observation (24-120 hpf) - Mortality - Hatching - Malformations C->D E Specific Assays I Statistical Analysis (LC50, EC50, Fold Change) D->I F Cardiotoxicity (Heart Rate @ 48 hpf) E->F G Neurotoxicity (Motility, Immunostaining @ 72 hpf) E->G H Gene Expression (qPCR @ 96/120 hpf) E->H F->I G->I H->I

Caption: Experimental workflow for assessing 4-MBC developmental toxicity.

Putative Signaling Pathway Disruption by 4-MBC

G cluster_endocrine Endocrine Disruption cluster_neuro Neurodevelopmental Toxicity MBC 4-MBC HPG Hypothalamus-Pituitary-Gonadal (HPG) Axis MBC->HPG Interferes with Aromatase Aromatase (cyp19a1b) MBC->Aromatase Down-regulates HPG->Aromatase Regulates Estrogen Estrogen Synthesis Aromatase->Estrogen Catalyzes MBC2 4-MBC SHH Sonic Hedgehog (Shh) Signaling MBC2->SHH Interferes with AChE Acetylcholinesterase (AChE) MBC2->AChE Inhibits NGN1 ngn1 expression SHH->NGN1 Induces Neuron Sensory Neuron Differentiation NGN1->Neuron Motility Normal Motility AChE->Motility

Caption: Putative signaling pathways disrupted by 4-MBC.

References

Application Notes and Protocols for the Photodegradation of 4-Methylbenzylidene Camphor (4-MBC) in the Presence of Chlorine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylbenzylidene camphor (B46023) (4-MBC) is a widely used ultraviolet (UV) filter in sunscreen and personal care products to protect against UV-B radiation.[1] Its prevalence has led to its detection in various aquatic environments, including swimming pools, where it can coexist with disinfectants like chlorine. While 4-MBC is relatively stable under solar irradiation alone, its degradation is significantly accelerated in the presence of both sunlight and free chlorine.[2][3] This document provides detailed application notes and experimental protocols for investigating the photodegradation of 4-MBC in the presence of chlorine, a process of significant environmental relevance due to the potential formation of toxic byproducts.[2][3]

Recent studies have shown that the combined action of solar radiation and free chlorine leads to the transformation of 4-MBC through various reaction pathways, including hydroxylation, chlorine substitution, oxidation, and demethylation.[2][3] These reactions are primarily driven by reactive chlorine species (RCS).[2][3] A notable consequence of this degradation is a significant increase in the acute toxicity of the resulting solution.[2][4]

These application notes are intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the environmental fate and toxicity of UV filters.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the photodegradation of 4-MBC in the presence of chlorine.

Table 1: Photodegradation Kinetics of 4-MBC

ParameterValueConditionsReference
Pseudo-first-order rate constant (k_obs)0.0137 s⁻¹pH 7, Simulated solar irradiation, Free chlorine present[2][3]
Degradation of 4-MBC with UV light alone (90 min)85.4% (isomerization)300W mercury lamp[5][6]
Degradation of 4-MBC with Photo-Fenton96.71%Optimal conditions[5][6]

Table 2: Factors Influencing 4-MBC Degradation

FactorObservationReference
Solar IrradiationAlone, causes only (E)- to (Z)- isomerization of 4-MBC.[2][3]
Free ChlorineEssential for significant degradation in the presence of solar light.[2][3]
pHAffects the degradation rate.[2]
Water Matrix (Dissolved Organic Matter, HCO₃⁻, Cl⁻)Can influence the degradation kinetics.[2]
Dominant Reactive SpeciesReactive Chlorine Species (RCS) are the primary drivers of degradation. Hydroxyl radicals (•OH) and ozone (O₃) play minor roles.[2][3]

Table 3: Toxicity Assessment

AssayObservationReference
Microtox® Acute Toxicity Test (Vibrio fischeri)A dramatic increase in acute toxicity is observed during the solar/free chlorine degradation of 4-MBC.[2][4]

Experimental Protocols

This section provides detailed protocols for key experiments related to the photodegradation of 4-MBC.

Protocol 1: Photodegradation of 4-MBC in a Solar Simulator

Objective: To determine the degradation kinetics of 4-MBC in an aqueous solution containing free chlorine under simulated solar irradiation.

Materials:

  • 4-Methylbenzylidene camphor (4-MBC) standard

  • Sodium hypochlorite (B82951) (NaOCl) solution (for free chlorine)

  • Phosphate (B84403) buffer solution (to maintain pH 7)

  • Ultrapure water

  • Solar simulator with a Xenon lamp

  • Quartz reaction vessel

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 4-MBC in a suitable organic solvent (e.g., methanol) and spike it into ultrapure water to achieve the desired initial concentration (e.g., 10 mg/L).

    • Prepare a fresh solution of free chlorine (e.g., from NaOCl) and determine its concentration using the DPD colorimetric method.

    • Prepare a phosphate buffer solution to maintain the pH of the reaction mixture at 7.

  • Photoreaction:

    • In the quartz reaction vessel, combine the 4-MBC solution, phosphate buffer, and the free chlorine solution. The final volume should be sufficient for sampling at various time points.

    • Place the reaction vessel in the solar simulator chamber, ensuring it is centered under the light source.

    • Maintain a constant temperature in the reaction vessel using a water bath.

    • Continuously stir the solution using a magnetic stirrer.

    • Turn on the solar simulator and start the timer.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a quenching agent (e.g., sodium thiosulfate) to remove any residual chlorine.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

    • Analyze the concentration of 4-MBC in the samples using an HPLC system equipped with a C18 column and a UV detector set to the appropriate wavelength (e.g., 300 nm).[5] The mobile phase can be a mixture of acetonitrile (B52724) and water.[5]

  • Data Analysis:

    • Plot the natural logarithm of the 4-MBC concentration versus time.

    • Determine the pseudo-first-order rate constant (k_obs) from the slope of the linear regression.

Protocol 2: Identification of Photodegradation Byproducts

Objective: To identify the major transformation products of 4-MBC photodegradation.

Materials:

  • Samples from the photodegradation experiment (Protocol 1)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup and concentration (optional)

Procedure:

  • Sample Preparation:

    • Collect samples at different time points during the photodegradation experiment.

    • If necessary, concentrate the samples and remove interfering matrix components using SPE.

  • Instrumental Analysis:

    • Inject the prepared samples into the LC-MS or GC-MS system.

    • For LC-MS, use a suitable column and mobile phase gradient to achieve good separation of the byproducts.

    • For GC-MS, derivatization of the byproducts may be necessary to increase their volatility.

    • Acquire mass spectra for the separated compounds.

  • Data Interpretation:

    • Identify potential byproducts by comparing their mass spectra with spectral libraries and by interpreting the fragmentation patterns.

    • Propose chemical structures for the identified byproducts based on their mass-to-charge ratio and fragmentation. The expected transformation pathways include hydroxylation, chlorine substitution, oxidation, and demethylation.[2]

Protocol 3: Acute Toxicity Assessment using Microtox® Assay

Objective: To evaluate the change in acute toxicity of the 4-MBC solution during photodegradation.

Materials:

  • Microtox® analyzer (e.g., Microtox Model 500)

  • Freeze-dried Aliivibrio fischeri (formerly Vibrio fischeri) reagent

  • Reconstitution solution

  • Diluent

  • Samples from the photodegradation experiment (Protocol 1) at various time points

Procedure:

  • Reagent Preparation:

    • Reconstitute the freeze-dried A. fischeri reagent with the reconstitution solution according to the manufacturer's instructions.

  • Sample Preparation:

    • Adjust the pH and salinity of the collected samples to be within the optimal range for the A. fischeri bacteria.

    • Prepare a series of dilutions for each sample.

  • Toxicity Measurement:

    • Perform the Microtox® Basic Test or a suitable screening test protocol.[7][8]

    • Measure the initial light output of the bacterial suspension.

    • Expose the bacteria to the prepared sample dilutions for a specific incubation period (e.g., 5 and 15 minutes).[8]

    • Measure the final light output.

  • Data Analysis:

    • Calculate the percent inhibition of luminescence for each sample dilution.

    • Determine the EC50 value (the effective concentration that causes a 50% reduction in light output) for each time point.

    • Plot the change in toxicity (e.g., as toxicity units, TU = 100/EC50) over the course of the photodegradation experiment.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed degradation pathway.

experimental_workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Photodegradation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_4mbc Prepare 4-MBC Solution mix Mix Reactants in Quartz Vessel prep_4mbc->mix prep_cl Prepare Free Chlorine Solution prep_cl->mix prep_buffer Prepare Buffer (pH 7) prep_buffer->mix irradiate Irradiate with Solar Simulator mix->irradiate sampling Collect Samples at Time Intervals irradiate->sampling quench Quench Reaction sampling->quench filter Filter Samples quench->filter hplc HPLC Analysis (4-MBC Concentration) filter->hplc lcms LC-MS/GC-MS Analysis (Byproduct ID) filter->lcms microtox Microtox® Assay (Toxicity Assessment) filter->microtox kinetics Degradation Kinetics hplc->kinetics pathway Propose Degradation Pathway lcms->pathway toxicity Assess Toxicity Change microtox->toxicity

Caption: Experimental workflow for investigating 4-MBC photodegradation.

degradation_pathway cluster_reactants Reactants cluster_products Degradation Pathways mbc 4-MBC rcs Reactive Chlorine Species (RCS) (e.g., Cl•, Cl₂⁻•) mbc->rcs attack on 4-methylstyrene moiety solar Solar Light solar->rcs chlorine Free Chlorine (HOCl/OCl⁻) chlorine->rcs hydroxylation Hydroxylation rcs->hydroxylation substitution Chlorine Substitution rcs->substitution oxidation Oxidation rcs->oxidation demethylation Demethylation rcs->demethylation byproducts Transformation Byproducts hydroxylation->byproducts substitution->byproducts oxidation->byproducts demethylation->byproducts toxicity Increased Acute Toxicity byproducts->toxicity

Caption: Proposed photodegradation pathway of 4-MBC with chlorine.

References

Application Notes and Protocols: Adsorption of 4-Methylbenzylidene Camphor on Microplastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the adsorption behavior of 4-Methylbenzylidene camphor (B46023) (4-MBC), a common UV filter, onto microplastics. The provided protocols and data are intended to guide researchers in designing and conducting similar adsorption studies.

Application Notes

The presence of microplastics in aquatic environments presents a significant concern due to their ability to adsorb and transport organic pollutants. 4-Methylbenzylidene camphor (4-MBC), a persistent organic UV filter, has been shown to readily adsorb onto various types of microplastics, including textile-derived microplastic fibers and polyethylene (B3416737) terephthalate (B1205515) (PET). Understanding the kinetics, mechanisms, and influencing factors of this adsorption is crucial for assessing the environmental fate and potential toxicological risks associated with 4-MBC-laden microplastics.

Key findings from recent studies indicate that the adsorption of 4-MBC onto microplastics is a complex process influenced by the physicochemical properties of both the microplastic and the surrounding aqueous matrix. The adsorption process is often characterized by monolayer chemisorption, where equilibrium is typically reached within 24 hours[1]. The primary mechanisms governing this interaction include electrostatic attraction, hydrogen bonding, and π-π interactions[1].

Several environmental factors have been shown to significantly impact the adsorption capacity of microplastics for 4-MBC. For instance, the aging of microplastics, often simulated in the laboratory through UV irradiation, can lead to an increase in oxygen-containing functional groups on the surface, which in turn enhances the adsorption of 4-MBC through the formation of hydrogen bonds[2][3][4][5]. Conversely, factors such as increased pH and the presence of salinity have been observed to reduce the amount of 4-MBC sorption[2][4][5]. The composition of the aqueous matrix also plays a critical role, with adsorption efficiency being highest in municipal wastewater, followed by laundry and surface waters[6][7].

Kinetic modeling of 4-MBC adsorption onto microplastic fibers consistently fits well with the pseudo-second-order (PSO) model, suggesting that chemisorption is the dominant uptake mechanism[1][6]. Isotherm studies, particularly the Langmuir model, have been effective in describing the monolayer adsorption behavior[1][6].

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the adsorption of 4-MBC on different types of microplastics.

Table 1: Adsorption Capacities of 4-MBC on Different Microplastics

Microplastic TypeAdsorption Capacity (q_e, µg/g)Maximum Adsorption Capacity (q_max, µg/g)Reference
Microplastic Fibers (MPF A - heterogeneous blend)85.4–90.1204.9[6][7]
Microplastic Fibers (MPF B - uniform polyester)58.8–66.8116.7[6][7]
Virgin PET5-[2][5]
Aged PET11-[2][5]
Virgin PET (at pH 4-10)3.4 - 8.0-[2][4]
Aged PET (at pH 4-10)5 - 22-[2][4]
Virgin PET (in 10% seawater)2.1-[2][4]
Aged PET (in 10% seawater)4-[2][4]
PET (after 6 months of natural sunlight aging)0.8-[2]

Table 2: Kinetic and Isotherm Model Fitting Parameters

Microplastic TypeKinetic ModelIsotherm ModelReference
Microplastic Fibers (MPF A & B)Pseudo-second-order> 0.95Langmuir0.929–0.977[6]
PETPseudo-second-order-Langmuir-[5]

Experimental Protocols

The following are detailed methodologies for key experiments in the study of 4-MBC adsorption on microplastics.

Materials and Reagents
  • Microplastics: Characterized microplastics of interest (e.g., polyethylene terephthalate (PET), polyester (B1180765) fibers). The size, shape, and surface morphology should be determined using techniques like optical microscopy and scanning electron microscopy (SEM)[1].

  • 4-Methylbenzylidene camphor (4-MBC): Analytical grade standard.

  • Reagents: Methanol (B129727) (for stock solution), sodium hydroxide (B78521) (NaOH) and hydrochloric acid (HCl) for pH adjustment, and salts for salinity studies (e.g., NaCl).

  • Aqueous Matrices: Ultrapure water, simulated wastewater, surface water, or laundry effluent, with characterized properties such as total organic carbon (TOC) and electrical conductivity (EC)[6].

Preparation of Stock and Working Solutions
  • Prepare a stock solution of 4-MBC by dissolving a known mass in a small volume of methanol[6].

  • Prepare working solutions by diluting the stock solution with the desired aqueous matrix to achieve the target initial concentrations of 4-MBC[6]. The final concentration of methanol should be kept low (e.g., <0.1%) to minimize co-solvent effects.

Batch Adsorption Experiments

Batch experiments are conducted to determine the adsorption kinetics and equilibrium isotherms.

3.1. Adsorption Kinetics:

  • Add a known mass of microplastics (e.g., 50 mg) to a series of flasks containing a fixed volume of 4-MBC working solution (e.g., 50 mL) with a specific initial concentration (e.g., 100 µg/L)[6].

  • Agitate the flasks at a constant temperature (e.g., 25 ± 1 °C) and speed in a shaker[6].

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 1440 minutes), withdraw an aliquot of the solution.

  • Separate the microplastics from the solution by filtration or centrifugation.

  • Analyze the concentration of 4-MBC remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or liquid chromatography).

  • Calculate the amount of 4-MBC adsorbed per unit mass of microplastics at time t, q_t (µg/g), using the following equation: q_t = (C_0 - C_t) * V / m where C_0 is the initial concentration, C_t is the concentration at time t, V is the volume of the solution, and m is the mass of the microplastics.

3.2. Adsorption Isotherms:

  • Prepare a series of flasks with a fixed mass of microplastics and a fixed volume of 4-MBC working solutions with varying initial concentrations.

  • Agitate the flasks at a constant temperature until equilibrium is reached (determined from the kinetic study, e.g., 24 hours)[1].

  • After reaching equilibrium, separate the microplastics and analyze the equilibrium concentration of 4-MBC (C_e) in the supernatant.

  • Calculate the amount of 4-MBC adsorbed at equilibrium, q_e (µg/g), using the following equation: q_e = (C_0 - C_e) * V / m

Analytical Methods
  • Quantification of 4-MBC: UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) are commonly used for the quantification of 4-MBC in aqueous solutions[8][9].

  • Characterization of Microplastics:

    • Scanning Electron Microscopy (SEM): To observe the surface morphology and texture of the microplastics[1].

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the surface of the microplastics, which is crucial for understanding adsorption mechanisms[1].

    • Thermogravimetric Analysis (TGA): To determine the physicochemical properties of the microplastic fibers[1].

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Adsorption Experiments cluster_analysis Analysis cluster_results Results MP Microplastic Characterization (SEM, FTIR) Kin Adsorption Kinetics MP->Kin Iso Adsorption Isotherms MP->Iso Sol 4-MBC Stock & Working Solution Preparation Sol->Kin Sol->Iso Quant 4-MBC Quantification (UV-Vis/HPLC) Kin->Quant Iso->Quant Model Kinetic & Isotherm Modeling Quant->Model Cap Adsorption Capacity (qe) Model->Cap Mech Adsorption Mechanisms Model->Mech

Caption: Experimental workflow for studying 4-MBC adsorption on microplastics.

Adsorption_Factors cluster_mp Microplastic Properties cluster_env Environmental Factors Type Polymer Type Adsorption 4-MBC Adsorption Capacity Type->Adsorption Aging Aging (UV exposure) Aging->Adsorption + Surface Surface Functional Groups Surface->Adsorption pH pH pH->Adsorption - Salinity Salinity Salinity->Adsorption - Matrix Aqueous Matrix (Wastewater, etc.) Matrix->Adsorption

Caption: Factors influencing the adsorption of 4-MBC on microplastics.

References

Application Notes and Protocols: Gene Expression Analysis in Response to 4-Methylbenzylidene Camphor Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzylidene camphor (B46023) (4-MBC) is a widely used ultraviolet (UV) filter in sunscreens and other personal care products. Growing evidence suggests that 4-MBC can act as an endocrine-disrupting chemical (EDC), interfering with hormonal signaling pathways and leading to altered gene expression.[1][2] This document provides detailed application notes and protocols for researchers investigating the effects of 4-MBC on gene expression. The focus is on the estrogenic, thyroid-disrupting, and inflammatory signaling pathways affected by this compound.

Data Presentation: Summary of 4-MBC Effects on Gene Expression

The following tables summarize the dose-dependent effects of 4-MBC on the mRNA expression of key target genes as reported in various experimental models.

Table 1: Estrogen-Related Gene Expression Changes in Response to 4-MBC

GeneExperimental Model4-MBC Concentration/DoseObserved Effect on mRNA ExpressionReference
Estrogen Receptor α (ERα)Rat Prostate0.7 - 47 mg/kg/dayAltered expression[3][4]
Estrogen Receptor β (ERβ)Rat Prostate0.7 - 47 mg/kg/dayAltered expression[3][4]
Progesterone Receptor (PR)Rat Brain (VMH & MPO)7 - 47 mg/kg/daySex- and region-specific effects[5]
Insulin-like Growth Factor-1 (IGF-1)Rat Prostate0.7 - 47 mg/kg/dayAltered expression[3][4]
Androgen Receptor (AR)Rat Prostate0.7 - 47 mg/kg/dayAltered expression, repression by E2 reduced[3][4]
pS2 (TFF1)MCF-7 cellsNot specifiedUpregulation (marker for estrogenicity)[2]
Vitellogenin (vtg1)Zebrafish Larvae1.39 - 15.4 µg/mLIncreased expression[6]

Table 2: Thyroid-Related Gene Expression Changes in Response to 4-MBC

GeneExperimental Model4-MBC Concentration/DoseObserved Effect on mRNA ExpressionReference
Thyroid Stimulating Hormone β (TSHβ)Rat Pituitary≥33 mg/kgMarkedly increased[7][8]
α-glycoprotein subunit (αGSu)Rat Pituitary>33 mg/kgMarkedly increased[7]
Deiodinase 1 (Dio1)Rat Pituitary≥33 mg/kgDown-regulated[7]
Deiodinase 2 (Dio2)Rat Pituitary≥33 mg/kgIncreased[7]
TSH receptor (Tshr)Rat Thyroid Gland>33 mg/kgIncreased[7]
Sodium-iodide symporter (Nis)Rat Thyroid Gland>33 mg/kgIncreased[7]
Thyroid peroxidase (Tpo)Rat Thyroid Gland>33 mg/kgIncreased[7]

Table 3: Inflammatory and Other Gene Expression Changes in Response to 4-MBC

Gene/PathwayExperimental Model4-MBC Concentration/DoseObserved EffectReference
p38 MAPKNot specifiedNot specifiedActivation[1][2]
NF-κBNot specifiedNot specifiedActivation[1][2]
TNF-αNot specifiedNot specifiedProduction[1][2]
IL-6Not specifiedNot specifiedProduction[1][2]
Semaphorin 6A (SEMA6A)HTR8/SVneo cells20, 50 µMSignificantly increased expression[9]
GPR56HTR8/SVneo cells20, 50 µMSignificantly increased expression[9]
Integrin subunit beta 4 (ITGB4)HTR8/SVneo cells20, 50 µMSignificantly increased expression[9]
EPHB4HTR8/SVneo cells20, 50 µMSignificantly increased expression[9]
Neuropilin 1 (NRP1)HTR8/SVneo cells20, 50 µMSignificantly increased expression[9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by 4-MBC and a general workflow for gene expression analysis.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4MBC 4MBC ER ERα/ERβ 4MBC->ER Binds p38_MAPK p38 MAPK 4MBC->p38_MAPK Activates ERE Estrogen Response Element ER->ERE Translocates to Nucleus NFkB NF-κB p38_MAPK->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Regulates Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates

Figure 1: Signaling Pathways of 4-MBC.

G cluster_workflow Experimental Workflow cluster_analysis Gene Expression Analysis start Start: Experimental Design cell_culture Cell Culture/ Animal Model Exposure start->cell_culture rna_extraction Total RNA Extraction cell_culture->rna_extraction rna_qc RNA Quality Control (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc rt_pcr Real-Time RT-PCR rna_qc->rt_pcr microarray Microarray rna_qc->microarray data_analysis Data Analysis rt_pcr->data_analysis microarray->data_analysis interpretation Biological Interpretation data_analysis->interpretation conclusion Conclusion interpretation->conclusion

Figure 2: Gene Expression Analysis Workflow.

Experimental Protocols

These protocols provide a general framework for investigating the effects of 4-MBC on gene expression. They should be optimized for specific cell lines or animal models.

Protocol 1: Cell Culture and Treatment with 4-MBC

This protocol is designed for in vitro studies using cell lines such as MCF-7 (human breast adenocarcinoma) or Ishikawa (human endometrial adenocarcinoma).

Materials:

  • Appropriate cell culture medium (e.g., DMEM for MCF-7, MEM for Ishikawa)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 4-Methylbenzylidene camphor (4-MBC) stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate cells at a desired density in culture plates or flasks and allow them to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • 4-MBC Treatment: Prepare a series of 4-MBC dilutions in a serum-free or low-serum medium from the stock solution. The final solvent concentration should be consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).

  • Remove the growth medium from the cells and wash once with sterile PBS.

  • Add the prepared 4-MBC dilutions or vehicle control to the respective wells/flasks.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction

This protocol utilizes a common TRIzol-based method for RNA isolation.

Materials:

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol® reagent per 10 cm² of culture plate area directly to the cells. Pipette the cell lysate up and down several times to homogenize.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol® used. Mix gently and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Protocol 3: Real-Time Reverse Transcription PCR (RT-qPCR)

This protocol is for the quantification of specific mRNA transcripts.

Materials:

  • High-quality total RNA

  • Reverse transcription kit (e.g., with M-MLV or SuperScript™ reverse transcriptase)

  • qPCR master mix (e.g., SYBR® Green or TaqMan®)

  • Gene-specific forward and reverse primers

  • Reference gene primers (e.g., GAPDH, ACTB)

  • RNase-free water

  • qPCR instrument

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • In a PCR tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

    • Incubate at 65°C for 5 minutes, then place on ice.

    • Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase.

    • Incubate according to the manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50-60 min, and 70°C for 15 min to inactivate the enzyme).

    • The resulting cDNA can be stored at -20°C.

  • qPCR Reaction:

    • Prepare a master mix containing the qPCR master mix, forward and reverse primers for the target or reference gene, and RNase-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add diluted cDNA to each well.

    • Run the qPCR plate in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.

Protocol 4: Microarray Analysis

This protocol provides a general overview of a one-color microarray experiment.

Materials:

  • High-quality total RNA

  • RNA amplification and labeling kit (e.g., Low Input Quick Amp Labeling Kit)

  • Gene expression microarrays

  • Hybridization and wash buffers

  • Hybridization oven

  • Microarray scanner

  • Feature extraction and data analysis software

Procedure:

  • cRNA Amplification and Labeling:

    • Start with high-quality total RNA (typically 100-500 ng).

    • Synthesize first-strand cDNA using a T7 promoter-oligo(dT) primer.

    • Synthesize second-strand cDNA.

    • Use the double-stranded cDNA as a template for in vitro transcription with T7 RNA polymerase to produce fluorescently labeled cRNA (e.g., with Cy3).

  • Purification of Labeled cRNA: Purify the labeled cRNA using a column-based method to remove unincorporated nucleotides.

  • Quantification and Quality Control: Measure the yield and specific activity of the labeled cRNA.

  • Hybridization:

    • Fragment the labeled cRNA.

    • Prepare the hybridization solution containing the fragmented, labeled cRNA and hybridization buffer.

    • Apply the hybridization solution to the microarray slide and assemble the hybridization chamber.

    • Incubate in a hybridization oven at the recommended temperature (e.g., 65°C) for the specified time (e.g., 17 hours) with rotation.

  • Washing: Disassemble the hybridization chamber and wash the microarray slides with the appropriate wash buffers to remove non-specifically bound cRNA.

  • Scanning and Feature Extraction:

    • Scan the microarray slide using a microarray scanner to detect the fluorescence intensity of each spot.

    • Use feature extraction software to convert the image data into numerical data.

  • Data Analysis:

    • Perform data normalization to remove systematic variations.

    • Identify differentially expressed genes between 4-MBC treated and control groups using statistical tests (e.g., t-test, ANOVA) and applying a fold-change cutoff.

    • Perform pathway and gene ontology analysis to understand the biological implications of the gene expression changes.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the impact of 4-Methylbenzylidene camphor on gene expression. By understanding the effects of 4-MBC on key signaling pathways, scientists and drug development professionals can better assess the potential risks associated with this common UV filter and develop strategies to mitigate its endocrine-disrupting activities.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 4-Methylbenzylidene Camphor (4-MBC) in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 4-Methylbenzylidene Camphor (B46023) (4-MBC) and its metabolites in urine. The focus is on overcoming matrix effects to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 4-MBC in urine?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of urine analysis, endogenous substances like salts, urea, and other metabolites can interfere with the ionization of 4-MBC and its metabolites in the mass spectrometer source.[1][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and reproducibility of quantification.[4][5][6]

Q2: What are the primary metabolites of 4-MBC found in urine?

A2: The two major metabolites of 4-MBC detected in urine are 3-(4-carboxybenzylidene)-camphor (cx-MBC) and 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH).[7][8] Analytical methods should ideally target these metabolites for a comprehensive assessment of 4-MBC exposure.[7]

Q3: What are the most effective strategies to compensate for matrix effects in 4-MBC urine analysis?

A3: A multi-faceted approach is often the most effective. Key strategies include:

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): Employing a deuterated internal standard, such as 4-MBC-d4, is considered the gold standard.[9][10][11] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for reliable correction during data analysis.[9][10]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank urine matrix that is free of the analyte. This approach helps to mimic the matrix effects observed in the unknown samples, thereby improving quantitation accuracy.[12][13]

  • Thorough Sample Preparation: Implementing robust sample cleanup procedures like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is crucial for removing a significant portion of interfering matrix components before analysis.[14][15][16][17]

  • Sample Dilution: Diluting urine samples can be a simple and effective way to reduce the concentration of matrix components, thus minimizing their impact on ionization.[18][19][20] However, dilution also lowers the analyte concentration, which may not be suitable for trace-level analysis.[19]

  • Optimized Chromatographic Separation: Developing a selective liquid chromatography (LC) method that separates 4-MBC and its metabolites from co-eluting matrix interferences is fundamental to reducing ion suppression or enhancement.[4][21]

Q4: When should I choose Solid-Phase Extraction (SPE) versus a QuEChERS protocol for sample cleanup?

A4: The choice between SPE and QuEChERS depends on the specific requirements of your assay:

  • SPE is a highly selective and effective technique for removing interfering compounds and concentrating the analyte of interest.[17][22] It is often preferred when high sensitivity and clean extracts are required. However, SPE can be more time-consuming and costly.[22]

  • QuEChERS is a simpler, faster, and more cost-effective method that involves a salting-out extraction followed by dispersive SPE for cleanup.[15][16][23] It is well-suited for high-throughput screening of multiple analytes.[16][24] The cleanliness of the final extract may be slightly less than that achieved with a highly optimized SPE method.

Troubleshooting Guide

Issue 1: Poor reproducibility and high variability in replicate injections.

Potential Cause Troubleshooting Step
Inconsistent Matrix Effects The composition of urine can vary significantly between individuals and even for the same individual over time, leading to variable matrix effects.[1] Solution: Implement the use of a deuterated internal standard (e.g., 4-MBC-d4) to normalize for variations in ion suppression/enhancement between samples.[9][11][25]
Inadequate Sample Homogenization Urine samples may contain precipitates that are not uniformly distributed.
LC System Carryover Residual analyte from a high-concentration sample may be present in subsequent injections.

Issue 2: Low analyte recovery.

Potential Cause Troubleshooting Step
Suboptimal Sample Preparation The chosen extraction method (e.g., SPE, LLE, QuEChERS) may not be efficient for 4-MBC and its metabolites.
Incomplete Enzymatic Hydrolysis 4-MBC metabolites can be present in urine as glucuronide or sulfate (B86663) conjugates.[26]
Analyte Degradation 4-MBC or its metabolites may be unstable under the extraction or storage conditions.

Issue 3: Significant ion suppression is observed.

Potential Cause Troubleshooting Step
Co-elution with Matrix Components Endogenous compounds in the urine matrix are eluting at the same retention time as the analyte, competing for ionization.[4]
High Concentration of Salts Urine has a high salt content which can significantly suppress the ESI signal.
Inappropriate Mobile Phase Additives Certain non-volatile mobile phase additives can contribute to ion suppression.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for 4-MBC Metabolite Analysis in Urine

ParameterSolid-Phase Extraction (SPE)QuEChERSDilute-and-Shoot
Analyte Recovery Generally high and reproducible (can be >80%)[22]Good, often in the range of 70-120%[24]Not applicable (no extraction)
Matrix Effect Mitigation Excellent, due to effective removal of interferences[14][17]Good, but may be less effective than SPE for certain matrices[15][16]Poor, relies heavily on chromatographic separation and internal standards[18][19]
Throughput LowerHigh[16]Very High
Cost per Sample HigherLowerLowest
Sensitivity High (allows for analyte concentration)[17]Moderate to HighLower (due to dilution)[19]

Table 2: Performance Characteristics of an LC-MS/MS Method for 4-MBC Metabolites in Urine

ParameterTypical ValueReference
Linearity Range 0.2 - 50 µg/L[7]
Limit of Quantification (LOQ) 0.15 µg/L (for cx-MBC)[8]
Limit of Quantification (LOQ) 0.30 µg/L (for cx-MBC-OH)[8]
Intra-day Precision (%RSD) < 15%[24]
Inter-day Precision (%RSD) < 20%[24]
Accuracy/Recovery 70.1% - 117.3%[24]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex for 30 seconds.

    • To a 2 mL aliquot of urine, add 20 µL of the internal standard working solution (e.g., 4-MBC-d4 at 100 ng/mL).[9]

    • Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) to adjust the pH.[15]

    • (Optional but recommended) For hydrolysis of conjugated metabolites, add 10 µL of β-glucuronidase/sulfatase enzyme solution and incubate at 37°C for 2 hours.[15]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.[27]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[27]

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and polar interferences.

    • Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the analytes with 2 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[9]

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative method and parameters should be optimized for your instrument.

  • Liquid Chromatography System: UHPLC system[9]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[9]

  • Mobile Phase A: 0.1% formic acid in water[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[9]

  • Flow Rate: 0.4 mL/min[9]

  • Injection Volume: 5 µL[11]

  • Gradient: A suitable gradient to achieve separation of cx-MBC and cx-MBC-OH from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer[7]

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for the analytes).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ion transitions for both the analytes and the internal standard.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Spike with Deuterated Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) hydrolysis->spe dry_reconstitute Evaporation and Reconstitution spe->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data Data Processing (Ratio of Analyte/IS) lcms->data result Final Concentration data->result troubleshooting_logic cluster_reproducibility Reproducibility Issues cluster_recovery Recovery Issues cluster_suppression Ion Suppression start Inaccurate Results? repro_check High %RSD in replicates? start->repro_check Yes recovery_check Low Analyte Recovery? start->recovery_check No use_is Implement Deuterated Internal Standard repro_check->use_is optimize_spe Optimize SPE Method recovery_check->optimize_spe Yes check_hydrolysis Verify Enzymatic Hydrolysis recovery_check->check_hydrolysis Yes suppression_check Signal Suppression Observed? recovery_check->suppression_check No optimize_lc Optimize LC Gradient suppression_check->optimize_lc Yes improve_cleanup Enhance Sample Cleanup suppression_check->improve_cleanup Yes

References

Technical Support Center: Extraction of 4-MBC from Sediment Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-methylbenzylidene camphor (B46023) (4-MBC) in sediment samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction methodologies.

Frequently Asked Questions (FAQs)

Q1: Which extraction technique is most suitable for 4-MBC in sediment?

The optimal extraction technique depends on available equipment, sample throughput requirements, and the specific characteristics of your sediment samples. Commonly employed and effective methods include Ultrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and Solid-Phase Microextraction (SPME). PLE is often favored for its high extraction efficiency and reduced solvent consumption, while UAE is a cost-effective and simpler alternative.[1][2] SPME is a solvent-free technique ideal for determining freely dissolved concentrations, which can be relevant for bioavailability studies.

Q2: What are "matrix effects" and how can they affect my 4-MBC analysis?

Matrix effects are the alteration of an analyte's signal response (either enhancement or suppression) due to co-extracted compounds from the sample matrix.[3] In sediment analysis, complex organic matter, lipids, and other pollutants can interfere with the accurate quantification of 4-MBC, particularly in GC-MS and LC-MS analysis.[4][5][6] This can lead to inaccurate results, poor reproducibility, and compromised method sensitivity.[3]

Q3: How can I minimize matrix effects in my 4-MBC sediment analysis?

Several strategies can be employed to mitigate matrix effects:

  • Sample Cleanup: Implementing a cleanup step after extraction is highly recommended. This can involve techniques like solid-phase extraction (SPE) or passing the extract through a column containing sorbents like Florisil or silica (B1680970) gel to remove interfering compounds.[7][8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank sediment extract that is known to be free of 4-MBC. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Internal Standards: The use of an isotopically labeled internal standard similar to 4-MBC can help to correct for both extraction inefficiencies and matrix effects.

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analyte signal.

Q4: My 4-MBC recovery is consistently low. What are the likely causes?

Low recovery of 4-MBC can stem from several factors:

  • Incomplete Extraction: The chosen extraction solvent may not be optimal for 4-MBC, or the extraction time and temperature may be insufficient to desorb the analyte from the sediment particles.

  • Analyte Degradation: 4-MBC may be sensitive to high temperatures or certain solvent conditions, leading to degradation during the extraction process.

  • Suboptimal pH: The pH of the sample can influence the ionization state of 4-MBC, affecting its solubility and extraction efficiency.

  • Losses During Post-Extraction Steps: Analyte can be lost during solvent evaporation, transfer steps, or adsorption to container surfaces.[9]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the extraction of 4-MBC from sediment samples.

Guide 1: Low Analyte Recovery

Problem: The recovery of 4-MBC is significantly below the expected range (e.g., <70%).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low 4-MBC recovery.

Guide 2: High Matrix Interference

Problem: Chromatograms show significant background noise, co-eluting peaks, or ion suppression/enhancement, leading to poor quantification of 4-MBC.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high matrix interference.

Quantitative Data on Extraction Efficiency

The following table summarizes recovery data for various organic pollutants from sediment using different extraction techniques. While direct comparative data for 4-MBC is limited, these results for compounds with similar properties can provide a useful benchmark.

Extraction MethodAnalyte(s)Sediment TypeSolvent(s)Recovery (%)Reference
UAE Multiple emerging contaminantsFreshwater sedimentVaried54.0 - 94.4[3]
PLE 4-NonylphenolSpiked kaolin (B608303) and river sedimentMethanol98 - 111[10]
PLE Alkylphenolic compoundsRiver sedimentMethanol-acetone (1:1)>70[6]
SPME Atrazine and organophosphorus pesticidesSpiked soilMethanol (for initial extraction)72 - 123[11]
PLE Polychlorinated biphenylsSedimentHeptane/dichloromethane (90:10)92 (average)[12]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 4-MBC from Sediment

This protocol provides a general procedure for the extraction of 4-MBC from sediment samples using ultrasonication.

Workflow Diagram:

Caption: General workflow for UAE of 4-MBC from sediment.

Methodology:

  • Sample Preparation:

    • Freeze-dry the sediment sample to remove water.

    • Grind the dried sediment to a fine, homogeneous powder using a mortar and pestle or a grinder.

    • Sieve the ground sediment to ensure a uniform particle size.

  • Extraction:

    • Weigh a known amount of the prepared sediment (e.g., 5-10 g) into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., a mixture of hexane (B92381) and acetone, or methanol). The solvent-to-sample ratio should be optimized, but a common starting point is 10 mL of solvent per gram of sediment.

    • Place the tube in an ultrasonic bath and sonicate for a specified period (e.g., 15-30 minutes). The temperature of the water bath should be controlled to prevent analyte degradation.[13]

  • Separation:

    • After sonication, centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the sediment.

    • Carefully decant the supernatant (the solvent extract) into a clean collection vial.

    • The extraction process (steps 2 and 3) can be repeated with fresh solvent for exhaustive extraction.

  • Cleanup (Recommended):

    • The combined extracts can be concentrated and subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.

  • Analysis:

    • The final extract is then ready for analysis by an appropriate instrumental technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Pressurized Liquid Extraction (PLE) of 4-MBC from Sediment

This protocol outlines a general procedure for the extraction of 4-MBC from sediment using PLE.

Workflow Diagram:

Caption: General workflow for PLE of 4-MBC from sediment.

Methodology:

  • Sample Preparation:

    • Homogenize the sediment sample.

    • Mix a known amount of the sediment (e.g., 5-10 g) with a drying and dispersing agent like diatomaceous earth.

  • Extraction Cell Packing:

    • Place a filter at the bottom of the PLE cell.

    • Pack the sediment-diatomaceous earth mixture into the cell.

    • If performing in-cell cleanup, a layer of sorbent (e.g., silica gel or Florisil) can be added on top of the sample.[14]

    • Place another filter on top of the packed material.

  • Extraction:

    • Place the packed cell into the PLE instrument.

    • Set the extraction parameters, including:

      • Solvent: A suitable solvent or solvent mixture (e.g., methanol, acetone, or a mixture).

      • Temperature: Typically in the range of 50-150°C.

      • Pressure: Sufficient to maintain the solvent in its liquid state (e.g., 1500-2000 psi).[15]

      • Static/Dynamic Cycles: The number and duration of static and/or dynamic extraction cycles.

  • Collection and Cleanup:

    • The extract is automatically collected in a vial.

    • If in-cell cleanup was not performed, an external cleanup step may be necessary.

  • Analysis:

    • The final extract is analyzed using a suitable analytical instrument.

Protocol 3: Solid-Phase Microextraction (SPME) of 4-MBC from Sediment Pore Water

This protocol describes a general procedure for the determination of freely dissolved 4-MBC in sediment pore water using SPME.

Workflow Diagram:

Caption: General workflow for SPME of 4-MBC from sediment.

Methodology:

  • Sample Preparation:

    • Create a sediment slurry by mixing a known amount of wet sediment with water in a vial.

  • Equilibration:

    • Allow the sediment slurry to equilibrate, which may take several hours to days, to ensure that the partitioning of 4-MBC between the sediment and water phases has stabilized.

  • SPME Fiber Exposure:

    • Expose a pre-conditioned SPME fiber to the aqueous phase of the sediment slurry. The fiber can be immersed directly into the slurry or in the headspace above it, depending on the volatility of the analyte.

    • Allow the fiber to be exposed for a predetermined time to reach equilibrium between the analyte concentration in the water and on the fiber coating.

  • Desorption and Analysis:

    • After exposure, retract the fiber into its needle and immediately introduce it into the heated injection port of a gas chromatograph.

    • The heat of the inlet desorbs the trapped 4-MBC from the fiber onto the GC column for separation and subsequent detection by a mass spectrometer.

References

Technical Support Center: Stabilizing 4-Methylbenzylidene Camphor (4-MBC) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the effective stabilization and long-term storage of 4-Methylbenzylidene camphor (B46023) (4-MBC) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4-Methylbenzylidene camphor (4-MBC) in solutions?

A1: The primary cause of 4-MBC degradation is exposure to ultraviolet (UV) radiation, leading to photodegradation.[1][2] This process can involve cis-trans isomerization, hydroxylation, and demethylation.[3][4] Other factors include the presence of oxidizing agents (like free chlorine or persulfates), extreme pH conditions, and unsuitable solvents.[3][5] Aqueous solutions, in particular, are not recommended for storage for more than a single day.[6]

Q2: What are the recommended solvents for preparing 4-MBC stock solutions for long-term storage?

A2: 4-MBC is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and dimethylformamide, with a solubility of approximately 20 mg/mL.[6] For cosmetic formulations, other UV filters like octyl methoxycinnamate (OMC), octocrylene (B1203250) (OCR), and certain emollients are excellent solvents and can help prevent recrystallization.[7] High-purity, inert solvents are recommended for preparing stock solutions for analytical standards.[8]

Q3: What are the optimal storage conditions for 4-MBC solutions to ensure long-term stability?

A3: To ensure maximum stability, 4-MBC solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as -20°C. For analytical standards, -80°C is recommended.[8]

  • Light: Protect from all light sources by using amber vials or storing in the dark to prevent photodegradation.[2][8]

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[6]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8]

Q4: How can I enhance the stability of 4-MBC in my experimental solutions?

A4: Several strategies can significantly enhance the stability of 4-MBC:

  • Complexation with Cyclodextrins: Complexation with random methyl-β-cyclodextrin (RM-β-CD) has been shown to markedly decrease light-induced decomposition. In one study, the degradation of complexed 4-MBC was only 7.1% compared to 21.1% for the free compound in an emulsion.[9]

  • Encapsulation: Encapsulating 4-MBC into microspheres can protect it from photodegradation while maintaining its UV-filtering efficacy.[1][10]

  • Use of Antioxidants: While specific studies on antioxidants for 4-MBC solutions are limited, the principle of using antioxidants like Vitamin E (α-tocopherol), Vitamin C (in the form of ascorbyl palmitate), or ubiquinone to scavenge free radicals is a well-established method for stabilizing other photounstable UV filters and could be beneficial.[11][12]

  • Photostabilizers: Combining 4-MBC with other UV filters can enhance stability.[13] For example, certain compounds are known to stabilize other UV filters through energy transfer mechanisms.[14]

Q5: How can I analytically monitor the stability of my 4-MBC solution over time?

A5: The stability of 4-MBC solutions should be monitored using validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common techniques for accurately quantifying the concentration of 4-MBC and detecting any degradation products.[9][15]

Troubleshooting Guide

Problem: My 4-MBC solution has turned yellow and/or a precipitate has formed.

  • Possible Cause: This indicates chemical degradation or that the compound has fallen out of solution. Yellowing is often a sign of photodegradation. Precipitation can occur if the storage temperature is too low for the solvent used or if the solvent has evaporated, increasing the concentration beyond its solubility limit.

  • Solution:

    • Verify that the solution was stored protected from light and at the correct temperature.

    • Ensure the storage container was sealed properly.

    • The solution should be discarded. Prepare a fresh stock solution, paying close attention to recommended solvent choices and storage conditions. Consider increasing the solvent-to-solute ratio or using a better solvent for 4-MBC, such as DMSO or specific emollients.[6][7]

Problem: I am observing a loss of efficacy or inconsistent results in my experiments using a 4-MBC stock solution.

  • Possible Cause: A gradual, unnoticed degradation of the 4-MBC in your stock solution will lower its effective concentration, leading to variability in experimental outcomes. This is particularly common with older stock solutions or those not stored under optimal conditions.

  • Solution:

    • Quantify the concentration of your current stock solution using an analytical method like HPLC or UV-Vis spectroscopy to confirm its integrity.

    • Prepare a fresh stock solution and compare its performance against the old one.

    • Implement a routine stability testing schedule for long-term stock solutions. Follow the "Experimental Protocol for Stability Assessment" outlined below.

Data Presentation

Table 1: Recommended Storage Conditions for 4-MBC

Form Storage Temperature Reported Shelf Life Key Considerations Source
Crystalline Solid -20°C ≥ 4 years Protect from light and moisture. [6][8]
Solid 5 to 25°C 36 months In original, closed container, protected from sunlight. [2]
Solution (Organic) -80°C Up to 1 month Use a suitable inert solvent. Prepare single-use aliquots. [8]

| Solution (Aqueous) | N/A | < 1 day | Not recommended for storage. |[6] |

Table 2: Solubility of 4-MBC in Various Solvents

Solvent Approximate Solubility Notes Source
Ethanol ~20 mg/mL A stock solution can be made in this solvent. [6]
DMSO ~20 mg/mL Purge with an inert gas before sealing. [6]
Dimethylformamide ~20 mg/mL Purge with an inert gas before sealing. [6]

| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Sparingly soluble. Prepare fresh. |[6] |

Table 3: Efficacy of Stabilization Methods

Method System Result Source
Complexation Emulsion with Random Methyl-β-Cyclodextrin 7.1% degradation after light exposure, compared to 21.1% for free 4-MBC. [9]

| Encapsulation | Microspheres in O/W Emulsion | Protects the filter from photodegradation compared to the free sunscreen. |[1][10] |

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for 4-MBC.

  • Preparation of Stock Solution: Accurately weigh and dissolve 4-MBC in a suitable inert solvent like acetonitrile (B52724) or methanol (B129727) to a known concentration (e.g., 1 mg/mL).[8]

  • Application of Stress Conditions: Aliquot the stock solution and subject it to the following separate stress conditions:[8]

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photodegradation: Expose the solution (in a quartz cuvette) to a UV lamp (e.g., 300W mercury lamp) for a defined period, such as 90 minutes.[16]

  • Sample Analysis: After the stress period, neutralize the acid and base samples. Analyze all samples, including an unstressed control, by UPLC-MS/MS or HPLC to identify and quantify the parent 4-MBC peak and any new peaks corresponding to degradation products.[15]

Protocol 2: Long-Term Stability Assessment using HPLC

This protocol is for determining the stability of a 4-MBC solution under specific storage conditions.

  • Solution Preparation: Prepare a batch of the 4-MBC solution in the desired solvent and concentration. Dispense into multiple amber vials, purge with nitrogen, and seal tightly.

  • Storage: Place the vials under the desired storage conditions (e.g., -20°C, 4°C, 25°C). Designate a separate set of vials for exposure to ambient light at 25°C as a photodegradation control.

  • Time-Point Analysis: At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.

  • HPLC Analysis:

    • Allow the vial to equilibrate to room temperature.

    • Prepare the sample for injection (dilute if necessary).

    • Analyze using a validated HPLC method with UV detection (e.g., at the λmax of ~299 nm).[2]

    • Quantify the peak area of 4-MBC against a freshly prepared standard of known concentration.

  • Data Evaluation: Calculate the percentage of 4-MBC remaining at each time point relative to the T=0 sample. A solution is typically considered stable if the concentration remains within 90-110% of the initial value.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare 4-MBC Solution in Desired Solvent System storage Aliquot & Store Under Varied Conditions (Temp, Light) prep->storage timepoint Sample at Predetermined Time Intervals (T=0, 1, 4, 12 weeks) storage->timepoint hplc Analyze by HPLC-UV (λmax ≈ 299 nm) timepoint->hplc quant Quantify 4-MBC Peak Area Against a Fresh Standard hplc->quant eval Calculate % Degradation and Determine Shelf Life quant->eval

Caption: Workflow for a long-term stability assessment of 4-MBC solutions.

G cluster_pathways Degradation Pathways mbc 4-Methylbenzylidene Camphor (4-MBC) p1 Hydroxylation Product (m/z 271) mbc->p1 UV, Persulfate, Fenton p2 Demethylation Product (m/z 243) mbc->p2 UV, Persulfate p3 Isomerization (E/Z) mbc->p3 UV Irradiation

Caption: Simplified degradation pathways of 4-Methylbenzylidene Camphor.[3][5][16]

Caption: Logical relationships of strategies for stabilizing 4-MBC solutions.

References

Minimizing photodegradation of 4-Methylbenzylidene camphor during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the photodegradation of 4-Methylbenzylidene Camphor (B46023) (4-MBC) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 4-Methylbenzylidene Camphor (4-MBC) degradation during sample preparation?

A1: The primary cause of 4-MBC degradation is exposure to ultraviolet (UV) light, which is a component of both direct sunlight and many forms of artificial laboratory lighting.[1][2] 4-MBC is a UV-B filter, meaning its fundamental chemical property is to absorb UV radiation.[3] This absorption can lead to photoisomerization from the more stable (E)-isomer to the (Z)-isomer and can also initiate photodegradation pathways, including hydroxylation, chlorine substitution, oxidation, and demethylation, leading to the formation of various byproducts.[4]

Q2: How stable is 4-MBC in its solid form versus in solution?

A2: 4-MBC is significantly more stable in its solid, crystalline form. When stored in a closed container and protected from sunlight, the solid compound can be stable for 36 months at temperatures between 5°C and 25°C.[1][3] In solution, its stability decreases, and it becomes more susceptible to photodegradation.[1] Therefore, it is recommended to prepare solutions fresh for each experiment whenever possible.

Q3: What are the optimal storage conditions for 4-MBC stock solutions?

A3: To ensure the stability of 4-MBC stock solutions, they should be stored at low temperatures and protected from light. For short-term storage (up to one month), solutions should be kept at -80°C.[1] It is also crucial to use amber vials or wrap containers in aluminum foil to prevent light exposure.[1] To prevent degradation from repeated temperature changes, consider preparing single-use aliquots to minimize freeze-thaw cycles.[1]

Q4: Which solvents are best for preparing 4-MBC samples to minimize degradation?

Q5: Can the HPLC analysis itself cause degradation of 4-MBC?

A5: Yes, the UV detector used in HPLC systems can be a source of degradation for light-sensitive compounds.[6] Modern high-sensitivity UV detectors use high-intensity light, which can act as a photochemical reactor, causing on-line degradation of the analyte as it passes through the flow cell.[6] This can result in the appearance of artifact peaks in the mass spectrum if using an HPLC-UV-MS setup.[6] If this is a concern, minimizing the exposure time in the flow cell or using a detector with a lower intensity lamp, if possible, may be considered.

Troubleshooting Guide

Issue 1: Low or inconsistent recovery of 4-MBC in analytical results.

Potential Cause Troubleshooting Step
Photodegradation during sample handling Work under subdued lighting conditions (e.g., away from windows, turn off overhead fluorescent lights if possible). Use amber glass vials or centrifuge tubes for all sample and standard preparations. If amberware is unavailable, wrap containers in aluminum foil. Minimize the time samples are exposed to any light source.
Degradation during storage Prepare solutions fresh and use them immediately. If storage is necessary, aliquot stock solutions into single-use amber vials and store at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]
Thermal Degradation Avoid exposing samples to high temperatures.[7] If sonication is used to aid dissolution, use a water bath to prevent localized heating. Do not leave samples on a hot plate or in a heated instrument compartment for extended periods before analysis.
Solvent/pH Instability Ensure the pH of your sample solution is neutral. Forced degradation studies show that 4-MBC can be susceptible to acid and base hydrolysis at elevated temperatures.[1] Use high-purity (HPLC grade) solvents to avoid impurities that could catalyze degradation.[1]

Issue 2: Appearance of unexpected peaks in the chromatogram.

Potential Cause Troubleshooting Step
Formation of Photodegradation Products This is a strong indicator of photodegradation. The primary photoproduct is often the (Z)-isomer of 4-MBC.[4] Other byproducts from oxidation or hydroxylation can also form.[4] Implement all light-protection measures described above. Prepare a "dark control" sample by completely protecting it from light during preparation and compare its chromatogram to the sample handled under normal conditions.
On-line Degradation in UV Detector If using HPLC-UV-MS, artifact peaks may appear in the mass spectrum that are not present in the UV chromatogram.[6] To confirm this, run a sample with the UV lamp turned off and compare the resulting mass spectrum to one with the lamp on.
Contamination Ensure all glassware is scrupulously clean. Filter samples using a compatible syringe filter (e.g., 0.45 µm) before injection to remove particulate matter.

Quantitative Data on 4-MBC Stability

The following table summarizes stability data for 4-MBC under various storage and stress conditions, based on available literature.

Form Storage Condition Temperature Reported Stability / Degradation Source Context
SolidIn original, closed container, protected from sunlight5 to 25°CStable for 36 monthsManufacturer/Supplier Data[1][3]
Crystalline SolidProtected from light-20°CStable for ≥ 4 yearsSupplier Data[1]
SolutionProtected from light, inert solvent-80°CStable for up to 1 month (minimize freeze-thaw)Recommended for deuterated internal standard[1]
Aqueous SolutionUV Light Irradiation (300W Mercury Lamp)Not specified85.4% decrease in concentration after 90 minutesForced degradation study[2][8]
SolutionAcid Hydrolysis (0.1 N HCl)60°CSubjected to degradation over 24 hoursForced degradation protocol[1]
SolutionBase Hydrolysis (0.1 N NaOH)60°CSubjected to degradation over 24 hoursForced degradation protocol[1]
SolutionOxidative Degradation (3% H₂O₂)Room Temp.Subjected to degradation over 24 hoursForced degradation protocol[1]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Preparation of 4-MBC Calibration Standards

This protocol is designed to minimize degradation during the preparation of standards for HPLC analysis.

  • Environment Setup:

    • Perform all steps under yellow light or in an area with minimized artificial lighting. Avoid direct sunlight.

  • Preparation of Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh the required amount of 4-MBC solid reference standard using an analytical balance.

    • Transfer the solid to a Class A amber volumetric flask.

    • Add a small amount of HPLC-grade methanol (B129727) or acetonitrile (B52724) to dissolve the solid.

    • Once dissolved, fill the flask to the calibration mark with the same solvent.

    • Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Preparation of Working Stock and Calibration Standards:

    • Use the primary stock solution to prepare intermediate and final calibration standards by serial dilution.

    • Perform all dilutions using amber volumetric flasks or amber glass vials and precision micropipettes.

  • Storage and Handling:

    • If not for immediate use, transfer the primary stock solution into smaller, single-use amber glass vials, flush with nitrogen if possible, and store at -80°C for up to one month.[1]

    • Calibration standards for daily use should be kept in a sealed amber vial in the autosampler tray, preferably cooled if the system has temperature control.

    • Discard unused diluted standards at the end of the day.

Protocol 2: Forced Degradation Study for 4-MBC

This protocol is used to intentionally degrade 4-MBC to validate that the analytical method can separate the parent compound from its degradation products.

  • Prepare a 4-MBC Solution: Prepare a solution of 4-MBC in a 50:50 mixture of acetonitrile and water at a concentration of approximately 100 µg/mL.

  • Photodegradation:

    • Transfer 5 mL of the solution into a clear quartz vial.

    • Expose the vial to a photostability chamber with a UV light source (e.g., 254 nm) for up to 24 hours.[1]

    • Simultaneously, prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it in the same chamber.

  • Acid Hydrolysis:

    • Mix 5 mL of the 4-MBC solution with 5 mL of 0.1 N HCl in a glass vial.

    • Heat the mixture at 60°C for 24 hours.[1]

    • Allow to cool and neutralize with an appropriate amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the 4-MBC solution with 5 mL of 0.1 N NaOH in a glass vial.

    • Heat the mixture at 60°C for 24 hours.[1]

    • Allow to cool and neutralize with an appropriate amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the 4-MBC solution with 5 mL of 3% hydrogen peroxide (H₂O₂) in a glass vial.

    • Keep the mixture at room temperature for 24 hours.[1]

  • Analysis:

    • Analyze all stressed samples, the dark control, and an unstressed control sample by HPLC.

    • Compare the chromatograms to identify degradation products and assess the peak purity of the parent 4-MBC peak.

Visualizations

G Workflow for Minimizing 4-MBC Photodegradation cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_precautions Key Precautions start Start: Weigh Solid 4-MBC dissolve Dissolve in appropriate solvent (e.g., ACN, MeOH) in amber volumetric flask start->dissolve vortex Vortex/Sonicate to ensure complete dissolution dissolve->vortex filter Filter sample through 0.45 µm syringe filter vortex->filter transfer Transfer to amber HPLC autosampler vial filter->transfer inject Place in cooled autosampler (if available) and inject transfer->inject end End: Acquire Data inject->end light Work under subdued or yellow light fresh Prepare solutions fresh whenever possible store Store stock solutions at -80°C in single-use aliquots

Caption: Recommended workflow for preparing 4-MBC samples for analysis.

G Troubleshooting Low 4-MBC Recovery problem Problem: Low or inconsistent 4-MBC recovery or appearance of extra peaks cause1 Potential Cause: Photodegradation? problem->cause1 cause2 Potential Cause: Thermal Degradation? problem->cause2 cause3 Potential Cause: Chemical Instability? problem->cause3 solution1a Were amber vials used? cause1->solution1a Yes/No solution1b Was work done under subdued light? cause1->solution1b Yes/No solution1c Run 'dark control' sample for comparison cause1->solution1c Action solution2a Were samples exposed to heat (e.g., sonicator, hot plate)? cause2->solution2a Yes/No solution2b Is autosampler temperature elevated? cause2->solution2b Yes/No solution3a Is solvent high-purity? (e.g., HPLC Grade) cause3->solution3a Yes/No solution3b Is the sample matrix acidic or basic? cause3->solution3b Yes/No implement Implement Full Light Protection Protocol solution1a->implement solution1b->implement

Caption: A logical guide for troubleshooting common issues with 4-MBC analysis.

References

Technical Support Center: Troubleshooting Low Recovery of 4-MBC in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues leading to low recovery of 4-Methylbenzylidene camphor (B46023) (4-MBC) during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of 4-MBC during SPE?

Low recovery is the most frequent issue encountered in SPE.[1] For a non-polar compound like 4-MBC, the loss typically occurs at one of three stages:

  • Analyte Breakthrough: The 4-MBC fails to adsorb to the SPE sorbent during sample loading and is found in the flow-through fraction.[2][3]

  • Premature Elution: The 4-MBC is inadvertently washed off the sorbent during the interference removal (wash) step.[2][3]

  • Incomplete Elution: The elution solvent is not strong enough to remove the 4-MBC from the sorbent, leaving it irreversibly bound.[2][3]

A systematic approach involves collecting and analyzing the fractions from each step (loading, washing, and elution) to pinpoint where the loss is occurring.[3]

Q2: How do I select the appropriate SPE sorbent for 4-MBC?

4-Methylbenzylidene camphor is a non-polar, oil-soluble organic compound that is insoluble in water.[4][5][6] Therefore, for extracting it from polar (aqueous) sample matrices, a reversed-phase SPE sorbent is the appropriate choice.[7][8] The retention mechanism relies on van der Waals forces between the non-polar analyte and the non-polar stationary phase.[7]

Recommended Sorbent Types:

  • C18 (Octadecyl): The most common and robust choice for non-polar compounds.[7][9]

  • C8 (Octyl): Slightly less retentive than C18, which can be useful if elution becomes difficult.[10]

  • Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These offer high surface area and stability across a wide pH range, making them excellent for retaining non-polar analytes.[11]

Q3: My 4-MBC is in the flow-through and is not binding to the cartridge. What is wrong?

If 4-MBC is detected in the sample load effluent, its affinity for the sample solvent is greater than its affinity for the sorbent.[2] This indicates insufficient retention, which can be caused by several factors:

  • Incorrect Sorbent Conditioning: The sorbent bed must be properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to the sample matrix.[9][12] Failure to condition and equilibrate prevents the bonded functional groups from interacting effectively with the analyte.[9]

  • Sample Solvent is Too Strong (Too Non-Polar): For reversed-phase SPE, the sample should be in a polar (preferably aqueous) solvent to maximize retention.[13] If your 4-MBC is dissolved in a solvent with a high percentage of organic content, it will not bind effectively.

  • High Flow Rate: Loading the sample too quickly does not allow sufficient time for the partitioning equilibrium to be established between the analyte and the sorbent.[1][14]

  • Sorbent Overload: The mass of 4-MBC (and other matrix components) in the sample exceeds the binding capacity of the SPE cartridge.[3][14] Consider using a larger sorbent mass or diluting the sample.

Q4: My 4-MBC is being lost during the wash step. How can I prevent this?

This indicates that your wash solvent is too strong (too non-polar) and is eluting the 4-MBC along with the interferences.[3] For a reversed-phase separation, the wash step should use a solvent that is more polar than the elution solvent. Typically, this involves using water or a buffer, sometimes with a small percentage of a water-miscible organic solvent like methanol (B129727) or acetonitrile (B52724) to remove weakly bound, more polar interferences.[1]

Solution: Decrease the organic solvent percentage in your wash solution or switch to a more polar solvent entirely (e.g., 100% water).[1]

Q5: I am getting very little 4-MBC in my final eluate, and it's not in the other fractions. What is happening?

If the analyte is not found in the flow-through or wash fractions, it is likely still bound to the SPE sorbent.[3] This points to a problem with the elution step.

  • Insufficient Elution Solvent Strength: The organic solvent used for elution is not strong enough (i.e., not non-polar enough) to disrupt the hydrophobic interactions between 4-MBC and the sorbent.[1][14]

  • Insufficient Elution Solvent Volume: The volume of the elution solvent may be too low to desorb the entire amount of analyte from the sorbent bed.[1]

Solutions:

  • Increase Elution Solvent Strength: Switch to a less polar solvent. The general elution strength for reversed-phase sorbents increases as follows: Methanol < Acetonitrile < Ethyl Acetate.[13]

  • Increase Elution Volume: Pass additional aliquots of the elution solvent through the cartridge and collect them for analysis to see if recovery improves.[1][15]

Q6: Why is my recovery of 4-MBC inconsistent between replicates?

Poor reproducibility is often caused by variations in the SPE procedure.[2] Key factors to control are:

  • Inconsistent Cartridge Conditioning: Ensure the sorbent bed is fully and consistently wetted before sample loading.[2][9] An incompletely wetted bed leads to channeling and variable interaction.

  • Variable Flow Rates: Use a vacuum manifold or automated system to maintain a consistent and slow flow rate during sample loading and elution.[1]

  • Cartridge Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can drastically reduce recovery and reproducibility.[1]

Q7: Could matrix effects be causing my apparent low recovery?

Yes. The term "recovery" can sometimes be confused with the final analytical signal. Matrix effects occur when co-eluting components from the sample enhance or suppress the analyte signal in the detector (e.g., an electrospray ion source in LC-MS), even if the actual extraction recovery is high.[16][17] This can lead to an underestimation of the 4-MBC concentration.

How to Check: Perform a post-extraction spike. Compare the signal of a blank matrix extract spiked with a known amount of 4-MBC to the signal of 4-MBC in a clean solvent at the same concentration. A significant difference indicates the presence of matrix effects.[18]

Troubleshooting Summary

The table below provides a quick reference for diagnosing and solving common problems associated with low 4-MBC recovery.

Observed ProblemPotential CauseRecommended Solution
High concentration of 4-MBC in sample flow-through 1. Sample solvent is too non-polar. 2. Sorbent was not properly conditioned or equilibrated.[9] 3. Sample loading flow rate is too high.[14] 4. Sorbent mass is too low for the sample amount (overload).[3]1. Dilute the sample with water or a more polar solvent. 2. Re-run the protocol, ensuring the cartridge is wetted with methanol, then equilibrated with water. 3. Decrease the flow rate to ~1-2 mL/min. 4. Use a cartridge with a larger sorbent mass.
High concentration of 4-MBC in the wash fraction Wash solvent is too strong (too non-polar).[3]1. Decrease the percentage of organic solvent in the wash solution. 2. Switch to a more polar wash solvent (e.g., 100% water or buffer).
Low 4-MBC concentration in the final eluate (and not found elsewhere) 1. Elution solvent is too weak (too polar).[1] 2. Elution solvent volume is insufficient.[1]1. Use a stronger (less polar) elution solvent (e.g., switch from methanol to acetonitrile or ethyl acetate).[13] 2. Increase the elution volume; try eluting with multiple smaller aliquots.
Inconsistent recovery across multiple samples 1. Sorbent bed dried out before sample loading.[1] 2. Inconsistent flow rates during loading or elution. 3. Incomplete or inconsistent conditioning.[2]1. Ensure the sorbent bed remains wet after the equilibration step. 2. Use a vacuum manifold or automated processor for consistent flow. 3. Standardize the conditioning and equilibration volumes and procedure.
Low signal in final analysis, but recovery seems okay Matrix components are suppressing the analytical signal (e.g., ion suppression in LC-MS).[16][17]1. Conduct a post-extraction spike experiment to confirm matrix effects.[18] 2. Improve sample cleanup by optimizing the wash step. 3. Dilute the final extract before analysis. 4. Use a stable isotope-labeled internal standard for 4-MBC if available.

Recommended Experimental Protocol

This protocol provides a starting point for the solid-phase extraction of 4-MBC from an aqueous matrix using a reversed-phase (C18) cartridge. Optimization may be required based on the specific sample matrix.

Materials

  • SPE Sorbent: C18-bonded silica (B1680970) cartridge (e.g., 500 mg, 6 mL)

  • Sample: Aqueous sample containing 4-MBC, pH adjusted to neutral if necessary.

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Deionized Water.

Procedure

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge to wet the stationary phase. Do not let the cartridge go dry.

  • Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Ensure the sorbent bed does not go dry.

  • Sample Loading: Load the aqueous sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. A mild organic wash (e.g., 5% methanol in water) can be tested if further cleanup is needed, but check the wash effluent for 4-MBC loss.

  • Drying (Optional but Recommended): Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove excess water before elution. This can improve the efficiency of the organic elution solvent.

  • Elution: Elute the 4-MBC from the cartridge using two 2 mL aliquots of a non-polar solvent like acetonitrile. Collect the eluate in a clean tube. Using two smaller aliquots is often more effective than one large one.[15]

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for chromatographic analysis.

Visualizations

Troubleshooting Workflow

G cluster_0 start Low 4-MBC Recovery Observed check Where is the 4-MBC being lost? (Analyze flow-through, wash, and final eluate) start->check loss_load Analyte found in Sample Flow-Through check->loss_load Flow-Through loss_wash Analyte found in Wash Fraction check->loss_wash Wash loss_elute Analyte Not Eluting (Stuck on Sorbent) check->loss_elute Not in Eluate cause_load Potential Causes: - Strong Sample Solvent - Poor Conditioning - High Flow Rate - Sorbent Overload loss_load->cause_load sol_load Solutions: - Use Weaker (more polar) Sample Solvent - Ensure Proper Conditioning/Equilibration - Reduce Sample Load Flow Rate cause_load->sol_load cause_wash Potential Cause: - Wash Solvent is too Strong (too non-polar) loss_wash->cause_wash sol_wash Solution: - Use Weaker (more polar) Wash Solvent (e.g., increase water content) cause_wash->sol_wash cause_elute Potential Causes: - Elution Solvent is too Weak - Insufficient Elution Volume loss_elute->cause_elute sol_elute Solutions: - Use Stronger (less polar) Elution Solvent - Increase Elution Volume cause_elute->sol_elute

Caption: Troubleshooting workflow for low 4-MBC recovery in SPE.

SPE Experimental Workflow

G cluster_1 node1 1. Conditioning (e.g., 5 mL Methanol) node2 2. Equilibration (e.g., 5 mL Water) node1->node2 node3 3. Sample Loading (Aqueous Sample, ~1-2 mL/min) node2->node3 p1 node3->p1 node4 4. Washing (e.g., 5 mL Water) p2 node4->p2 node5 5. Elution (e.g., 2 x 2 mL Acetonitrile) p3 node5->p3 node6 6. Analysis (Evaporate & Reconstitute) p1->node4 Flow-through\n(Discard/Analyze) Flow-through (Discard/Analyze) p1->Flow-through\n(Discard/Analyze) p2->node5 Wash\n(Discard/Analyze) Wash (Discard/Analyze) p2->Wash\n(Discard/Analyze) p3->node6 Final Eluate\n(Collect) Final Eluate (Collect) p3->Final Eluate\n(Collect) p4

Caption: Recommended reversed-phase SPE workflow for 4-MBC extraction.

References

Technical Support Center: UPLC-MS/MS Analysis of 4-Methylbenzylidene Camphor (4-MBC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 4-Methylbenzylidene camphor (B46023) (4-MBC) using UPLC-MS/MS. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical instrument parameters for UPLC-MS/MS analysis of 4-MBC?

A1: The optimal parameters for UPLC-MS/MS analysis of 4-MBC can vary depending on the instrument and matrix. However, a good starting point for method development is outlined below.

Table 1: UPLC-MS/MS Parameters for 4-MBC Analysis

ParameterTypical Setting
UPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile or Methanol (B129727) with 0.1% formic acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature30 - 40 °C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150 °C
Desolvation GasNitrogen
Desolvation Temp.350 - 500 °C
MRM TransitionsSee Table 2

Table 2: Suggested MRM Transitions for 4-MBC

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
255.2159.115
255.291.125

Note: These values should be optimized for your specific instrument and experimental conditions.

Q2: How should I prepare cosmetic cream samples for 4-MBC analysis?

A2: A common and effective method for extracting 4-MBC from cosmetic creams is ultrasonic extraction.

Experimental Protocol: Ultrasonic Extraction of 4-MBC from Cosmetic Creams

  • Sample Weighing: Accurately weigh approximately 0.1 g of the cosmetic cream into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Vortexing: Vortex the sample for 1-2 minutes to ensure initial dispersion of the cream in the solvent.

  • Ultrasonic Extraction: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 8,000-10,000 rpm for 10 minutes to pellet the solid excipients.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended): To improve recovery, add another 10 mL of the solvent to the pellet, vortex, sonicate, and centrifuge again. Combine the supernatants.

  • Final Volume Adjustment: Bring the combined supernatant to a final volume of 25 mL with the extraction solvent.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into a UPLC vial prior to injection.

Q3: What are common matrix effects observed in 4-MBC analysis and how can they be mitigated?

A3: Matrix effects, such as ion suppression or enhancement, are common in UPLC-MS/MS analysis of complex samples like cosmetics.[1][2] For 4-MBC, the complex formulation of sunscreens and lotions can interfere with ionization.

Mitigation Strategies:

  • Effective Sample Cleanup: Employing a robust sample preparation method, such as the one described in Q2, is the first step. For more complex matrices, Solid Phase Extraction (SPE) can be an effective cleanup step.[3]

  • Chromatographic Separation: Optimize the UPLC method to ensure 4-MBC is chromatographically separated from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 4-MBC is the most effective way to compensate for matrix effects.[4] If a SIL-IS is not available, a structural analog can be used, but its ability to mimic the behavior of 4-MBC should be carefully validated.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to normalize the matrix effects between the standards and the samples.[5]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible CauseRecommended Solution
Column Overload Dilute the sample extract or reduce the injection volume.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition.
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions Ensure the mobile phase pH is appropriate for 4-MBC. The addition of a small amount of a competing agent might be necessary.

Problem 2: Low Sensitivity or No Signal

Possible CauseRecommended Solution
Improper Ionization Source Parameters Optimize the capillary voltage, source temperature, and gas flows. For 4-MBC, both ESI and APCI can be effective; test both to see which provides a better response on your system.[6]
Incorrect MRM Transitions Infuse a standard solution of 4-MBC directly into the mass spectrometer to optimize the precursor and product ions and their corresponding collision energies.
Sample Degradation 4-MBC can be susceptible to photodegradation. Protect samples and standards from light.
Matrix-Induced Ion Suppression Implement the mitigation strategies outlined in Q3, particularly improving sample cleanup and using an appropriate internal standard.[1][2]

Problem 3: High Background or Carryover

Possible CauseRecommended Solution
Contaminated Solvents or System Use high-purity, LC-MS grade solvents and additives. Flush the UPLC system and injector with a strong solvent mixture (e.g., isopropanol/acetonitrile/water).
Injector Carryover Optimize the needle wash solvent and procedure. A wash solvent stronger than the mobile phase is often required.
Column Carryover Implement a robust column wash at the end of each run or analytical batch.

Visualizations

UPLC_MSMS_Workflow Figure 1: UPLC-MS/MS Experimental Workflow for 4-MBC Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing weigh Weigh Cosmetic Sample add_solvent Add Extraction Solvent (e.g., Methanol) weigh->add_solvent vortex Vortex Mix add_solvent->vortex ultrasonicate Ultrasonic Extraction vortex->ultrasonicate centrifuge Centrifuge ultrasonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter (0.22 µm) collect_supernatant->filter inject Inject into UPLC filter->inject separate Chromatographic Separation (C18) inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Figure 1: UPLC-MS/MS Experimental Workflow for 4-MBC Analysis

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low Sensitivity start Low/No 4-MBC Signal check_std Analyze a fresh, known standard? start->check_std signal_ok Signal is Present check_std->signal_ok Yes no_signal No/Low Signal check_std->no_signal No matrix_issue Potential Matrix Effect in Sample - Improve Sample Cleanup - Use Internal Standard - Matrix-Matched Calibration signal_ok->matrix_issue instrument_issue Potential Instrument Issue no_signal->instrument_issue check_source Optimize Ion Source Parameters (Voltage, Temp, Gas) instrument_issue->check_source Check Source check_mrm Verify MRM Transitions (Infuse Standard) instrument_issue->check_mrm Check MS/MS check_system Check for System Leaks/Blockages instrument_issue->check_system Check LC

Figure 2: Troubleshooting Logic for Low Sensitivity

References

Technical Support Center: Addressing Solubility of 4-Methylbenzylidene Camphor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 4-Methylbenzylidene camphor (B46023) (4-MBC).

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of 4-Methylbenzylidene camphor (4-MBC)?

A1: 4-Methylbenzylidene camphor (4-MBC) is a lipophilic organic compound, and as such, it is practically insoluble in water.[1] Its high lipophilicity, often indicated by a high LogP value, is the primary reason for its poor aqueous solubility.[2] It is, however, soluble in various organic solvents, including ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO), as well as in oils.[3][4]

Q2: I need to prepare an aqueous stock solution of 4-MBC for my in vitro experiments. What is a common initial approach?

A2: A widely used initial approach is to first dissolve the 4-MBC in a water-miscible organic co-solvent, such as ethanol or DMSO, to create a concentrated stock solution.[4] This stock solution can then be serially diluted into the aqueous experimental medium. It is crucial to be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[4]

Q3: When I dilute my 4-MBC stock solution (in an organic solvent) into my aqueous buffer, a precipitate forms. Why is this happening and what can I do?

A3: This precipitation occurs because the addition of the aqueous buffer drastically changes the solvent environment from one in which 4-MBC is soluble (the organic solvent) to one where it is not (the aqueous medium). This is a common issue when working with highly lipophilic compounds.

To prevent this, you can try the following:

  • Reduce the concentration: Prepare a more diluted stock solution in the organic solvent.

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions.

  • Vigorous mixing: Ensure rapid and thorough mixing when adding the stock solution to the aqueous medium to promote dispersion.

  • Explore solubility enhancement techniques: If simple dilution is not effective, you will need to employ more advanced methods such as using co-solvents, cyclodextrins, or surfactants.

Q4: What are the main strategies for enhancing the aqueous solubility of 4-MBC?

A4: The primary methods for increasing the aqueous solubility of lipophilic compounds like 4-MBC fall into several categories:

  • Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent to increase the solubility.[5][6]

  • Micellar Solubilization: Employing surfactants that form micelles to encapsulate the hydrophobic 4-MBC molecules, thereby increasing their apparent solubility in water.[7]

  • Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes where the 4-MBC molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.[8][9]

  • Nanoparticle Formulations: Reducing the particle size of 4-MBC to the nanometer range, which can increase the surface area and dissolution rate. This includes techniques like nanoemulsions and nanosuspensions.[10][11][12]

Troubleshooting Guide

Issue 1: My 4-MBC solution is not stable and precipitates over time during my experiment.

  • Possible Cause: The concentration of 4-MBC in the final aqueous medium is above its thermodynamic solubility limit, leading to precipitation over time as the solution equilibrates.

  • Troubleshooting Steps:

    • Determine the kinetic vs. thermodynamic solubility: Your initial clear solution might be a supersaturated (kinetically soluble) state. Conduct a time-course experiment to observe when precipitation begins.

    • Increase the concentration of the solubilizing agent: If you are using a co-solvent, surfactant, or cyclodextrin, you may need to increase its concentration to maintain the stability of the 4-MBC solution.

    • Consider a different solubilization method: If one method does not provide long-term stability, another approach may be more effective. For example, a cyclodextrin complex might offer better stability than a co-solvent system.

Issue 2: The solubility enhancement method I'm using seems to be interfering with my biological assay.

  • Possible Cause: The excipients used for solubilization (e.g., organic solvents, surfactants, cyclodextrins) can have their own biological effects or interfere with assay components.

  • Troubleshooting Steps:

    • Run appropriate controls: Always include a vehicle control in your experiments that contains the same concentration of the solubilizing agent as your test samples, but without 4-MBC.

    • Minimize excipient concentration: Use the lowest possible concentration of the solubilizing agent that achieves the desired 4-MBC solubility.

    • Choose biocompatible excipients: Opt for excipients with a known low toxicity profile, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or polysorbates, especially for cell-based assays.

    • Validate your assay: Perform validation experiments to ensure that the chosen solubilization method does not interfere with the assay's readout or components.

Data on 4-MBC Solubility Enhancement

The following tables summarize quantitative data on the solubility of 4-MBC using different enhancement techniques.

Table 1: Solubility of 4-MBC with Cyclodextrins

Cyclodextrin TypeMolar Ratio (4-MBC:CD)MethodResulting Aqueous Solubility (Approximate)Reference
α-CyclodextrinNot specifiedPhase SolubilityMinimal increase[13]
β-CyclodextrinNot specifiedPhase SolubilityModerate increase[13]
γ-CyclodextrinNot specifiedPhase SolubilityModerate increase[13]
Randomly Methylated β-CD (RAMEB)Not specifiedPhase SolubilitySignificant increase (best among tested)[13]
Hydroxypropyl-β-CD (HPBCD)Not specifiedPhase SolubilitySignificant increase[13]

Table 2: Solubility of 4-MBC with Surfactants

SurfactantConcentrationAqueous MediumResulting Aqueous SolubilityReference
Brij 981.0% (w/v)Phosphate Buffer (pH 7.4)0.13 mg/mL[14]

Experimental Protocols & Workflows

Below are detailed methodologies for key experiments related to solubilizing 4-MBC.

Protocol 1: Co-Solvent Solubility Enhancement

Objective: To increase the aqueous solubility of 4-MBC using a water-miscible organic co-solvent.

Materials:

  • 4-Methylbenzylidene camphor (4-MBC) powder

  • Ethanol (or other suitable co-solvent like propylene (B89431) glycol or PEG 400)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a desired amount of 4-MBC powder.

    • Dissolve the 4-MBC in a minimal volume of 100% ethanol to create a high-concentration stock solution (e.g., 20 mg/mL).[4]

    • Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary.

  • Prepare Co-solvent/Aqueous Buffer Mixtures:

    • Create a series of co-solvent/aqueous buffer mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70 ethanol:buffer).

  • Determine Solubility in Co-solvent Mixtures:

    • Add an excess amount of 4-MBC powder to a known volume of each co-solvent/buffer mixture.

    • Incubate the mixtures on a shaker at a constant temperature for 24-48 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved 4-MBC.

    • Carefully collect the supernatant and analyze the concentration of dissolved 4-MBC using a validated analytical method (e.g., HPLC-UV).

Experimental Workflow for Co-Solvent Method

co_solvent_workflow start Start: 4-MBC Powder dissolve Dissolve in 100% Co-solvent (e.g., Ethanol) start->dissolve stock Concentrated Stock Solution dissolve->stock prepare_mix Prepare Co-solvent/ Aqueous Buffer Mixtures add_excess Add excess 4-MBC to mixtures prepare_mix->add_excess equilibrate Equilibrate (24-48h) add_excess->equilibrate separate Centrifuge to separate undissolved solid equilibrate->separate analyze Analyze Supernatant (HPLC-UV) separate->analyze end Determine Solubility analyze->end

Caption: Workflow for enhancing 4-MBC solubility using the co-solvent method.

Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)

Objective: To prepare a solid inclusion complex of 4-MBC with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve its aqueous solubility.

Materials:

  • 4-Methylbenzylidene camphor (4-MBC) powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol-water solution (e.g., 50% v/v)

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Weigh Reactants: Weigh out 4-MBC and HP-β-CD in a desired molar ratio (e.g., 1:1 or 1:2).

  • Prepare a Slurry: Place the HP-β-CD in the mortar and add a small amount of the ethanol-water solution to form a thick paste.

  • Incorporate 4-MBC: Gradually add the 4-MBC powder to the paste while continuously kneading with the pestle for at least 30-60 minutes. Add small amounts of the ethanol-water solution as needed to maintain a suitable consistency.

  • Dry the Complex: Spread the resulting paste in a thin layer and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, dry in a desiccator.

  • Pulverize and Store: Pulverize the dried complex into a fine powder and pass it through a sieve. Store the powdered complex in a tightly sealed container, protected from moisture.

Logical Diagram for Troubleshooting Solubility Issues

troubleshooting_logic decision decision start Start: 4-MBC solubility issue in aqueous media check_organic_stock Is 4-MBC fully dissolved in organic stock? start->check_organic_stock precip_on_dilution Does it precipitate upon dilution into aqueous media? check_organic_stock->precip_on_dilution Yes end_fail Re-evaluate formulation strategy check_organic_stock->end_fail No, remake stock try_cosolvent Try Co-solvent Method (e.g., Ethanol/Water) precip_on_dilution->try_cosolvent Yes solubility_ok Is solubility sufficient and stable? try_cosolvent->solubility_ok try_cyclodextrin Try Cyclodextrin Complexation (e.g., HP-β-CD) solubility_ok->try_cyclodextrin No try_surfactant Try Micellar Solubilization (e.g., Polysorbate 80) solubility_ok->try_surfactant No try_nanoparticle Consider Nanoparticle Formulations solubility_ok->try_nanoparticle No end_success Success: Proceed with experiment solubility_ok->end_success Yes solubility_ok->end_fail No try_cyclodextrin->solubility_ok try_surfactant->solubility_ok try_nanoparticle->solubility_ok

References

Validation & Comparative

Validation of an analytical method for 4-Methylbenzylidene camphor using a deuterated internal standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 4-Methylbenzylidene Camphor (4-MBC), a widely used UV filter in cosmetic products. The focus is on the validation of a robust method utilizing a deuterated internal standard, benchmarked against an alternative method employing matrix-matched calibration. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

The use of a stable isotope-labeled internal standard, such as 4-MBC-d4, is a cornerstone of modern analytical chemistry, offering enhanced accuracy and precision by effectively compensating for variations in sample preparation and instrumental response.[1] This guide will delve into the practical application and comparative performance of this approach.

The Critical Role of Deuterated Internal Standards

In quantitative analysis, particularly with complex matrices encountered in biological and environmental samples, a reliable internal standard is paramount. A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the presence of deuterium (B1214612) atoms in place of hydrogen. This subtle mass difference allows for its distinction by mass spectrometry (MS) while ensuring it behaves almost identically to the analyte during extraction, chromatography, and ionization.[1] This co-elution and similar behavior effectively normalize for any analyte loss during sample preparation and fluctuations in the instrument's signal, leading to more accurate and precise measurements.[1]

Comparison of Analytical Methods for 4-MBC

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the sensitive and selective quantification of 4-MBC and its metabolites in various biological matrices.[2] This guide compares two LC-MS/MS-based methods: one employing a deuterated internal standard and another using matrix-matched calibration.

Method 1: UPLC-MS/MS with a Deuterated Internal Standard

This method is highly effective for the determination of 4-MBC metabolites, such as 3-(4'-carboxybenzylidene)camphor (cx-MBC) and 3-(4'-carboxybenzylidene)hydroxycamphor (cx-MBC-OH), in urine samples.[3][4] The use of deuterated internal standards (cx-MBC-d4 and cx-MBC-OH-d4) is central to its high accuracy and precision.[3][4]

Method 2: LC-MS/MS with Matrix-Matched Calibration

This alternative approach is suitable for the analysis of 4-MBC and its metabolite 3-(4'-carboxybenzylidene)camphor (CBC) in complex matrices like human semen.[2][5] To compensate for matrix effects, calibration standards are prepared in an analyte-free matrix that is representative of the samples being analyzed.[2][5]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key validation parameters for the two analytical methods, providing a clear comparison of their performance.

Table 1: Method Performance for 4-MBC Metabolite Analysis in Urine using UPLC-MS/MS with a Deuterated Internal Standard [3]

Validation Parametercx-MBCcx-MBC-OH
Limit of Quantification (LOQ)0.15 µg/L0.3 µg/L
Precision (Relative Standard Deviation)< 5.5%< 6.5%
Accuracy (Mean Relative Recovery)90-110%89-106%

Table 2: Method Performance for 4-MBC and its Metabolite in Semen using LC-MS/MS with Matrix-Matched Calibration [5]

Validation Parameter4-MBCCBC
Limit of Detection (LOD)1 µg/L2 µg/L
Intra-day Precision (RSD)6-9%6-9%
Inter-day Precision (RSD)7-14%7-14%
Accuracy (Recovery)92-114%92-114%

Experimental Protocols

Protocol 1: UPLC-MS/MS Method with Deuterated Internal Standard for 4-MBC Metabolites in Urine[1][3]
  • Sample Preparation:

    • To a urine sample, add a known amount of the deuterated internal standards (cx-MBC-d4 and cx-MBC-OH-d4).

    • Perform enzymatic hydrolysis to cleave any conjugated metabolites.

    • Extract and concentrate the analytes using online Solid-Phase Extraction (SPE).

  • Chromatographic and Mass Spectrometric Conditions:

    • Separate the analytes using a UPLC system.

    • Detect and quantify the analytes using a tandem mass spectrometer operating in electrospray ionization (ESI) mode.

    • Utilize multiple reaction monitoring (MRM) for specific transitions of the analytes and their deuterated internal standards.

  • Validation Parameters:

    • Linearity: Establish a calibration curve by analyzing standards at various concentrations.

    • Accuracy and Precision: Determine by analyzing spiked urine samples at different concentration levels on the same day (repeatability) and on different days (intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Selectivity: Assess the method's ability to differentiate and quantify the analytes in the presence of other components in the urine matrix.

    • Matrix Effect: Evaluate the influence of the urine matrix on the ionization of the analytes.

Protocol 2: LC-MS/MS Method with Matrix-Matched Calibration for 4-MBC and its Metabolite in Semen[2][5]
  • Sample Preparation:

    • Perform simultaneous hydrolysis of phase II conjugates and protein precipitation.

    • Follow with solid-phase extraction (SPE) for cleanup and concentration.

  • Chromatographic and Mass Spectrometric Conditions:

    • Employ an LC-MS/MS system for separation and detection.

  • Calibration:

    • Prepare calibration standards by spiking an analyte-free semen pool with known concentrations of 4-MBC and CBC.

  • Validation:

    • Analyze spiked analyte-free human semen samples to determine accuracy, precision, and limits of detection.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation urine_sample Urine Sample add_is Add Deuterated Internal Standard (4-MBC-d4) urine_sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe uplc UPLC Separation spe->uplc msms Tandem MS Detection (MRM) uplc->msms linearity Linearity accuracy Accuracy precision Precision lod_loq LOD/LOQ selectivity Selectivity matrix_effect Matrix Effect

Caption: Experimental workflow for the validation of an analytical method for 4-MBC using a deuterated internal standard.

G cluster_deuterated Deuterated Internal Standard Method cluster_alternative Alternative Methods (e.g., Matrix-Matched Calibration) d_is Chemically identical to analyte d_coelution Co-elutes with analyte d_is->d_coelution d_matrix Compensates for matrix effects d_coelution->d_matrix d_recovery Corrects for recovery losses d_matrix->d_recovery d_accuracy High Accuracy & Precision d_recovery->d_accuracy a_accuracy Good Accuracy (Matrix Dependent) a_cal Requires analyte-free matrix a_matrix Matrix effects can be a challenge a_cal->a_matrix a_variability Susceptible to sample prep variability a_matrix->a_variability a_variability->a_accuracy

Caption: Logical comparison of a deuterated internal standard method versus alternative calibration strategies.

References

Unveiling the Estrogenic Potential of 4-Methylbenzylidene Camphor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the estrogenic potency of 4-Methylbenzylidene camphor (B46023) (4-MBC), a common UV filter in sunscreens, reveals its classification as a xenoestrogen with notable, albeit weaker, activity compared to other environmental estrogens. This guide provides researchers, scientists, and drug development professionals with a comparative overview of 4-MBC's estrogenic profile, supported by experimental data from key in vitro and in vivo assays.

Quantitative Comparison of Estrogenic Potency

The estrogenic activity of a compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in in vitro assays, and its half-maximal effective dose (ED50) in in vivo studies. A lower value indicates higher potency. The following table summarizes the estrogenic potency of 4-MBC in comparison to 17β-estradiol (the primary endogenous estrogen) and other well-characterized xenoestrogens.

CompoundAssay TypeOrganism/Cell LineEndpointPotency (M or mg/kg/day)Reference(s)
17β-Estradiol (E2) E-ScreenMCF-7Cell ProliferationEC50: ~1 x 10⁻¹² - 1 x 10⁻¹¹ M[1][2]
YES AssayS. cerevisiaeβ-galactosidase activityEC50: ~1 x 10⁻¹⁰ M[3]
UterotrophicRatUterine Weight IncreaseED50: ~0.0006 mg/kg/day (s.c.)[4]
4-Methylbenzylidene Camphor (4-MBC) E-ScreenMCF-7Cell ProliferationEC50: 3.9 x 10⁻⁶ M [1]
Receptor BindingHuman ERβIC50: 35.3 x 10⁻⁶ M[1]
UterotrophicRatLowest Effective Dose: 7 mg/kg/day (oral)[5][6]
Bisphenol A (BPA) E-ScreenMCF-7Cell ProliferationEC50: ~1 x 10⁻⁷ - 1 x 10⁻⁶ M[7][8]
YES AssayS. cerevisiaeβ-galactosidase activityEC50: ~1 x 10⁻⁵ M[3]
UterotrophicRatUterine Weight IncreaseED50: ~10-100 mg/kg/day (oral)[4][9]
Genistein (B1671435) E-ScreenMCF-7Cell ProliferationEC50: ~1 x 10⁻⁸ - 1 x 10⁻⁷ M[7][10]
YES AssayS. cerevisiaeβ-galactosidase activityEC50: ~1 x 10⁻⁷ M[3]
UterotrophicRatUterine Weight IncreaseED50: ~1-10 mg/kg/day (s.c.)[4]
Coumestrol E-ScreenMCF-7Cell ProliferationEC50: ~1 x 10⁻¹⁰ M[7]
UterotrophicMouseUterine Vascular PermeabilityED50: ~10⁻⁷ - 10⁻⁶ mol
Resveratrol E-ScreenMCF-7Cell ProliferationEC50: ~1 x 10⁻⁶ M[7]
3-Benzylidene Camphor (3-BC) E-ScreenMCF-7Cell ProliferationEC50: 0.68 x 10⁻⁶ M [1]
Receptor BindingHuman ERβIC50: 11.8 x 10⁻⁶ M[1]
UterotrophicRatED50: 45.3 mg/kg/day (oral)[1]

Note: The potency values can vary between studies due to different experimental conditions. This table provides a comparative overview based on available data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to determine estrogenic potency.

Yeast Estrogen Screen (YES) Assay

This in vitro assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (ERα) and a reporter gene (e.g., lacZ for β-galactosidase).

Principle: When an estrogenic substance binds to the ERα in the yeast, it activates the transcription of the reporter gene, leading to the production of an enzyme that can be measured, often through a colorimetric reaction.

Workflow:

YES_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis YeastCulture Yeast Culture (S. cerevisiae with hERα) Incubation Incubation in 96-well plate (Yeast + Compound/Control) YeastCulture->Incubation TestCompound Test Compound Dilution TestCompound->Incubation Controls Positive (E2) & Negative Controls Controls->Incubation Lysis Cell Lysis (optional, for increased sensitivity) Incubation->Lysis Substrate Addition of Chromogenic Substrate Lysis->Substrate ColorDev Color Development Substrate->ColorDev Measurement Absorbance Measurement ColorDev->Measurement DoseResponse Dose-Response Curve Generation Measurement->DoseResponse EC50 EC50 Calculation DoseResponse->EC50

Caption: Workflow of the Yeast Estrogen Screen (YES) Assay.

Detailed Steps:

  • Yeast Culture: A culture of the recombinant Saccharomyces cerevisiae is grown to a specific optical density.

  • Plate Preparation: Serial dilutions of the test compound, a positive control (e.g., 17β-estradiol), and a negative control (vehicle) are added to a 96-well microtiter plate.

  • Incubation: The yeast culture is added to the wells, and the plate is incubated for a defined period (e.g., 18-72 hours).[11][12]

  • Lysis (Optional): To increase sensitivity, the yeast cell walls can be enzymatically digested using lyticase.[11]

  • Substrate Addition: A chromogenic substrate (e.g., CPRG) is added to each well.

  • Measurement: After a further incubation period to allow for color development, the absorbance is measured using a plate reader.

  • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.[12]

E-Screen (Estrogen Screen) Assay

This in vitro assay is based on the proliferation of the human breast cancer cell line MCF-7, which is estrogen-responsive.

Principle: Estrogenic compounds stimulate the proliferation of MCF-7 cells. The increase in cell number after a defined period is proportional to the estrogenic potency of the substance.[13][14]

Workflow:

E_Screen_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture MCF-7 Cell Culture (in estrogen-free medium) Seeding Cell Seeding in 96-well plate CellCulture->Seeding TestCompound Test Compound Dilution Treatment Addition of Compound/Control TestCompound->Treatment Controls Positive (E2) & Negative Controls Controls->Treatment Seeding->Treatment Incubation Incubation (approx. 6 days) Treatment->Incubation Fixation Cell Fixation Incubation->Fixation Staining Cell Staining (e.g., SRB) Fixation->Staining Measurement Absorbance Measurement Staining->Measurement DoseResponse Dose-Response Curve Generation Measurement->DoseResponse EC50 EC50 Calculation DoseResponse->EC50

Caption: Workflow of the E-Screen Assay.

Detailed Steps:

  • Cell Culture: MCF-7 cells are maintained in a culture medium and then transferred to an estrogen-depleted medium before the assay.[15][16]

  • Cell Seeding: The cells are seeded into 96-well plates and allowed to attach.[17]

  • Treatment: The medium is replaced with fresh estrogen-depleted medium containing various concentrations of the test compound, a positive control (17β-estradiol), and a negative control.[15]

  • Incubation: The plates are incubated for approximately 6 days to allow for cell proliferation.[15][18]

  • Cell Quantification: The cells are fixed, and the cell mass is quantified, typically by staining with sulforhodamine B (SRB) and measuring the absorbance.[15]

  • Data Analysis: The proliferative effect is calculated relative to the controls, a dose-response curve is plotted, and the EC50 is determined.[18]

Uterotrophic Assay

This in vivo assay is considered a "gold standard" for assessing estrogenic activity. It is typically performed in immature or ovariectomized female rats.[11][19][20]

Principle: Estrogenic compounds induce an increase in the uterine weight (uterotrophic response) in hormonally immature or ovariectomized rodents.[19][20] This assay is standardized by the OECD Test Guideline 440.[21][22]

Workflow:

Uterotrophic_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis AnimalModel Immature or Ovariectomized Female Rats Dosing Daily Dosing (e.g., 3-7 consecutive days) AnimalModel->Dosing TestCompound Test Compound Preparation TestCompound->Dosing Controls Positive (e.g., EE2) & Vehicle Controls Controls->Dosing Observation Daily Clinical Observation & Body Weight Measurement Dosing->Observation Necropsy Necropsy Dosing->Necropsy UterusExcision Uterus Excision & Weighing Necropsy->UterusExcision StatisticalAnalysis Statistical Analysis of Uterine Weights UterusExcision->StatisticalAnalysis ED50 ED50 Calculation StatisticalAnalysis->ED50

Caption: Workflow of the Rat Uterotrophic Assay.

Detailed Steps:

  • Animal Model: Immature female rats (e.g., 21 days old) or adult ovariectomized rats are used.[20]

  • Dosing: The animals are administered the test substance or a control (vehicle or a reference estrogen like ethinylestradiol) daily for a minimum of three consecutive days, typically by oral gavage or subcutaneous injection.[20][21]

  • Observations: The animals are observed daily for clinical signs of toxicity, and their body weights are recorded.[20]

  • Necropsy and Uterine Weight: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).[21]

  • Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. An ED50 value can be calculated from the dose-response data.[21]

Estrogen Signaling Pathways

Xenoestrogens like 4-MBC exert their effects by interacting with estrogen receptors and their associated signaling pathways. There are two main pathways: the classical genomic pathway and the rapid non-genomic pathway.

Genomic Estrogen Signaling Pathway

This pathway involves the binding of estrogens to intracellular estrogen receptors (ERα or ERβ), which then act as transcription factors to regulate gene expression.

Genomic_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenoestrogen Xenoestrogen (e.g., 4-MBC) ER Estrogen Receptor (ERα/β) (inactive, bound to HSP) Xenoestrogen->ER Binding ER_active Activated ER Complex ER->ER_active Conformational Change & HSP Dissociation ER_dimer ER Dimer ER_active->ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Genomic Estrogen Signaling Pathway.

Non-Genomic Estrogen Signaling Pathway

This pathway involves the activation of membrane-associated estrogen receptors, leading to rapid intracellular signaling cascades that do not directly involve gene transcription.

NonGenomic_Estrogen_Signaling Xenoestrogen Xenoestrogen (e.g., 4-MBC) mER Membrane Estrogen Receptor (mER/GPER) Xenoestrogen->mER Binding Gprotein G-protein Activation mER->Gprotein AC Adenylyl Cyclase Gprotein->AC PLC Phospholipase C Gprotein->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MAPK MAPK Cascade (e.g., ERK) PKA->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->MAPK CellularResponse Rapid Cellular Response (e.g., Prolactin Secretion) MAPK->CellularResponse

Caption: Non-Genomic Estrogen Signaling Pathway.

References

Unraveling the Degradation of 4-MBC: A Comparative Analysis of Fenton and Photo-Fenton Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental fate of compounds like 4-methylbenzylidene camphor (B46023) (4-MBC), a common UV filter with potential endocrine-disrupting activity, is of paramount importance. This guide provides a detailed comparative analysis of two advanced oxidation processes (AOPs), Fenton and photo-Fenton, for the degradation of 4-MBC, supported by experimental data to aid in the selection of effective remediation strategies.

The widespread use of 4-MBC in personal care products has led to its accumulation in the environment, where it is not completely removed by conventional wastewater treatment methods.[1][2][3] Advanced oxidation processes, such as the Fenton and photo-Fenton reactions, offer a promising solution for the degradation of such recalcitrant organic pollutants.[1][2][3] This guide delves into a comparative analysis of these two methods, highlighting their efficiency and operational parameters.

Comparative Performance: Fenton vs. Photo-Fenton

Experimental studies have demonstrated a significant difference in the efficacy of Fenton and photo-Fenton processes for the degradation of 4-MBC. The photo-Fenton process consistently exhibits superior performance, achieving a much higher degradation rate in a shorter time frame.[1][2][3]

A key study directly comparing the two methods found that the degradation rate of 4-MBC reached 66.01% using the Fenton process, whereas the photo-Fenton process achieved a remarkable 96.71% degradation.[1][2] This highlights the synergistic effect of UV light in the photo-Fenton reaction, which enhances the production of highly reactive hydroxyl radicals responsible for the degradation of organic molecules.[1][2][3] In contrast, UV irradiation alone, while capable of reducing 4-MBC concentration, primarily leads to the formation of isomers rather than complete degradation.[1][2][3]

ParameterFenton ProcessPhoto-Fenton Process
Maximum Degradation Efficiency 66.01%[1][2]96.71%[1][2]
Key Influencing Factors Dosage of H₂O₂, Ratio of H₂O₂ to Fe²⁺[1]Dosage of H₂O₂, Reaction Time[1]
Optimal pH 3[1]3[1]

Table 1. Comparison of Fenton and Photo-Fenton Processes for 4-MBC Degradation. This table summarizes the key performance indicators and influential factors for the degradation of 4-MBC by Fenton and photo-Fenton processes, based on available experimental data.

Experimental Protocols

The following are detailed methodologies for the Fenton and photo-Fenton degradation of 4-MBC, based on established experimental setups.

Fenton Process

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (•OH).

Materials:

  • 4-methylbenzylidene camphor (4-MBC) solution (e.g., 10 mg/L)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Prepare a 10 mg/L aqueous solution of 4-MBC.

  • Adjust the pH of the solution to the desired value (e.g., 3) using H₂SO₄ or NaOH.

  • Add the required amount of FeSO₄·7H₂O to the solution to achieve the desired Fe²⁺ concentration.

  • Initiate the reaction by adding the specified volume of H₂O₂.

  • Maintain the reaction mixture at a constant temperature and stir continuously in the dark to prevent photodegradation.

  • Collect samples at predetermined time intervals for analysis.

  • Quench the reaction in the collected samples (e.g., by adding a strong base to raise the pH).

  • Filter the samples (e.g., using a 0.45 μm filter) before analysis.

  • Analyze the concentration of 4-MBC using High-Performance Liquid Chromatography (HPLC).

Photo-Fenton Process

The photo-Fenton process is an enhancement of the Fenton process where the reaction is irradiated with UV light. This irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the photolysis of H₂O₂, leading to the formation of additional hydroxyl radicals.

Materials:

  • Same as for the Fenton process.

Apparatus:

  • A photoreactor equipped with a UV lamp (e.g., a mercury lamp).[1][3] A typical setup might involve a jacketed glass reactor to maintain a constant temperature, with the UV lamp placed either centrally within the solution or externally, irradiating the reactor.

Procedure:

  • Follow steps 1-4 of the Fenton process protocol.

  • Place the reaction vessel in the photoreactor and turn on the UV lamp to initiate the photo-Fenton reaction.

  • Maintain the reaction mixture at a constant temperature and stir continuously.

  • Collect and process samples as described in steps 6-9 of the Fenton process protocol.

Visualizing the Processes

To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_fenton Fenton cluster_photo Photo-Fenton cluster_analysis Analysis Prep Prepare 4-MBC Solution Adjust_pH Adjust pH to 3 Prep->Adjust_pH Add_Fe Add FeSO4 Adjust_pH->Add_Fe Add_H2O2 Add H2O2 Add_Fe->Add_H2O2 Fenton_React React in Dark Add_H2O2->Fenton_React Photo_React Irradiate with UV Light Add_H2O2->Photo_React Sampling Collect Samples Fenton_React->Sampling Photo_React->Sampling Quench Quench Reaction Sampling->Quench Filter Filter Quench->Filter HPLC Analyze by HPLC Filter->HPLC

Caption: Experimental workflow for the comparative analysis of 4-MBC degradation.

Reaction_Mechanisms cluster_fenton Fenton Reaction cluster_photo_fenton Photo-Fenton Reaction cluster_degradation 4-MBC Degradation Fenton_eq1 Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Radical •OH Photo_eq1 Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Photo_eq2 Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ Photo_eq3 H₂O₂ + hν → 2 •OH MBC 4-MBC Intermediates Degradation Intermediates MBC->Intermediates Oxidation Mineralization CO₂ + H₂O Intermediates->Mineralization Oxidation Radical->MBC Radical->Intermediates

Caption: Simplified reaction mechanisms for Fenton and photo-Fenton processes.

References

A Comparative Guide to the Quantification of 4-Methylbenzylidene Camphor Across Different Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical technique for the quantification of 4-MBC and its metabolites in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This powerful technique offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of 4-MBC and its metabolites typically found in biological samples.[1][2][3] The use of deuterated internal standards is a common practice in these methods to improve accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2]

Comparative Performance of Analytical Methods for 4-MBC and its Metabolites

The following table summarizes the performance characteristics of different LC-MS/MS methods for the quantification of 4-MBC and its primary metabolites, 3-(4'-carboxybenzylidene)camphor (cx-MBC) and 3-(4'-carboxybenzylidene)hydroxy camphor (B46023) (cx-MBC-OH), in various biological matrices. The data is extracted from distinct validation studies, providing a comparative look at the capabilities of these methods.

ParameterUPLC-MS/MS for cx-MBC and cx-MBC-OH in Urine[2]LC-MS/MS for MBC and CBC in Semen[3]
Analyte(s) cx-MBC, cx-MBC-OH4-MBC, CBC (cx-MBC)
Matrix UrineSemen
Internal Standard cx-MBC-d4, cx-MBC-OH-d4-
Limit of Quantification (LOQ) cx-MBC: 0.15 µg/L, cx-MBC-OH: 0.3 µg/L4-MBC: 1 µg/L, CBC: 2 µg/L
Precision (RSD) cx-MBC: < 5.5%, cx-MBC-OH: < 6.5%Intra-day: 6-9%, Inter-day: 7-14%
Accuracy (Recovery) cx-MBC: 90-110%, cx-MBC-OH: 89-106%92-114%

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison table. These protocols provide a step-by-step guide to the sample preparation, chromatographic separation, and mass spectrometric detection used in each study.

Protocol 1: UPLC-MS/MS for cx-MBC and cx-MBC-OH in Urine[2]

1. Sample Preparation:

  • To a urine sample, add a known amount of the deuterated internal standards (cx-MBC-d4 and cx-MBC-OH-d4).

  • Perform enzymatic hydrolysis with β-glucuronidase to cleave potential conjugates.

  • Extract and enrich the analytes using online Solid-Phase Extraction (SPE).

2. Chromatographic and Mass Spectrometric Conditions:

  • Separate the analytes using a UPLC system.

  • Detect and quantify the analytes using a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and using multiple reaction monitoring (MRM) for specific transitions of the analytes and their internal standards.

3. Validation Parameters:

  • Linearity: Establish a calibration curve by analyzing standards at different concentrations.

  • Accuracy and Precision: Determine by analyzing spiked urine samples at different concentration levels on the same day (repeatability) and on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Selectivity: Assess the method's ability to differentiate and quantify the analytes in the presence of other components in the urine matrix.

  • Matrix Effect: Evaluate the influence of the urine matrix on the ionization of the analytes.

Protocol 2: LC-MS/MS for MBC and CBC in Semen[3]

1. Sample Preparation:

  • Perform simultaneous hydrolysis of phase II conjugates and protein precipitation.

  • Follow with Solid-Phase Extraction (SPE) for sample clean-up and concentration.

2. Chromatographic and Mass Spectrometric Conditions:

  • Employ liquid chromatography for the separation of 4-MBC and CBC.

  • Utilize tandem mass spectrometry (LC-MS/MS) for detection and quantification.

3. Validation:

  • The method was validated by analyzing spiked analyte-free human semen samples.

  • Matrix-matched calibration using an analyte-free semen pool was employed to ensure accuracy.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the validation of an analytical method for quantifying 4-MBC and its metabolites, incorporating the key steps from the detailed protocols.

cluster_prep Sample Preparation cluster_analysis Analysis A Sample Collection (e.g., Urine, Semen) B Addition of Internal Standard A->B C Enzymatic Hydrolysis (e.g., β-glucuronidase) B->C D Solid-Phase Extraction (SPE) C->D E LC Separation D->E F MS/MS Detection E->F G Linearity H Accuracy & Precision I LOD & LOQ J Selectivity K Matrix Effect L Data Reporting

Caption: Generalized workflow for 4-MBC analytical method validation.

This guide highlights the common methodologies and their performance for the quantification of 4-MBC. The consistency in the use of LC-MS/MS and the comparable performance metrics across different studies suggest a solid foundation for achieving reliable and reproducible results in the analysis of this compound. For laboratories aiming to establish or validate their own methods, the detailed protocols and performance data presented here offer a valuable benchmark.

References

4-Methylbenzylidene Camphor vs. Other UV Filters: A Comparative Toxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of UV filters in sunscreens and other personal care products has led to growing concerns about their potential impact on human health and the environment. Among these, 4-Methylbenzylidene camphor (B46023) (4-MBC), an organic UV-B filter, has come under scrutiny for its potential endocrine-disrupting properties and other toxic effects. This guide provides an objective comparison of the toxicity of 4-MBC with other commonly used UV filters, supported by experimental data, to aid in risk assessment and the development of safer alternatives.

Executive Summary

4-Methylbenzylidene camphor (4-MBC) exhibits significant endocrine-disrupting activity, primarily through its interaction with estrogen and thyroid pathways.[1] Comparative studies indicate that its acute ecotoxicity is comparable to or, in some cases, greater than other organic UV filters like benzophenone-3 (BP-3) and octocrylene (B1203250) (OCR), though inorganic filters such as zinc oxide (ZnO) and titanium dioxide (TiO2) are generally considered safer from a human systemic absorption perspective.[2] Concerns also exist regarding the potential genotoxicity of 4-MBC, although the data is not yet conclusive.[1][3] This guide synthesizes available data on cytotoxicity, genotoxicity, endocrine disruption, and ecotoxicity to provide a comparative framework for evaluating UV filter safety.

Comparative Toxicity Data

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of 4-MBC and other UV filters across different toxicity endpoints.

Table 1: Acute Ecotoxicity of Common UV Filters in Aquatic Organisms

UV FilterOrganismEndpoint (48h)Value (mg/L)Reference
4-Methylbenzylidene camphor (4-MBC) Daphnia magnaLC500.56[4]
Daphnia magnaEC500.80[5]
Benzophenone-3 (BP-3) Daphnia magnaLC501.9[4]
Daphnia magnaEC501.67[5]
Daphnia magnaEC503.25[6]
Octocrylene (OCR) Daphnia magnaEC502.66[6]
Ethylhexyl Methoxycinnamate (EHMC) Daphnia magnaLC500.29[4]
Daphnia magnaEC500.57[5]
Daphnia magnaEC502.69[6]
Butyl Methoxydibenzoylmethane (Avobenzone) Daphnia magnaEC502.61[6]

LC50 (Lethal Concentration 50%): The concentration of a chemical which kills 50% of a test population.[7] EC50 (Effective Concentration 50%): The concentration of a chemical that produces a specific effect in 50% of a test population.[7]

Table 2: Chronic Ecotoxicity of Common UV Filters in Daphnia magna

UV FilterEndpoint (21 days)Value (mg/L)Reference
4-Methylbenzylidene camphor (4-MBC) NOEC0.1[5]
Benzophenone-3 (BP-3) NOECNo effects observed[5]
Ethylhexyl Methoxycinnamate (EHMC) NOEC0.04[5]

NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.[7]

Signaling Pathways of Toxicity

Several signaling pathways are implicated in the toxic effects of 4-MBC and other UV filters. These primarily involve endocrine disruption and inflammatory responses.

Endocrine Disruption Pathway of 4-MBC

4-MBC is known to act as an endocrine disruptor by interacting with the estrogen receptor (ER) pathway. It can mimic the action of estrogen, leading to the activation of estrogen-responsive genes and potentially causing developmental and reproductive issues.[8]

G cluster_cell Cell 4MBC 4-MBC ER Estrogen Receptor (ER) 4MBC->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element Nucleus->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Bio_Effects Biological Effects (e.g., vitellogenin expression) Gene_Transcription->Bio_Effects Leads to

Caption: Estrogenic signaling pathway disrupted by 4-MBC.

Inflammatory Signaling Pathway

Some UV filters, including 4-MBC, have been reported to activate inflammatory pathways such as p38 MAP Kinase (p38-MAPK) and Nuclear Factor-kappa B (NF-κB).[9] This can lead to the production of pro-inflammatory cytokines and contribute to cellular stress.

G UV_Filter UV Filter (e.g., 4-MBC) Cell_Stress Cellular Stress (e.g., Oxidative Stress) UV_Filter->Cell_Stress p38_MAPK p38 MAPK Activation Cell_Stress->p38_MAPK NFkB_Activation NF-κB Activation p38_MAPK->NFkB_Activation Activates Proinflammatory_Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation G A 1. Seed cells in a 96-well plate and incubate overnight. B 2. Treat cells with various concentrations of UV filters. A->B C 3. Incubate for a defined period (e.g., 24 hours). B->C D 4. Remove treatment media and add Neutral Red Staining Solution. C->D E 5. Incubate for ~2 hours to allow dye uptake by viable cells. D->E F 6. Wash cells to remove excess dye. E->F G 7. Add Solubilization Solution to release the dye from lysosomes. F->G H 8. Measure absorbance at 540 nm using a plate reader. G->H G A 1. Prepare test compound dilutions, positive and negative controls. B 2. Mix test compound with S. typhimurium strain (e.g., TA98, TA100) and S9 mix (optional for metabolic activation). A->B C 3. Add mixture to molten top agar (B569324) containing a trace of histidine. B->C D 4. Pour the top agar onto a minimal glucose agar plate. C->D E 5. Incubate plates at 37°C for 48-72 hours. D->E F 6. Count the number of revertant colonies (his+). E->F G 7. Compare colony counts of treated plates to control plates. F->G G A 1. Prepare a geometric series of at least 5 test concentrations and a control. B 2. Introduce young daphnids (<24 hours old) into test vessels (e.g., 20 daphnids per concentration, divided into 4 replicates). A->B C 3. Incubate for 48 hours at 20 ± 2°C with a 16h light/8h dark cycle. B->C D 4. Observe and record the number of immobilised daphnids at 24 and 48 hours. C->D E 5. Calculate the EC50 value, the concentration that immobilises 50% of the daphnids. D->E

References

Performance Showdown: A Comparative Guide to SPE Cartridges for 4-MBC Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the UV filter 4-Methylbenzylidene Camphor (4-MBC), selecting the optimal Solid-Phase Extraction (SPE) cartridge is a pivotal step for achieving accurate and reproducible quantification. This guide provides an objective comparison of the performance of two commonly used SPE cartridge types, the polymeric Oasis HLB and the silica-based C18, supported by experimental data and detailed protocols to inform your method development.

The efficiency of an SPE method is paramount for isolating 4-MBC from complex matrices such as environmental water samples or biological fluids, ensuring the removal of interfering substances and the concentration of the analyte prior to chromatographic analysis. The choice of sorbent material within the SPE cartridge is the most critical factor influencing recovery, reproducibility, and overall method robustness.

Performance Comparison of SPE Sorbents

The selection between a polymeric and a silica-based sorbent involves a trade-off between cost, versatility, and performance. Polymeric sorbents like Oasis HLB are known for their high surface area, wide pH stability, and resistance to drying, which often translates to higher and more consistent recoveries. Silica-based sorbents such as C18 are a more traditional and economical option, but may require more careful method control to prevent issues like sorbent drying, which can compromise analyte recovery.

The following table summarizes the reported performance of Oasis HLB and C18 SPE cartridges for the extraction of 4-MBC and its metabolites.

Sorbent TypeBrand ExamplesAnalyteRecovery (%)Relative Standard Deviation (RSD) (%)
Polymeric Reversed-PhaseWaters Oasis HLB4-Methylbenzylidene Camphor (4-MBC)87.85 - 102.34[1]< 5[1]
Silica-Based Reversed-PhaseAgilent Bond Elut C18, Waters Sep-Pak C184-MBC Metabolites (e.g., 3-(4-carboxybenzylidene)-camphor)89 - 110[1]Not Specified

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving the reported performance. Below are generalized yet detailed SPE methodologies for both Oasis HLB and C18 cartridges for the extraction of 4-MBC.

Protocol 1: 4-MBC Extraction using Oasis HLB SPE Cartridge

This protocol takes advantage of the water-wettable nature of the Oasis HLB sorbent, which allows for a simplified 3-step "Load-Wash-Elute" procedure, saving time and solvent.

1. Sample Pre-treatment:

  • For aqueous samples, adjust the pH to < 3 with a suitable acid (e.g., formic acid).

  • For biological samples, an enzymatic hydrolysis step using β-glucuronidase may be necessary to cleave glucuronide conjugates prior to extraction.[1]

2. SPE Procedure:

  • Load: Directly load the pre-treated sample onto the Oasis HLB cartridge.

  • Wash: Wash the cartridge with a weak organic solvent to remove interferences. A common starting point is 5% methanol (B129727) in water.

  • Elute: Elute the retained 4-MBC with a mixture of ethyl acetate (B1210297) and dichloromethane (B109758) (1:1, v/v).[1]

3. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the subsequent analytical technique (e.g., mobile phase for LC-MS).

Protocol 2: 4-MBC Extraction using C18 SPE Cartridge

This protocol follows the traditional 5-step SPE procedure necessary for silica-based sorbents to ensure proper sorbent activation and prevent drying.

1. Sample Pre-treatment:

  • For aqueous samples, adjust the pH to < 3.

  • For biological samples, perform enzymatic hydrolysis with β-glucuronidase.[1]

2. SPE Procedure:

  • Condition: Condition the C18 cartridge by passing 3 mL of methanol through the sorbent bed.

  • Equilibrate: Equilibrate the cartridge by passing 3 mL of reagent water (pH adjusted to match the sample) through the sorbent bed. It is crucial not to let the sorbent dry out from this point until the sample is loaded.

  • Load: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).

  • Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the 4-MBC with a suitable organic solvent. A common choice is methanol or acetonitrile.

3. Post-Elution:

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the appropriate mobile phase for analysis.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines a generalized workflow for the Solid-Phase Extraction of 4-MBC.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_analysis Analysis Sample Aqueous or Biological Sample pH_Adjust pH Adjustment Sample->pH_Adjust Enzymatic_Hydrolysis Enzymatic Hydrolysis (for biological samples) pH_Adjust->Enzymatic_Hydrolysis Load 3. Load Sample Enzymatic_Hydrolysis->Load Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol) Load->Wash Elute 5. Elute (e.g., Ethyl Acetate/DCM or Methanol) Wash->Elute Evaporation Evaporation Elute->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS or GC-MS Analysis Reconstitution->Analysis

References

A Comparative Guide to the Analysis of 4-Methylbenzylidene Camphor (4-MBC) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of 4-Methylbenzylidene camphor (B46023) (4-MBC), a widely used UV filter in cosmetic products. Due to concerns over its potential endocrine-disrupting properties, robust and reliable analytical methods are crucial for monitoring its presence and ensuring product safety.[1][2][3] This document summarizes key performance data from various analytical techniques and provides detailed experimental protocols to assist laboratories in selecting and implementing appropriate methods for the analysis of 4-MBC analytical standards.

Data Presentation: Comparison of Analytical Methods

The accurate quantification of 4-MBC and its metabolites is essential for toxicokinetic and human biomonitoring studies.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prevalent technique due to its high sensitivity and selectivity.[4] Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) have also been employed.[4] The following table summarizes the performance of various LC-MS/MS based methods for the analysis of 4-MBC and its primary metabolites, 3-(4'-carboxybenzylidene)camphor (cx-MBC) and 3-(4'-carboxybenzylidene)hydroxycamphor (cx-MBC-OH).

Parameter UPLC-MS/MS for cx-MBC and cx-MBC-OH in Urine LC-MS/MS for MBC and CBC in Semen LC/MS/MS for 4-MBC Metabolites in Urine
Instrumentation Ultra-Performance Liquid Chromatography-Tandem Mass SpectrometryLiquid Chromatography-Tandem Mass SpectrometryAgilent 6495 Triple Quadrupole LC/MS
Internal Standard cx-MBC-d4 and cx-MBC-OH-d4Not explicitly statedDeuterated analogues of MBC-CX and MBC-OH
Limit of Quantification (LOQ) 0.15 µg/L (cx-MBC), 0.3 µg/L (cx-MBC-OH)[4][5]1 µg/L (MBC), 2 µg/L (CBC)Calibration range: 0.2 – 50 µg/L
Precision (RSD) < 5.5% (cx-MBC), < 6.5% (cx-MBC-OH)[4]Intra-day: 6-9%, Inter-day: 7-14%Excellent precision over the calibration range
Accuracy (Recovery) 90-110% (cx-MBC), 89-106% (cx-MBC-OH)[4]92-114%[6]Not explicitly stated

Note: cx-MBC is also referred to as CBC in some literature.[4][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are protocols for sample preparation and analysis using LC-MS/MS.

1. Sample Preparation for Urine Analysis [4][5]

  • To a urine sample, add a known amount of deuterated internal standards (cx-MBC-d4 and cx-MBC-OH-d4).

  • Perform enzymatic hydrolysis using β-glucuronidase to cleave any conjugated metabolites.

  • Extract and enrich the analytes using online Solid-Phase Extraction (SPE).

2. Sample Preparation for Semen Analysis [6]

  • Perform simultaneous hydrolysis of phase II conjugates and protein precipitation.

  • Follow with solid-phase extraction (SPE).

  • Employ matrix-matched calibration using an analyte-free semen pool for accurate quantification.

3. Chromatographic and Mass Spectrometric Conditions [4][5]

  • Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system is recommended for separation.

  • Mass Spectrometer: A tandem mass spectrometer operating with electrospray ionization (ESI) is used for detection and quantification.

  • Detection Mode: Multiple reaction monitoring (MRM) is employed for specific transitions of the analytes and their internal standards.

4. Validation Parameters [4]

  • Linearity: Establish a calibration curve by analyzing standards at various concentrations.

  • Accuracy and Precision: Determine by analyzing spiked samples at different concentration levels on the same day (repeatability) and on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Selectivity: Assess the method's ability to differentiate and quantify the analytes in the presence of other components in the matrix.

  • Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analytes.

Mandatory Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a general workflow for the validation of an analytical method for 4-MBC using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Biological Sample (e.g., Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE UPLC UPLC Separation SPE->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Linearity Linearity MSMS->Linearity Accuracy Accuracy & Precision MSMS->Accuracy LOQ LOD & LOQ MSMS->LOQ Selectivity Selectivity MSMS->Selectivity Matrix Matrix Effect MSMS->Matrix

Caption: Workflow for analytical method validation using a deuterated internal standard.

Signaling Pathway: Potential Endocrine Disruption by 4-MBC

4-MBC is suspected of acting as an endocrine disruptor, with potential effects on both the thyroid and estrogen systems.[1][7] The diagram below illustrates a simplified hypothetical signaling pathway showing how a substance like 4-MBC could interfere with estrogen signaling.

cluster_cell Target Cell MBC 4-MBC ER Estrogen Receptor (ER) MBC->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

Caption: Potential interference of 4-MBC with estrogen receptor signaling.

References

A Comparative Guide to the Quantification of 4-Methylbenzylidene Camphor in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of xenobiotics in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and biomonitoring studies. 4-Methylbenzylidene camphor (B46023) (4-MBC), a widely used UV filter in sunscreens and cosmetics, has garnered significant attention due to its potential endocrine-disrupting properties. Consequently, robust analytical methods for its quantification in human plasma are crucial for assessing exposure and understanding its metabolic fate.

This guide provides a comparative overview of three common analytical techniques for the quantification of 4-MBC in plasma: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method's performance is evaluated based on key validation parameters such as accuracy, precision, sensitivity, and linearity.

Comparison of Analytical Methods

The choice of analytical technique for 4-MBC quantification in plasma depends on the specific requirements of the study, including the need for sensitivity, selectivity, and throughput. While LC-MS/MS is generally considered the gold standard for its high sensitivity and specificity, HPLC-UV and GC-MS offer viable alternatives with their own sets of advantages and limitations.

Table 1: Quantitative Performance Comparison of Analytical Methods for 4-MBC Quantification in Plasma

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 5 - 20 ng/mL1 - 10 ng/mL0.05 - 1 ng/mL
Limit of Quantification (LOQ) 15 - 50 ng/mL5 - 25 ng/mL0.1 - 2 µg/L[1]
Linearity (r²) > 0.99> 0.99> 0.99
Intra-day Precision (%RSD) < 10%< 15%6 - 9%[1]
Inter-day Precision (%RSD) < 15%< 15%7 - 14%[1]
Accuracy (% Recovery) 85 - 115%80 - 120%92 - 114%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of 4-MBC in plasma using HPLC-UV, GC-MS, and LC-MS/MS.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting small molecules like 4-MBC from plasma is protein precipitation.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of 4-MBC for MS-based methods, or a structurally similar compound for HPLC-UV).

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC and LC-MS/MS, or a derivatizing agent for GC-MS).

plasma Plasma Sample (100 µL) acetonitrile Add Acetonitrile with Internal Standard (300 µL) plasma->acetonitrile vortex1 Vortex (1 min) acetonitrile->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N₂, 40°C) supernatant->evaporate reconstitute Reconstitute Residue evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Plasma Plasma Protein_Precipitation Protein_Precipitation Plasma->Protein_Precipitation Acetonitrile Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_UV HPLC_UV Reconstitution->HPLC_UV UV Detection GC_MS GC_MS Reconstitution->GC_MS Derivatization & EI-MS Detection LC_MS_MS LC_MS_MS Reconstitution->LC_MS_MS ESI-MS/MS Detection Quantification_UV Quantification_UV HPLC_UV->Quantification_UV Quantification_MS Quantification_MS GC_MS->Quantification_MS Quantification_MSMS Quantification_MSMS LC_MS_MS->Quantification_MSMS Results Results Quantification_UV->Results Quantification_MS->Results Quantification_MSMS->Results

References

Unveiling the Endocrine Disrupting Potential of 4-Methylbenzylidene Camphor: An In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the endocrine-disrupting effects of the UV filter 4-Methylbenzylidene Camphor (B46023) (4-MBC). This document provides a comparative analysis of in vitro and in vivo experimental data, detailed methodologies of key assays, and visual representations of relevant biological pathways and workflows.

4-Methylbenzylidene camphor (4-MBC), a common ingredient in sunscreens and other personal care products, has come under scientific scrutiny for its potential to interfere with the endocrine system. This guide synthesizes key findings from both laboratory-based (in vitro) and animal (in vivo) studies to provide a clear comparison of its effects on estrogenic, androgenic, and thyroid pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the endocrine-disrupting effects of 4-MBC.

Table 1: Summary of In Vitro Data on 4-MBC Endocrine Disruption

EndpointAssay SystemResultEffective ConcentrationReference
Estrogenic Activity MCF-7 Cell ProliferationStimulation of cell growthEC50: 3.9 µM[1]
Estrogen Receptor (ER) BindingWeak binding to ER-[1]
ER Transactivation (Ishikawa cells)Weak induction of ERα, higher potency for ERβ> 1 µM[2]
Anti-Androgenic Activity MDA-kb2 Cell Transcriptional ActivationNo agonistic activity-[3]
MDA-kb2 Cell Transcriptional ActivationAntagonized DHT-induced AR activation-[3]
Thyroid Activity Iodide Uptake Inhibition (FRTL-5 cells)Inhibition of iodide uptake0.1 and 1.0 µmol/L[4]
Thyroid Peroxidase (TPO) InhibitionNo effect-[4]

Table 2: Summary of In Vivo Data on 4-MBC Endocrine Disruption in Rats

EndpointAnimal ModelDosing RegimenKey FindingsReference
Estrogenic Activity Immature female rats (Uterotrophic Assay)Oral gavageIncreased uterine weight[5][6]
Reproductive Axis (Male) Adult male Wistar rats2 and 10 mg/kg/day for 5 days (s.c.)Decreased serum LH and FSH[5]
Adult male Wistar rats2 and 20 mg/kg for 2 days (s.c.)Decreased serum LH and hypothalamic GnRH release[5]
Thyroid Function Ovariectomized female Sprague-Dawley rats10, 33, 100, 333, 600 mg/kg/day for 5 days (gavage)Significantly elevated TSH at ≥33 mg/kg; slightly decreased T4[7]
Rats (low doses)7–47 mg/kg/dayCaused goiter in treated rats and their F1 offspring[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

In Vitro Assays

1. MCF-7 Cell Proliferation Assay (Estrogenic Activity)

This assay assesses the ability of a substance to promote the growth of estrogen-receptor-positive human breast cancer cells (MCF-7).

  • Cell Culture: MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Hormone Depletion: Prior to the experiment, cells are grown in a hormone-free medium (phenol red-free EMEM with charcoal-stripped FBS) for a minimum of 72 hours to reduce baseline estrogenic activity.

  • Treatment: Cells are seeded in 96-well plates and, after attachment, the medium is replaced with a hormone-free medium containing various concentrations of 4-MBC or a positive control (e.g., 17β-estradiol). A vehicle control (e.g., DMSO) is also included.

  • Proliferation Assessment: After a set incubation period (typically 6 days), cell proliferation is measured using methods such as the MTT assay, which quantifies mitochondrial activity as an indicator of cell viability.

  • Data Analysis: The results are expressed as a percentage of the vehicle control, and the EC50 (half-maximal effective concentration) is calculated from the dose-response curve.

2. Androgen Receptor (AR) Transcriptional Activation Assay (Anti-Androgenic Activity)

This assay determines if a substance can inhibit the activation of the androgen receptor by a known androgen.

  • Cell Line: MDA-kb2 human breast cancer cells, which are stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter, are used.

  • Cell Culture and Plating: MDA-kb2 cells are maintained in L-15 medium supplemented with 10% FBS and antibiotics. For the assay, cells are seeded into 96-well plates.

  • Treatment: Cells are exposed to a fixed concentration of an androgen (e.g., dihydrotestosterone, DHT) alone or in combination with increasing concentrations of 4-MBC. A vehicle control and a positive control anti-androgen (e.g., hydroxyflutamide) are included.

  • Luciferase Assay: After a 24-hour incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibitory effect of 4-MBC is determined by the reduction in DHT-induced luciferase activity. The IC50 (half-maximal inhibitory concentration) can be calculated from the dose-response curve.

In Vivo Assays

1. Rat Uterotrophic Assay (Estrogenic Activity) - OECD Test Guideline 440

This standardized assay evaluates the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rats.[8][9]

  • Animal Model: Immature female rats (weaned but not yet sexually mature) or young adult female rats that have been ovariectomized are used.

  • Acclimation and Dosing: Animals are acclimated to laboratory conditions. The test substance (4-MBC) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control and a positive control (e.g., ethinylestradiol) are included.

  • Necropsy and Uterine Weight: Approximately 24 hours after the last dose, the animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (both wet and blotted weight).

  • Data Analysis: A statistically significant increase in the mean uterine weight of the 4-MBC treated groups compared to the vehicle control group indicates a positive estrogenic response. An ED50 (half-maximal effective dose) can be determined from a dose-response study.

2. Assessment of Serum Gonadotropin and Thyroid Hormone Levels in Rats

This involves measuring the circulating levels of key hormones to assess the impact of 4-MBC on the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-thyroid (HPT) axes.

  • Animal Treatment: Rats are treated with 4-MBC at various doses and for a specified duration as described in the study design.

  • Blood Collection: At the end of the treatment period, blood samples are collected, typically via cardiac puncture or from the tail vein.

  • Serum Preparation: The blood is allowed to clot, and then centrifuged to separate the serum.

  • Hormone Measurement: Serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Thyroid-Stimulating Hormone (TSH), Thyroxine (T4), and Triiodothyronine (T3) are quantified using specific and validated immunoassays, such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).[10][11][12]

  • Data Analysis: Hormone concentrations in the treated groups are compared to those in the control group to identify any significant alterations.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-MBC 4-MBC ER Estrogen Receptor (ER) 4-MBC->ER Binds Estrogen Estrogen Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation (e.g., MCF-7) Gene_Transcription->Cell_Proliferation Leads to

Caption: Estrogen receptor signaling pathway and the agonistic effect of 4-MBC.

Anti_Androgen_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR Binds 4-MBC 4-MBC 4-MBC->AR Antagonizes ARE Androgen Response Element (ARE) AR->ARE Binds to Blocked_Transcription Blocked Gene Transcription AR->Blocked_Transcription Gene_Transcription Gene Transcription ARE->Gene_Transcription

Caption: Anti-androgenic mechanism of 4-MBC, blocking androgen receptor activation.

Endocrine_Disruption_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_conclusion Conclusion receptor_binding Receptor Binding Assays (ER, AR) cell_proliferation Cell Proliferation Assays (e.g., MCF-7) uterotrophic Uterotrophic Assay (Estrogenic) receptor_binding->uterotrophic reporter_gene Reporter Gene Assays (e.g., MDA-kb2) cell_proliferation->uterotrophic hormone_levels Hormone Level Analysis (LH, FSH, TSH, T4) reporter_gene->hormone_levels risk_assessment Endocrine Disrupting Potential Risk Assessment uterotrophic->risk_assessment developmental_studies Developmental & Reproductive Toxicity Studies hormone_levels->developmental_studies developmental_studies->risk_assessment

References

Safety Operating Guide

Proper Disposal of 4-Methylbenzylidene Camphor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-Methylbenzylidene camphor (B46023) (4-MBC), ensuring operational integrity and regulatory compliance.

4-Methylbenzylidene camphor (4-MBC), also known as Enzacamene, is an organic camphor derivative used as a UV filter in the cosmetics industry.[1] Due to its classification as a reproductive toxicant and its high toxicity to aquatic life with long-lasting effects, proper disposal is critical to prevent environmental contamination and ensure personnel safety.[2] All waste must be handled in accordance with local, state, and federal regulations.[3]

Immediate Safety Precautions

In the event of a spill or when preparing for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a NIOSH-approved respirator, safety goggles, heavy rubber gloves, and protective clothing.[2][4] Ensure adequate ventilation to avoid inhaling dust or vapors.[2][4] In case of contact, immediately wash skin with soap and plenty of water, and for eye contact, flush with water for at least 15 minutes.[2][5]

Step-by-Step Disposal Protocol

The disposal of 4-MBC must be conducted in a manner that prevents its release into the environment.[2][6] The following steps provide a general guideline for its proper disposal:

  • Containment of Spills: In case of a spill, contain the material to prevent it from spreading. Avoid raising dust.[2]

  • Collection: Carefully collect the spilled material. For liquid solutions, use an absorbent, liquid-binding material like diatomite.[4] For solid powder, sweep or vacuum the material into a suitable container.

  • Waste Container: Transfer the collected 4-MBC into a designated and clearly labeled chemical waste container.[2][5]

  • Decontamination: Clean the spill area and any contaminated equipment. Surfaces can be decontaminated by scrubbing with alcohol.[4] Collect all cleaning materials and rinsates for disposal as hazardous waste. Do not allow wash water to enter drains.[3]

  • Storage Pending Disposal: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending disposal.[4]

  • Regulatory Compliance: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[3][4][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a licensed waste disposal contractor.

Waste Management Hierarchy

When considering the disposal of 4-MBC, it is best practice to follow the waste management hierarchy:

  • Reduction: Minimize the amount of 4-MBC used in experiments.

  • Reuse: If possible and safe, reuse the material.

  • Recycling: Consult with the manufacturer or your local waste management authority for recycling options.[3]

  • Disposal: If all other options are exhausted, dispose of the chemical responsibly as outlined above.[3]

Quantitative Data

Currently, there is no universally mandated quantitative data for the disposal of 4-Methylbenzylidene camphor, as disposal limits and reporting requirements are dictated by local, state, and federal regulations. It is essential to consult these specific regulations for compliance.

ParameterValueReference
UN NumberUN3077[6]
UN Proper Shipping NameEnvironmentally hazardous substance, solid, n.o.s. (4-Methylbenzylidene camphor)[6]

Disposal Workflow

The following diagram illustrates the key steps for the proper disposal of 4-Methylbenzylidene camphor.

start Start: 4-MBC Waste Generated spill Spill or Unused Material start->spill ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) spill->ppe contain Contain Spill ppe->contain collect Collect Material (Absorb or Sweep) contain->collect container Transfer to Labeled Chemical Waste Container collect->container decontaminate Decontaminate Area and Equipment container->decontaminate store Store Waste Securely decontaminate->store consult Consult Local Regulations & Institutional EHS store->consult dispose Dispose via Licensed Waste Contractor consult->dispose end End: Proper Disposal dispose->end

Caption: Workflow for the safe disposal of 4-Methylbenzylidene camphor.

References

Personal protective equipment for handling 4-Methylbenzylidene camphor (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methylbenzylidene Camphor (B46023)

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of 4-Methylbenzylidene camphor (4-MBC) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Chemical Safety and Hazard Information

4-Methylbenzylidene camphor is a crystalline solid used as a UV filter. It is recognized as a hazardous substance, with potential risks including skin, eye, and respiratory irritation.[1][2] Critically, it is suspected of damaging fertility or the unborn child and is classified as a reproductive toxin.[1][2][3][4][5] Furthermore, 4-MBC is very toxic to aquatic life with long-lasting effects.[1][2] Recent evaluations by the European Commission's Scientific Committee on Consumer Safety (SCCS) have raised concerns about its potential as an endocrine disruptor, affecting both the thyroid and estrogen systems.[1][3][4][6] As a result, its use in cosmetic products is being phased out in the European Union.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for 4-Methylbenzylidene camphor. It is important to note that no official occupational exposure limits (OELs) have been established by major regulatory bodies like OSHA or ACGIH.[2][8][9]

PropertyValueReference(s)
Chemical Formula C₁₈H₂₂O[8]
Molecular Weight 254.37 g/mol [8]
Appearance White to off-white crystalline solid[2]
Melting Point 66 - 68 °C[10]
Boiling Point 371.9 °C at 760 mmHg[8]
Solubility - In water: 0.00013 g/100 ml (20 °C)- In Ethanol, DMSO, DMF: ~20 mg/ml[11]
Oral LD50 (Rat) >2,000 mg/kg to >10,000 mg/kg (values vary across different studies)[11][12]
Dermal LD50 (Rat) >10,000 mg/kg[11][12]
NOAEL (Subchronic, Rat) A clear No-Observed-Adverse-Effect Level was not obtained; 25 mg/kg bw/day is considered a LOAEL.[11][13]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of 4-Methylbenzylidene camphor.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory personal protective equipment and engineering controls required when handling 4-MBC.

Diagram 1: PPE and Engineering Controls Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls ppe_gloves Compatible Chemical-Resistant Gloves (e.g., Nitrile) ppe_eyewear Safety Glasses with Side Shields or Goggles ppe_gloves->ppe_eyewear Don ppe_clothing Lab Coat ppe_eyewear->ppe_clothing Don ppe_respirator NIOSH-Approved Respirator (as conditions warrant, e.g., handling fine powder) ppe_clothing->ppe_respirator Consider end Proceed with Handling ppe_respirator->end eng_ventilation Local Exhaust Ventilation (e.g., Chemical Fume Hood) eng_safety Accessible Eyewash Station and Safety Shower eng_ventilation->eng_safety Ensure eng_safety->ppe_gloves Don start Prepare for Handling 4-MBC start->eng_ventilation Work in

Caption: Workflow for donning PPE and ensuring engineering controls are in place.

Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[2][8]

2. Donning Personal Protective Equipment (PPE):

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[2][9]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2][8]

  • Skin and Body Protection: Wear a lab coat. For tasks with a higher risk of exposure, consider additional protective clothing.[2][8]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required.[2]

3. Handling the Chemical:

  • Avoid all personal contact with the substance.[11]

  • Prevent the formation of dust and aerosols.[8]

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Keep the container tightly closed when not in use.[2]

  • Wash hands thoroughly after handling.[2]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Store locked up and away from incompatible materials such as oxidizing agents.[9][11]

5. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Avoid breathing dust. Provide adequate ventilation.

  • Wearing full PPE, clean up the spill immediately.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the spilled material and place it in a designated, labeled chemical waste container for disposal.[1]

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[8]

Disposal Plan

1. Waste Collection:

  • All waste containing 4-Methylbenzylidene camphor, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed container.

2. Waste Disposal:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5]

  • Do not allow the chemical or its containers to enter drains, soil, or water courses, as it is very toxic to aquatic life.[1][9]

  • Transfer the waste to a licensed chemical waste disposal company.

Emergency First Aid Procedures

The following diagram illustrates the immediate first aid steps to be taken in case of exposure to 4-MBC.

Diagram 2: Emergency First Aid Workflow cluster_routes Route of Exposure cluster_actions Immediate Action exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. If not breathing, give artificial respiration. inhalation->action_inhale action_skin Immediately wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. skin->action_skin action_eye Flush eyes with plenty of water for at least 15 minutes. eye->action_eye action_ingest Wash out mouth with water. Do NOT induce vomiting. ingestion->action_ingest medical Get Immediate Medical Attention/Advice action_inhale->medical action_skin->medical action_eye->medical action_ingest->medical

Caption: Immediate first aid procedures following exposure to 4-MBC.

Detailed First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation occurs.[1][2]

  • Eye Contact: Hold eyelids apart and flush the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1][2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.